Dibutyl hydrogen phosphite
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
109-47-7 |
|---|---|
Molecular Formula |
C8H19O3P |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
dibutyl hydrogen phosphite |
InChI |
InChI=1S/C8H19O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
UZEFVQBWJSFOFE-UHFFFAOYSA-N |
SMILES |
CCCCOP(O)OCCCC |
Canonical SMILES |
CCCCOP(O)OCCCC |
Other CAS No. |
109-47-7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dibutyl Hydrogen Phosphite (CAS 1809-19-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties, reactivity, and applications of Dibutyl Hydrogen Phosphite (B83602) (CAS No. 1809-19-4), a versatile organophosphorus compound. The information is curated for professionals in research and development, with a focus on delivering precise, quantitative data and practical insights.
Core Physicochemical and Safety Data
Dibutyl hydrogen phosphite, also known as dibutyl phosphite, is a colorless to slightly yellow liquid with a characteristically penetrating odor.[1] It exists in tautomeric equilibrium, predominantly favoring the phosphonate (B1237965) form with a P-H bond over the phosphite form with a P-OH bond. This structural feature is central to its chemical reactivity.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below, providing a baseline for its handling and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₉O₃P | [2] |
| Molecular Weight | 194.21 g/mol | [2] |
| Appearance | Clear, colorless to slightly yellow liquid | [1][3] |
| Density | 0.995 g/mL at 25 °C | [2][3] |
| Boiling Point | 118-119 °C at 11 mmHg | [2][3] |
| Melting Point | 70.5 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.422 - 1.423 | [1][4] |
| Vapor Pressure | <0.1 mmHg at 20 °C | [3] |
| Flash Point | 118 - 121 °C (244.4 - 249.8 °F) - closed cup | [2] |
| Water Solubility | 7.3 g/L at 25 °C (Slightly soluble) | [3] |
| LogP (Octanol/Water Partition Coeff.) | 1.81 | [2][3] |
| Vapor Density | 6.7 (Air = 1) | [1][2] |
Hazard and Safety Information
This compound is classified as a hazardous substance, requiring careful handling and adherence to safety protocols.
| Hazard Class | Description | Source(s) |
| Skin Corrosion/Irritation | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [1] |
| Carcinogenicity | Suspected of causing cancer | [5] |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long-lasting effects | [2] |
| Signal Word | Warning | [2] |
Handling Precautions: Use in a well-ventilated area, preferably under a fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing to prevent skin and eye contact.[2][5] Store in a tightly closed container in a dry, cool place, handled under inert gas as it is moisture-sensitive.[5]
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2]
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[2]
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the nucleophilic character of the phosphorus atom and the presence of the reactive P-H bond. This makes it a key reagent in several important organic transformations, particularly in the formation of carbon-phosphorus bonds.
The Pudovik Reaction: A Key C-P Bond Formation
A cornerstone of its application is the Pudovik reaction, which involves the base-catalyzed addition of the P-H bond across a carbonyl double bond (aldehydes and ketones) to form α-hydroxy phosphonates. These products are valuable intermediates in medicinal chemistry and materials science.
Caption: Workflow of the base-catalyzed Pudovik Reaction.
Other Notable Reactions
-
Michael Addition: Similar to the Pudovik reaction, it can undergo Michael addition to α,β-unsaturated carbonyl compounds.
-
Atherton-Todd Reaction: Reacts with alcohols in the presence of a base and a halogenating agent (like CCl₄) to form phosphate (B84403) esters.
-
Hirao Reaction: Participates in palladium-catalyzed cross-coupling reactions with aryl halides to form aryl phosphonates.
-
Hydrolysis: It hydrolyzes to phosphorous acid and butanol in a base-catalyzed reaction.[1]
-
Decomposition: When heated to decomposition, it can emit highly toxic fumes of phosphorus oxides. Spontaneous combustion has been reported at the end of distillation under reduced pressure, likely due to the formation of phosphine (B1218219) (PH₃) from thermal decomposition.[1]
Experimental Protocols & Methodologies
While specific, proprietary drug development protocols are not publicly available, the synthesis of α-hydroxy phosphonates via the Pudovik reaction is a well-documented and representative experimental use of this compound.
General Protocol: Synthesis of an α-Hydroxy Phosphonate
This protocol provides a generalized methodology for the addition of this compound to an aldehyde.
Caption: General experimental workflow for a Pudovik reaction.
Methodology Details:
-
Reaction Setup: The reaction is typically carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and reactions with moisture. Anhydrous solvents are crucial for optimal results.
-
Reagent Addition: The base catalyst is added slowly at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side-product formation.
-
Monitoring: Reaction progress should be monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of completion.
-
Workup and Purification: A standard aqueous workup is performed to remove the catalyst and other water-soluble impurities. The final product is typically purified by flash column chromatography on silica (B1680970) gel.
Applications in Research and Industry
Beyond its role as a synthetic intermediate, this compound has applications in materials science and industrial processes.
-
Pharmaceutical and Agrochemical Synthesis: It is a key building block for creating phosphonate-containing molecules, which are often explored for their biological activity as enzyme inhibitors, haptens, and therapeutic agents.
-
Lubricant Additives: It is used as an anti-wear and extreme-pressure additive in industrial gear oils and bio-based lubricating oils.[3]
-
Flame Retardants: Serves as a precursor in the synthesis of flame retardant materials.
-
Stabilizers: Can be used as a stabilizer in various polymer formulations.
This guide consolidates the essential technical data for this compound, providing a foundation for its safe and effective use in scientific research and development.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyl Phosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl phosphonate (B1237965) (CAS No. 1809-19-4), also known as dibutyl hydrogen phosphite (B83602), is an organophosphorus compound with a variety of applications, including as an anti-wear agent in lubricants and as an intermediate in chemical synthesis. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and a summary of its known reactivity. This document is intended to serve as a valuable resource for professionals in research, development, and manufacturing who work with this versatile chemical.
Chemical Identity
| Identifier | Value |
| IUPAC Name | dibutyl phosphonate |
| Synonyms | Dibutyl hydrogen phosphite, Phosphonic acid, dibutyl ester |
| CAS Number | 1809-19-4 |
| Molecular Formula | C₈H₁₉O₃P[1][2][3][4] |
| Molecular Weight | 194.21 g/mol [1][5] |
| InChI Key | NFJPGAKRJKLOJK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOP(=O)OCCCC |
Physical Properties
Dibutyl phosphonate is a colorless liquid under standard conditions. A summary of its key physical properties is presented in the table below.
| Property | Value | Reference |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 118-119 °C at 11 mmHg | [6][7][8][9] |
| 247.665 °C at 760 mmHg | [3] | |
| Density | 0.995 g/mL at 25 °C | [6][7][8][9] |
| Refractive Index (n20/D) | 1.423 | [7][8][9] |
| Flash Point | 118 °C (closed cup) | [5][7] |
| Vapor Pressure | <0.1 mmHg at 20 °C | [7][8][9] |
| Solubility in Water | 7.3 g/L at 25 °C (soluble) | [7][8][9] |
| Solubility in Organic Solvents | Soluble in most common organic solvents | [6] |
Chemical Properties and Reactivity
Dibutyl phosphonate exhibits reactivity characteristic of dialkyl phosphites. It is a stable compound under normal storage conditions but can undergo decomposition at elevated temperatures.
-
Reactivity with Oxidizing Agents: It can react vigorously with strong oxidizing materials.
-
Reactivity with Reducing Agents: In the presence of strong reducing agents, such as hydrides, organophosphates are susceptible to the formation of highly toxic and flammable phosphine (B1218219) gas.[10]
-
Hydrolysis: It slowly reacts with water, which can lead to the formation of butanol and phosphorous acid.[10]
-
Thermal Decomposition: When heated to decomposition, it emits highly toxic fumes of phosphorus oxides.[10] The thermal decomposition of dialkyl alkylphosphonates, in general, can lead to the formation of alkylphosphonic acids.
-
Addition Reactions: Dibutyl phosphite undergoes addition reactions with Schiff bases.[7][8]
Experimental Protocols
Synthesis of Dibutyl Phosphonate
A common method for the synthesis of dibutyl phosphonate is the reaction of phosphorus trichloride (B1173362) with n-butanol.
Materials:
-
Phosphorus trichloride (PCl₃)
-
n-Butanol (CH₃(CH₂)₃OH)
-
Inert solvent (e.g., toluene)
-
Nitrogen gas supply
-
Reaction vessel with a stirrer, thermometer, dropping funnel, and reflux condenser
-
Distillation apparatus
Procedure:
-
In a reaction vessel purged with nitrogen, place a solution of n-butanol in an inert solvent.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus trichloride to the cooled butanol solution via a dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for a specified period to ensure the reaction goes to completion.
-
After reflux, cool the mixture and remove the solvent and any unreacted starting materials under reduced pressure.
-
The crude dibutyl phosphonate is then purified by vacuum distillation.
References
- 1. Arbuzov Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asynt.com [asynt.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. nj.gov [nj.gov]
Dibutyl hydrogen phosphite molecular formula and weight
Introduction
Dibutyl hydrogen phosphite (B83602), also known as dibutyl phosphonate, is an organic compound with significant applications in chemical synthesis and as an industrial additive. This document provides a concise overview of its fundamental molecular properties.
Molecular Identity and Properties
The key molecular identifiers and physicochemical properties of dibutyl hydrogen phosphite are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H19O3P | [1][2][3] |
| Molecular Weight | 194.21 g/mol | [1][3] |
| Alternate Formula | C8H18O3P+ | [4] |
| Alternate Molecular Weight | 193.20 g/mol | [4] |
| IUPAC Name | dibutoxy(oxo)phosphanium | [4] |
| CAS Registry Number | 1809-19-4 | [1][2] |
Synonyms: Common synonyms for this compound include Dibutyl phosphite, Dibutyl phosphonate, Phosphonic acid, dibutyl ester, and Di-n-butyl hydrogen phosphite.[2][4]
Physical Description: Dibutyl phosphite is a clear, colorless to slightly yellow liquid.[5] Contact with the substance may cause severe irritation to the skin, eyes, and mucous membranes.[4][6]
References
Synthesis of Dibutyl Hydrogen Phosphite from n-Butanol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of dibutyl hydrogen phosphite (B83602) from n-butanol, with a primary focus on the prevalent and high-yielding reaction with phosphorus trichloride (B1173362). This document is intended for researchers, scientists, and professionals in drug development who utilize phosphonates and their derivatives. It details the reaction mechanism, offers a consolidated experimental protocol, presents key quantitative data in a structured format, and illustrates the reaction pathway and its relevance in the synthesis of phosphonate (B1237965) prodrugs through clear diagrams.
Introduction
Dibutyl hydrogen phosphite, also known as dibutyl phosphonate, is a versatile organophosphorus compound with significant applications as a chemical intermediate, particularly in the synthesis of pharmaceuticals, agrochemicals, and as an additive in lubricants.[1][2][3] Its utility in drug development is noteworthy, where it serves as a precursor for the synthesis of phosphonate prodrugs, which are designed to improve the bioavailability of therapeutic agents.[4][5] This guide will focus on the most common and efficient method for its preparation: the reaction of n-butanol with phosphorus trichloride.
Reaction Mechanism and Stoichiometry
The synthesis of this compound from n-butanol and phosphorus trichloride is a nucleophilic substitution reaction. The overall reaction proceeds as follows:
3 C₄H₉OH + PCl₃ → (C₄H₉O)₂P(O)H + C₄H₉Cl + 2 HCl
The reaction is highly exothermic and typically carried out by the controlled addition of phosphorus trichloride to an excess of n-butanol.[6] The stoichiometry of 3 moles of n-butanol to 1 mole of phosphorus trichloride is commonly employed to drive the reaction towards the desired product and to accommodate for the formation of butyl chloride as a byproduct.[7]
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound from n-butanol and phosphorus trichloride, based on established methodologies.[6][7]
3.1. Materials and Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber (for HCl gas).
-
n-Butanol (anhydrous)
-
Phosphorus trichloride (PCl₃)
-
Ice-water bath
-
Heating mantle
-
Apparatus for distillation under reduced pressure
3.2. Procedure
-
Reaction Setup: In a clean, dry three-necked flask, place 3.0 moles of anhydrous n-butanol. The flask is then placed in an ice-water bath to maintain a low temperature.
-
Addition of Phosphorus Trichloride: While stirring vigorously, add 1.0 mole of phosphorus trichloride dropwise from the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature below 10°C. This slow addition is crucial to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for 2-3 hours to ensure the reaction goes to completion. The evolving hydrogen chloride gas should be directed to a suitable acid-gas scrubber.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The excess n-butanol and the butyl chloride byproduct are removed by distillation under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
-
Quantitative Data
The synthesis of this compound via the phosphorus trichloride route is known for its high efficiency. The following table summarizes key quantitative data from various reported syntheses.
| Parameter | Value | Reference |
| Yield | Up to 97.1% | [6] |
| 94% | [7] | |
| Purity | 98% | [7] |
| Molar Ratio (n-butanol:PCl₃) | 3:1 | [7] |
| Reaction Temperature (Addition) | < 10°C | |
| Reaction Temperature (Reflux) | ~90-110°C |
Visualization of Reaction Pathway and Experimental Workflow
The following diagrams illustrate the chemical reaction and a generalized experimental workflow for the synthesis of this compound.
Application in Drug Development: Synthesis of Phosphonate Prodrugs
This compound is a key starting material for the synthesis of phosphonate analogs of biologically important phosphates. In drug development, phosphonate drugs often exhibit poor cell membrane permeability due to their negative charge at physiological pH. To overcome this, they are often administered as neutral prodrugs, which can be synthesized from dialkyl hydrogen phosphites like this compound.[4]
The following diagram illustrates a generalized workflow for the synthesis of a phosphonate prodrug, highlighting the role of this compound.
Conclusion
The synthesis of this compound from n-butanol and phosphorus trichloride is a robust and high-yielding method that is central to the production of this important chemical intermediate. The detailed experimental protocol and quantitative data provided in this guide offer a solid foundation for its laboratory-scale synthesis. Furthermore, understanding its application in the creation of phosphonate prodrugs highlights its significance in the field of drug development, offering a pathway to enhance the therapeutic efficacy of various active pharmaceutical ingredients.
References
- 1. frontiersin.org [frontiersin.org]
- 2. CN102351896B - Method for producing dibutyl phosphate by comprehensively using three wastes in production process - Google Patents [patents.google.com]
- 3. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Preparation of Dihydrocarbyl Esters of Phosphorous Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for preparing dihydrocarbyl esters of phosphorous acid, commonly known as dialkyl phosphites or dialkyl hydrogen phosphonates. These compounds are pivotal intermediates in organophosphorus chemistry, finding extensive application in the synthesis of a wide array of valuable molecules, including α-hydroxyphosphonates, α-aminophosphonates, and phosphoramidates. This document details the most pertinent experimental protocols, presents quantitative data in a comparative format, and illustrates the logical connections between different synthetic strategies.
Core Synthetic Methodologies
The preparation of dihydrocarbyl esters of phosphorous acid can be achieved through several key synthetic pathways. The choice of method often depends on the desired scale, the nature of the hydrocarbyl groups (alkyl or aryl), and the availability of starting materials. The most prominent methods include the reaction of phosphorus trichloride (B1173362) with alcohols, the direct esterification of phosphorous acid, and the transesterification of trialkyl or triaryl phosphites.
Reaction of Phosphorus Trichloride with Alcohols
A traditional and versatile method for synthesizing dialkyl phosphites involves the reaction of phosphorus trichloride (PCl₃) with alcohols. The stoichiometry and reaction conditions, particularly the presence or absence of a base, are critical in determining the final product. In the absence of a base, the reaction typically yields the dialkyl phosphite (B83602) through a dealkylation step. When a base is used to scavenge the HCl byproduct, trialkyl phosphites are the major products.[1]
A notable example is the synthesis of dibutyl phosphite from n-butanol and phosphorus trichloride, which can achieve yields as high as 97.1%.[2] Similarly, diphenyl phosphite can be prepared from phosphorus trichloride and phenol (B47542).[3]
Esterification of Phosphorous Acid with Alcohols
The direct esterification of phosphorous acid with alcohols presents a straightforward route to dialkyl phosphites. This method often employs an excess of the alcohol and involves the azeotropic removal of water to drive the reaction to completion. This approach can provide high yields and purity. For instance, reacting phosphorous acid with an excess of a primary or secondary aliphatic alcohol with at least four carbon atoms can result in yields of 90-93%.[4]
The synthesis of dibutyl phosphate (B84403) from phosphorous acid and n-butanol has been studied, with optimal conditions identified as a molar ratio of n-butanol to phosphorous acid of 3.6 at a temperature of 125-135°C for 3 hours, yielding 68% of the product.[5]
Transesterification of Trialkyl or Triaryl Phosphites
Transesterification is another effective method for preparing dihydrocarbyl esters of phosphorous acid. This process involves the reaction of a readily available phosphite, such as triphenyl phosphite, with an alcohol. The reaction is typically catalyzed by a base, such as sodium phenate.[6] The equilibrium can be shifted towards the desired product by removing the more volatile alcohol or phenol by distillation under reduced pressure.[6] This method is advantageous for producing mixed phosphite esters.[6]
Modern Synthetic Approaches from White Phosphorus
In a move towards greener and safer chemical processes, methods utilizing white phosphorus (P₄) as a starting material have been developed. These innovative approaches bypass the need for hazardous reagents like phosphorus trichloride.[7]
Experimental Protocols
Detailed experimental procedures for the key synthetic methods are provided below.
Protocol 1: Synthesis of Diphenyl Phosphite from Phosphorus Trichloride and Phenol[3]
-
Reaction Setup: A reaction vessel is charged with phenol and water. The mixture is heated to 35-80°C and stirred for 0.1-1 hour until homogeneous.
-
Addition of PCl₃: Phosphorus trichloride is added dropwise to the stirred mixture over a period of 3-12 hours.
-
Reaction: The reaction mixture is then heated to 100-140°C and stirred for 0.5-8 hours.
-
Work-up: After the reaction is complete, the byproduct, hydrogen chloride, is removed by reducing the pressure and introducing nitrogen.
Protocol 2: Synthesis of Dibutyl Phosphite from Phosphorous Acid and n-Butanol[8]
-
Reaction Setup: A reaction flask is charged with 163.3 grams of 75 wt. % phosphorous acid (1.5 moles of pure acid), 92.4 grams of n-butanol (1.24 moles), and 123 grams of VM&P naphtha as a solvent.
-
Reaction Initiation: The contents of the flask are heated to initiate the reaction, and water is removed azeotropically.
-
Alcohol Addition: When the reaction temperature reaches 136°C, an additional 184.8 grams of n-butanol is added in increments to maintain the reaction temperature at 135°C.
-
Completion and Isolation: The reaction is continued until the theoretical amount of water is collected. The solvent and excess alcohol are then removed to yield the crude product, which can be further purified by distillation.
Protocol 3: Transesterification of Triphenyl Phosphite[6]
-
Reaction Setup: A reaction vessel is charged with triphenyl phosphite and the desired alcohol. A catalytic amount of sodium phenate is added.
-
Reaction and Distillation: The reaction mixture is heated under reduced pressure (preferably 10-29 mm Hg) to distill off the phenol as it is formed.
-
Monitoring: The progress of the transesterification can be monitored by the amount of phenol removed.
-
Work-up: Once the reaction is complete, the remaining product is the desired dihydrocarbyl ester of phosphorous acid.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various dihydrocarbyl esters of phosphorous acid using different methodologies.
| Product | Starting Materials | Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dibutyl Phosphite | n-Butanol, PCl₃ | Reaction with PCl₃ | - | - | - | 97.1 | [2] |
| Dibutyl Phosphite | Phosphorous Acid, n-Butanol | Esterification | - | 125-135 | 3 | 68 | [5] |
| Di-(2-ethylhexyl)-phosphite | 2-ethylhexanol, Phosphorous Acid | Esterification | - | Reflux | - | 90-93 | [4] |
| Diphenyl Phosphite | Phenol, PCl₃, Water | Reaction with PCl₃ | - | 100-140 | 0.5-8 | - | [3] |
| Various Dialkyl Phosphites | Triphenyl Phosphite, Alcohol | Transesterification | Sodium Phenate | Varies | Varies | High | [6] |
Logical Relationships in Synthesis
The synthesis of dihydrocarbyl esters of phosphorous acid is a central hub in organophosphorus chemistry, leading to a variety of important functional molecules. The following diagram illustrates the relationships between the key synthetic methods and the subsequent reactions of the resulting dialkyl phosphites.
Caption: Synthetic pathways to dihydrocarbyl esters of phosphorous acid and their subsequent transformations.
Key Reactions of Dihydrocarbyl Esters of Phosphorous Acid
Once synthesized, dihydrocarbyl esters of phosphorous acid serve as versatile starting materials for other important classes of organophosphorus compounds.
The Atherton-Todd Reaction
The Atherton-Todd reaction is a powerful method for the synthesis of phosphoramidates, phosphates, and other phosphorus derivatives from dialkyl phosphites.[8] The reaction typically involves a dialkyl phosphite, a nucleophile (such as an amine or an alcohol), and a carbon tetrahalide (e.g., CCl₄) in the presence of a base.[9] This reaction proceeds through the in-situ formation of a reactive dialkyl chlorophosphate intermediate.[8]
The Pudovik Reaction
The Pudovik reaction is the addition of a dialkyl phosphite to an unsaturated compound, most commonly an aldehyde, ketone, or imine, to form α-hydroxyphosphonates or α-aminophosphonates, respectively.[10] This reaction is often base-catalyzed and is a highly atom-economical way to form a new carbon-phosphorus bond.[11] The resulting products are of significant interest in medicinal chemistry due to their biological activities.[10] For example, the base-catalyzed Pudovik reaction can be used to synthesize α-hydroxyphosphonates in yields ranging from 78-99%.[10]
Conclusion
The preparation of dihydrocarbyl esters of phosphorous acid is a fundamental process in organophosphorus chemistry with several well-established and emerging synthetic routes. The choice of method depends on factors such as the desired scale, purity requirements, and the nature of the starting materials. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the key synthetic methodologies, complete with experimental protocols and comparative data, to facilitate the efficient and effective synthesis of these important chemical intermediates. The subsequent transformations of these esters, particularly through the Atherton-Todd and Pudovik reactions, open up a vast chemical space for the development of new functional molecules with potential applications in various fields, including medicine and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. CN108358964B - Preparation method of diphenyl phosphite - Google Patents [patents.google.com]
- 4. US3725515A - Process for the preparation of dialkyl phosphites from alcohols and phosphorous acid - Google Patents [patents.google.com]
- 5. Study on Synthesis Technology of Dibutyl Phosphate | Scientific.Net [scientific.net]
- 6. EP0553984B1 - Process for making phosphite esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]
- 9. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Reactivity of Dibutyl Hydrogen Phosphite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and reactivity profile of dibutyl hydrogen phosphite (B83602) (DBHP), a versatile organophosphorus compound. The information presented herein is intended to support research and development activities by providing essential data on its thermal and hydrolytic stability, as well as its reactivity with common reagents.
Core Stability Profile
Dibutyl hydrogen phosphite is a colorless liquid that requires careful handling due to its potential for decomposition under certain conditions. Its stability is a critical factor in its storage, handling, and application in chemical syntheses.
Thermal Stability
General Thermal Decomposition Pathway of Dialkyl Phosphites:
The thermal degradation of dialkyl phosphites typically proceeds via the elimination of an alkene, yielding phosphoric acid. In the case of this compound, this would involve the elimination of butene.
Table 1: Thermal Stability Data (Predicted based on Analogs)
| Parameter | Value | Reference |
| Decomposition Onset | Moderately elevated temperatures | [1] |
| Decomposition Products | Phosphorus oxides, Phosphine, Butene | [2] |
| Hazards | Emission of toxic fumes, potential for spontaneous combustion | [2] |
Hydrolytic Stability
This compound undergoes hydrolysis to produce phosphorous acid and butanol, a reaction that is catalyzed by the presence of a base.[2] The rate of hydrolysis is temperature-dependent.
Table 2: Hydrolytic Stability Data
| Parameter | Value | Conditions | Reference |
| Hydrolysis Rate Constant (k) | 0.26 x 10⁻⁵ s⁻¹ | 50 °C | [2] |
| Activation Energy (Ea) | 22.8 kcal/mol | - | [2] |
| Hydrolytic Half-life (t½) | 3.1 days | 50 °C | [2] |
| Hydrolytic Half-life (t½) | 60.7 days | 25 °C (calculated) | [2] |
| Basic Hydrolysis Rate Constant | 36.2 L/sec·mol | 20 °C | [2] |
| Hydrolytic Half-life (t½) | 2.2 days | pH 7 (calculated) | [2] |
| Hydrolytic Half-life (t½) | 32 minutes | pH 9 (calculated) | [2] |
Reactivity Profile
This compound exhibits reactivity characteristic of dialkyl phosphites, participating in several important name reactions and demonstrating incompatibility with certain classes of chemical reagents.
Incompatibilities
This compound is incompatible with strong oxidizing agents and strong bases.[3] Reactions with strong oxidizing agents can be vigorous and may result in the release of toxic phosphorus oxides.[2]
Key Reactions
This compound is a key reactant in the Pudovik and Atherton-Todd reactions, which are fundamental transformations in organophosphorus chemistry.
1. Pudovik Reaction: This reaction involves the addition of the P-H bond of this compound across the carbon-nitrogen double bond of an imine or the carbon-oxygen double bond of an aldehyde.[4] This reaction is a valuable method for the synthesis of α-amino phosphonates and α-hydroxy phosphonates, respectively.[4][5]
2. Atherton-Todd Reaction: In the Atherton-Todd reaction, this compound is converted to a dibutyl chlorophosphate in the presence of carbon tetrachloride and a base.[6][7] The resulting chlorophosphate is a reactive intermediate that can be subsequently reacted with nucleophiles such as alcohols or amines to form phosphate (B84403) esters or phosphoramidates.[6][7]
Experimental Protocols
The following sections provide detailed methodologies for assessing the stability and reactivity of this compound.
Thermal Stability Analysis (TGA/DSC)
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass loss according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina).
-
Experimental Conditions:
-
Purge Gas: Nitrogen or Argon at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperature ranges.
Methodology: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (5-10 mg) of this compound into a hermetically sealed DSC pan to prevent volatilization.
-
Experimental Conditions:
-
Purge Gas: Nitrogen or Argon at a constant flow rate.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range.
-
-
Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to phase transitions or decomposition events. The onset temperature and enthalpy of these events can be determined.
Hydrolytic Stability Assessment
Objective: To determine the rate of hydrolysis of this compound under controlled pH and temperature conditions.
Methodology:
-
Buffer Preparation: Prepare aqueous buffer solutions at the desired pH values (e.g., acidic, neutral, and basic).
-
Reaction Setup: In a temperature-controlled reaction vessel, add a known concentration of this compound to the buffer solution.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Analysis: Quench the reaction in the aliquot (if necessary) and analyze the concentration of remaining this compound or the formation of a hydrolysis product (e.g., butanol or phosphorous acid) using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the concentration of this compound versus time. The hydrolysis rate constant can be determined from the slope of the line, assuming pseudo-first-order kinetics.
Pudovik Reaction Protocol
Objective: To synthesize an α-hydroxyphosphonate via the Pudovik reaction of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Base catalyst (e.g., triethylamine (B128534) or 1,8-Diazabicycloundec-7-ene (DBU))
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the aldehyde (1.0 mmol) and this compound (1.1 mmol) in the anhydrous solvent (5 mL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the base catalyst (e.g., 0.1 mmol of DBU) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Atherton-Todd Reaction Protocol
Objective: To synthesize a phosphoramidate (B1195095) from this compound and an amine.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Carbon tetrachloride
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 mmol) and triethylamine (1.2 mmol) in the anhydrous solvent (10 mL).
-
Add this compound (1.1 mmol) to the solution.
-
Cool the mixture to 0 °C and slowly add carbon tetrachloride (1.5 mmol).
-
Stir the reaction at room temperature until completion (monitor by TLC or ³¹P NMR).
-
Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired phosphoramidate.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound Stability and Reactivity.
Caption: Experimental Workflow for Hydrolysis Kinetics Study.
Caption: Simplified Pudovik Reaction Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H18O3P+ | CID 6327349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 6. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of Dibutyl Phosphite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for dibutyl phosphite (B83602) (CAS No: 1809-19-4), a compound of interest in various chemical and pharmaceutical applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For dibutyl phosphite, ¹H, ¹³C, and ³¹P NMR are particularly informative.
¹H NMR Data
The proton NMR spectrum of dibutyl phosphite exhibits characteristic signals corresponding to the different protons in the butyl chains and the unique proton directly attached to the phosphorus atom.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-P | ~6.8 | Doublet of Triplets | ¹JP-H ≈ 680-700, ³JH-H ≈ 7 |
| O-CH₂ | ~4.0 | Quartet | ³JH-H ≈ 7 |
| CH₂ | ~1.6 | Sextet | ³JH-H ≈ 7 |
| CH₂ | ~1.4 | Sextet | ³JH-H ≈ 7 |
| CH₃ | ~0.9 | Triplet | ³JH-H ≈ 7 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.
¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ) ppm |
| O-CH₂ | 65.5 |
| CH₂ | 32.5 |
| CH₂ | 18.8 |
| CH₃ | 13.6 |
³¹P NMR Data
Phosphorus-31 NMR is highly specific for phosphorus-containing compounds. While specific experimental data for dibutyl phosphite was not found, data for the closely related di-tert-butyl phosphite shows a chemical shift in the range of δ = 5-10 ppm relative to an external standard of 85% H₃PO₄. This region is characteristic of phosphite esters. The signal for dibutyl phosphite is expected to be a doublet due to the one-bond coupling with the directly attached proton.
Infrared (IR) Spectroscopy
The IR spectrum of dibutyl phosphite reveals the presence of key functional groups.
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| ~2960 | C-H stretch (alkane) | Strong |
| ~2440 | P-H stretch | Medium |
| ~1260 | P=O stretch | Strong |
| ~1030 | P-O-C stretch | Strong |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of dibutyl phosphite results in fragmentation of the molecule, providing information about its molecular weight and structure.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 194 | ~5 | [M]⁺ (Molecular Ion) |
| 139 | ~100 | [M - C₄H₉]⁺ |
| 111 | ~20 | [M - C₄H₉O - H]⁺ |
| 83 | ~40 | [P(OH)₄]⁺ |
| 57 | ~60 | [C₄H₉]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques described above.
NMR Spectroscopy
A solution of dibutyl phosphite (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. ¹H, ¹³C, and ³¹P NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H. For ¹³C and ³¹P NMR, proton decoupling is typically used to simplify the spectra.
Infrared Spectroscopy
A drop of neat dibutyl phosphite is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal. The IR spectrum is then recorded.
Mass Spectrometry
For electron ionization mass spectrometry (EI-MS), a dilute solution of dibutyl phosphite in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation from any impurities. The sample is vaporized and then ionized by a beam of electrons, typically at 70 eV.
Visualizations
Spectroscopic Analysis Workflow
Caption: Logical workflow for the spectroscopic analysis of dibutyl phosphite.
Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation pathways of dibutyl phosphite in EI-MS.
A Technical Guide to High-Purity Dibutyl Hydrogen Phosphite for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on high-purity dibutyl hydrogen phosphite (B83602), a versatile reagent increasingly utilized in the synthesis of novel therapeutic agents. This document outlines commercial suppliers, key chemical properties, and detailed experimental protocols for its application in synthetic methodologies relevant to drug discovery, alongside robust analytical procedures for quality control.
Commercial Availability and Specifications
High-purity dibutyl hydrogen phosphite is available from several reputable chemical suppliers. The quality and specifications may vary, so it is crucial for researchers to select a grade appropriate for their specific application. Below is a summary of typical specifications from various commercial sources.
Table 1: Commercial Supplier Specifications for this compound
| Supplier | Purity Specification | Key Impurities Noted |
| Sigma-Aldrich | ≥96% | Tributyl phosphate |
| Solvay (Duraphos® DBHP) | >94.5% (by A/B Titration) | Not specified in available documents |
| PolyProtic | >95% | Not specified in available documents |
| Jinan Future Chemical Co., Ltd. | Not specified, offers various grades | Not specified in available documents |
| Tokyo Chemical Industry (TCI) | >95.0% (GC) | Not specified in available documents |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1809-19-4 | [1] |
| Molecular Formula | C8H19O3P | [1] |
| Molecular Weight | 194.21 g/mol | [1] |
| Appearance | Clear, colorless to slightly yellow liquid | [1] |
| Density | ~0.986 g/mL at 25 °C | [1] |
| Boiling Point | 95 °C at 1 mmHg | [2] |
| Refractive Index | ~1.422-1.424 at 20 °C | [2] |
| Solubility | Soluble in common organic solvents | [2] |
Applications in Drug Discovery and Organic Synthesis
High-purity this compound is a key precursor in the synthesis of phosphonate-containing compounds, which are of significant interest in medicinal chemistry due to their structural analogy to phosphates.[3] This allows them to act as mimics for natural phosphates and interact with biological targets.[3] Their applications span antiviral, anticancer, and antibacterial drug discovery.[3][4] The two primary reactions leveraging this compound are the Kabachnik-Fields and Pudovik reactions.
The Kabachnik-Fields Reaction for α-Aminophosphonate Synthesis
The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, an aldehyde or ketone, and a dialkyl phosphite (such as this compound) to yield α-aminophosphonates.[5][6] These compounds are important as peptide mimics and enzyme inhibitors.[7]
The Pudovik Reaction for α-Hydroxyphosphonate Synthesis
The Pudovik reaction involves the addition of a dialkyl phosphite to an aldehyde, ketone, or imine, typically catalyzed by a base, to form α-hydroxyphosphonates or α-aminophosphonates, respectively.[7][8] These products are valuable intermediates in the synthesis of various biologically active molecules.[8]
References
- 1. Di- tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H18O3P+ | CID 6327349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling precautions for dibutyl phosphite
An In-depth Technical Guide to the Safe Handling of Dibutyl Phosphite (B83602)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibutyl phosphite (CAS No: 1809-19-4), also known as dibutyl hydrogen phosphite, is a versatile chemical intermediate used in various research and development applications.[1] While valuable, it presents significant health and safety hazards that necessitate strict handling protocols. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses required when working with dibutyl phosphite to ensure a safe laboratory environment. The primary hazards include severe skin and eye irritation or burns, respiratory tract irritation, and potential for causing cancer.[1][2] Adherence to the protocols outlined in this document is critical for minimizing risk and ensuring the well-being of laboratory personnel.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is foundational to its safe handling.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₉O₃P | [1][2] |
| Molecular Weight | 194.21 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | 118 - 119 °C @ 11.00 mmHg | [1] |
| Flash Point | 49 °C (120.2 °F) - 121 °C (249.8 °F) | [1][4] |
| Density | 0.995 g/cm³ | [1] |
| Vapor Pressure | < 0.1 hPa @ 20 °C | [2] |
| Vapor Density | 6.7 (Air = 1) | [1][2] |
| Water Solubility | 7.3 g/L @ 25 °C | [2] |
| Stability | Stable under normal temperatures and pressures. Moisture sensitive. | [1][4] |
Hazard Identification and Classification
Dibutyl phosphite is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.
GHS Hazard Classification [2][3]
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Carcinogenicity (Suspected) | Category 2 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |
| Harmful in contact with skin | Category 4 |
Hazard and Precautionary Statements [2]
| Code | Statement |
| H312 | Harmful in contact with skin. |
| H315 | Causes skin irritation. |
| H318 | Causes serious eye damage. |
| H335 | May cause respiratory irritation. |
| H351 | Suspected of causing cancer. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P310 | Immediately call a POISON CENTER or doctor/physician. |
Toxicological Data
Toxicological data provides quantitative measures of a substance's potential to cause harm.
| Type of Toxicity | Species | Route | Value | Reference |
| LD50 (Lethal Dose, 50%) | Rat | Oral | > 3,000 mg/kg | [2] |
| LD50 (Lethal Dose, 50%) | Rabbit | Dermal | 1,990 - 5,000 mg/kg | [1][2] |
| LC50 (Lethal Concentration, 50%) | Rat | Inhalation | > 20 mg/L | [1][2] |
Experimental Protocols: Safe Handling and Use
The following protocols are mandatory for any procedure involving dibutyl phosphite.
Engineering Controls and Personal Protective Equipment (PPE)
A risk assessment must be performed before any new procedure. The primary methods for exposure control are engineering controls, supplemented by appropriate PPE.
-
Ventilation: All work with dibutyl phosphite must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2]
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible and tested regularly.[1][4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.[1] Standard safety glasses are not sufficient.
-
Skin Protection: Wear a flame-retardant lab coat and appropriate protective gloves (e.g., nitrile or neoprene).[1] Always inspect gloves for tears or holes before use. Contaminated clothing must be removed immediately.[2]
-
Respiratory Protection: If vapors/aerosols are generated, respiratory protection is required.[2] A respirator program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[1] A filter type ABEK is recommended.[2]
-
General Handling Protocol
-
Preparation: Before starting, ensure all necessary PPE is donned correctly, the fume hood is operational, and all required materials are within the hood to minimize movement.
-
Dispensing: Ground and bond containers when transferring material to prevent static discharge.[1] Use spark-proof tools.[1]
-
Reaction Setup: Handle under an inert atmosphere (e.g., nitrogen or argon) as the material is moisture-sensitive.[2] Keep containers tightly closed when not in use.[2]
-
Heating: Avoid strong heating.[2] Vapors can form explosive mixtures with air upon intense heating.[2]
-
Post-Procedure: After handling, wash hands and face thoroughly.[2] Decontaminate the work area within the fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[4]
Waste Disposal Protocol
-
Classification: Dibutyl phosphite waste must be treated as hazardous waste.[1]
-
Collection: Collect waste in a dedicated, properly labeled, and sealed container.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[1][2] Do not pour down the drain.[2]
Emergency Procedures
Rapid and correct response to an emergency is critical to mitigating harm.
First Aid Measures
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] | |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][4] | |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][2] | |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Accidental Release Measures
-
Evacuation: Evacuate all non-essential personnel from the spill area.[5]
-
Ventilation: Ensure adequate ventilation.
-
Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).[1][5]
-
Containment: Cover drains to prevent entry into the sewer system.[2]
-
Absorption: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[1][5]
-
Collection: Using spark-proof tools, collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[1]
-
Decontamination: Clean the affected area thoroughly.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[1][2]
-
Hazardous Combustion Products: Fire may produce irritating and highly toxic gases, including oxides of phosphorus, carbon monoxide, carbon dioxide, and phosphine.[1][4]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[1][2]
Stability and Reactivity
-
Reactivity: Dibutyl phosphite is stable under recommended storage conditions.[1] It is moisture-sensitive.[2]
-
Conditions to Avoid: Avoid exposure to moisture, excess heat, and sources of ignition.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][4]
-
Hazardous Decomposition Products: Thermal decomposition can produce toxic fumes of phosphorus oxides, phosphine, carbon monoxide, and carbon dioxide.[1][3][4]
Visual Workflow Guides
The following diagrams illustrate key safety workflows for handling dibutyl phosphite.
Caption: PPE Selection Workflow for Dibutyl Phosphite.
Caption: Emergency Spill Response Workflow.
Caption: First Aid Response Logic by Exposure Route.
References
Dibutyl Hydrogen Phosphite: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Dibutyl Hydrogen Phosphite (B83602), a versatile organophosphorus compound with significant applications in organic synthesis and materials science. This document details its chemical identity, physical and chemical properties, key synthetic protocols, and its role in prominent named reactions.
Chemical Identity and Synonyms
Dibutyl Hydrogen Phosphite is an organic compound with the chemical formula C8H19O3P. It is also commonly referred to by a variety of synonyms and alternative names, which are crucial for comprehensive literature and database searches.
Table 1: Synonyms and Identifiers for this compound
| Name Type | Name/Identifier | Source |
| Systematic Name | This compound | |
| IUPAC Name | dibutoxy(oxo)phosphanium | [1] |
| CAS Number | 1809-19-4 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C8H19O3P | [3][5] |
| Synonym | Dibutyl phosphite | [1][2][4][6][7][8] |
| Synonym | Dibutyl phosphonate (B1237965) | [1][2] |
| Synonym | Phosphonic acid, dibutyl ester | [1][4] |
| Synonym | Di-n-butyl hydrogen phosphite | [1][2][4] |
| Synonym | Dibutoxyphosphine oxide | [1][2][4] |
| Synonym | Butyl phosphonate ((BuO)2HPO) | [1][4] |
| Synonym | Phosphorous acid, dibutyl ester | [1][4] |
| Synonym | Mobil DBHP | [1] |
| Synonym | Dibutyl hydrogen phosphonate | [1][7][8] |
| Synonym | Butyl alcohol, hydrogen phosphite | [1][4][7] |
| Synonym | di-n-butyl phosphite | [1][8] |
| Synonym | Dibutylfosfit | [1][7] |
| Identifier | EINECS 217-316-1 | [1][7] |
| Identifier | UNII R149712Z1F | [1] |
| Identifier | HSDB 2597 | [1] |
| Identifier | BRN 1099706 | [1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and process development.
Table 2: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Weight | 194.21 g/mol | [2][3] |
| Appearance | Clear, colorless to slightly yellow liquid | [4][6] |
| Density | 0.995 g/mL at 25 °C | [2][7] |
| Boiling Point | 118-119 °C at 11 mmHg | [2][7] |
| Flash Point | 118 °C (closed cup) | [2] |
| Refractive Index | 1.423 (n20/D) | [2][7] |
| Solubility in Water | 7.3 g/L at 25 °C | [2] |
| Vapor Pressure | <0.1 mmHg at 20 °C | [2][4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, compiled from established literature.
Synthesis from Phosphorus Trichloride (B1173362) and n-Butanol
A common and efficient method for the preparation of this compound involves the reaction of phosphorus trichloride with n-butanol.[6]
Experimental Procedure:
-
Reaction Setup: A reaction flask is equipped with a stirrer, thermometer, dropping funnel, and a reflux condenser.
-
Charging Reactants: n-Butanol is charged into the reaction flask.
-
Addition of Phosphorus Trichloride: Phosphorus trichloride is added dropwise to the n-butanol at a controlled temperature, typically below 10 °C, with vigorous stirring. The molar ratio of n-butanol to phosphorus trichloride is crucial and should be carefully controlled.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a specific temperature for a set period to ensure the completion of the reaction.
-
Work-up: The reaction mixture is then subjected to a work-up procedure which may involve washing with a mild base to neutralize any acidic byproducts, followed by separation of the organic layer.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound. The yield of the product can be up to 97.1% under optimal conditions.[6]
Synthesis via Transesterification
An alternative route to this compound is through the transesterification of a lower dialkyl phosphite, such as dimethyl phosphite, with n-butanol.[5]
Experimental Procedure:
-
Reactants and Catalyst: Dimethyl phosphite, n-butanol, and a basic catalyst (e.g., sodium methoxide (B1231860) or potassium hydroxide) are charged into a reaction vessel equipped with a distillation column.
-
Reaction Conditions: The mixture is heated, and the lower-boiling alcohol (methanol) is continuously removed by distillation to drive the equilibrium towards the formation of the desired product.
-
Monitoring: The reaction progress is monitored by analyzing the composition of the distillate and the reaction mixture, for instance, by gas chromatography.
-
Purification: Once the reaction is complete, the catalyst is neutralized, and the excess n-butanol is removed under reduced pressure. The resulting crude this compound is then purified by vacuum distillation.
Key Reactions and Signaling Pathways
This compound is a key reactant in several important organic reactions, most notably the Pudovik and Atherton-Todd reactions. These reactions are fundamental in the synthesis of a wide range of organophosphorus compounds.
The Pudovik Reaction
The Pudovik reaction involves the base-catalyzed addition of a dialkyl phosphite to an aldehyde, ketone, or imine to form α-hydroxyphosphonates or α-aminophosphonates, respectively.[9][10][11][12]
Caption: The Pudovik reaction mechanism.
The Atherton-Todd Reaction
The Atherton-Todd reaction is a method for the synthesis of phosphoramidates, phosphonamidates, or phosphates from dialkyl phosphites. The reaction typically proceeds in the presence of a base and a halogenating agent, such as carbon tetrachloride.[8][13][14][15][16]
Caption: The Atherton-Todd reaction pathway.
Applications
This compound serves as a versatile intermediate in the synthesis of various organophosphorus compounds. Its derivatives are utilized as:
-
Flame retardants: Phosphonate esters derived from this compound are used as flame retardants in polymers.
-
Lubricant additives: It can be used as an anti-wear and extreme pressure additive in lubricating oils.[7]
-
Precursors for pharmaceuticals and agrochemicals: The phosphonate functional group is present in a number of biologically active molecules, and this compound is a key building block for their synthesis.
-
Reagents in organic synthesis: It is a fundamental reagent for C-P bond formation through reactions like the Pudovik and Atherton-Todd reactions.
This technical guide provides a foundational understanding of this compound for professionals in research and development. The provided information on its properties, synthesis, and reactivity should facilitate its effective use in various scientific endeavors.
References
- 1. This compound | C8H18O3P+ | CID 6327349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0617040A2 - Production of alkyl phosphites - Google Patents [patents.google.com]
- 3. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 4. CN102351896B - Method for producing dibutyl phosphate by comprehensively using three wastes in production process - Google Patents [patents.google.com]
- 5. CN110669069A - Method for preparing diester phosphite by ester exchange - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. polyprotic.com [polyprotic.com]
- 8. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asynt.com [asynt.com]
- 11. Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Study on the Atherton–Todd reaction mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
Hydrolytic Stability of Dibutyl Hydrogen Phosphite in Aqueous Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic stability of dibutyl hydrogen phosphite (B83602) (DBHP) in aqueous environments. Understanding the degradation kinetics and pathways of DBHP is critical for its application in various fields, including its use as a reagent and intermediate in drug development and other chemical syntheses. This document summarizes key quantitative data, outlines detailed experimental protocols for stability testing, and provides visual representations of the degradation pathway and influential factors.
Quantitative Hydrolytic Stability Data
The hydrolytic stability of dibutyl hydrogen phosphite is significantly influenced by temperature and pH. The primary degradation pathway involves hydrolysis to phosphorous acid and butanol[1]. The reaction is subject to base catalysis[1]. The following table summarizes the available quantitative data on the hydrolysis kinetics of DBHP.
| Parameter | Value | Conditions | Reference |
| Hydrolysis Rate Constant (k) | 0.26 x 10⁻⁵ s⁻¹ | 50 °C | [1] |
| 36.2 L·mol⁻¹·s⁻¹ (basic hydrolysis) | 20 °C | [1] | |
| Half-life (t½) | 60.7 days | 25 °C | [1] |
| 3.1 days | 50 °C | [1] | |
| 2.2 days | 20 °C, pH 7 | [1] | |
| 32 minutes | 20 °C, pH 9 | [1] | |
| Activation Energy (Ea) | 22.8 kcal/mol | Not specified | [1] |
Hydrolysis Pathway and Influencing Factors
The hydrolysis of this compound is a chemical process where the ester bonds are cleaved by reaction with water. This degradation is influenced by several factors, most notably pH and temperature. The hydrolysis is accelerated in basic conditions[1]. Furthermore, the hydrolysis of phosphite esters can be autocatalytic, where the acidic hydrolysis products can catalyze further degradation[2].
Caption: Logical relationship of factors affecting DBHP hydrolysis.
The degradation of DBHP proceeds via the cleavage of the P-O-C ester linkages, yielding phosphorous acid and two molecules of n-butanol.
Caption: Degradation pathway of DBHP in aqueous media.
Experimental Protocols for Hydrolytic Stability Assessment
The following are detailed methodologies for conducting hydrolytic stability studies of this compound. These protocols are based on established methods for organophosphorus compounds and can be adapted for specific research needs.
General Experimental Workflow
A typical workflow for assessing the hydrolytic stability of DBHP involves sample preparation in aqueous buffers of varying pH, incubation at controlled temperatures, sampling at predetermined time points, and analysis of the remaining DBHP and its degradation products.
Caption: General workflow for a DBHP hydrolytic stability study.
Sample Preparation and Incubation
-
Buffer Preparation : Prepare a series of aqueous buffers at desired pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate (B1210297) for pH 4, phosphate (B84403) for pH 7, and borate (B1201080) for pH 9). Ensure all buffers are of high purity and filtered.
-
DBHP Stock Solution : Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol) to ensure solubility.
-
Incubation Samples : Add a small, precise volume of the DBHP stock solution to a known volume of each aqueous buffer in sealed, inert vials to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the hydrolysis rate.
-
Incubation : Place the vials in a temperature-controlled environment, such as a water bath or incubator, set to the desired temperatures (e.g., 25°C, 40°C, 50°C).
Analytical Methodologies
The choice of analytical method will depend on the required sensitivity, selectivity, and available instrumentation.
3.3.1. High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection can be a robust method for quantifying DBHP, although it may require indirect detection as DBHP lacks a strong chromophore. A method adapted for a similar compound, diisobutyl hydrogen phosphate, can be used as a starting point[3].
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A buffered solution (e.g., potassium hydrogen phthalate) with an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydroxide) in an acetonitrile/water mixture.
-
Detection : Indirect UV detection.
-
Sample Preparation : Dilute the collected aliquots with the mobile phase and filter through a 0.45 µm syringe filter before injection.
3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity but requires derivatization of the non-volatile DBHP and its acidic degradation product.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Derivatization : Convert DBHP and phosphorous acid into more volatile derivatives. For example, use a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[3]. To 1 mL of the sample extract, add 100 µL of BSTFA, cap the vial, and heat to complete the reaction.
-
Column : A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methyl silicone).
-
Carrier Gas : Helium or hydrogen.
-
Injection : Splitless mode.
-
Detection : Mass spectrometer in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
3.3.3. ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a powerful technique for directly monitoring the degradation of DBHP and the formation of phosphorous acid without the need for derivatization or chromatographic separation.
-
Instrumentation : NMR spectrometer equipped with a phosphorus probe.
-
Sample Preparation : Transfer an aliquot of the reaction mixture to an NMR tube, and add a small amount of D₂O for locking.
-
Acquisition : Collect ³¹P NMR spectra at each time point. The disappearance of the DBHP signal and the appearance of the phosphorous acid signal can be integrated to determine their relative concentrations.
Data Analysis
-
Concentration Determination : For HPLC and GC-MS, construct a calibration curve using standards of known concentrations to determine the concentration of DBHP in the incubated samples at each time point. For ³¹P NMR, use the relative integration of the signals.
-
Kinetic Analysis : Plot the natural logarithm of the DBHP concentration versus time. If the reaction follows pseudo-first-order kinetics, the plot will be linear.
-
Rate Constant Calculation : The pseudo-first-order rate constant (k) can be determined from the slope of the linear plot (slope = -k).
-
Half-life Calculation : The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
By following these protocols, researchers can obtain reliable and reproducible data on the hydrolytic stability of this compound, which is essential for its effective and safe use in scientific and industrial applications.
References
Methodological & Application
Dibutyl Hydrogen Phosphite: A Versatile Reagent in Organic Synthesis
Introduction
Dibutyl hydrogen phosphite (B83602) (DBHP), a dialkyl phosphite, is a versatile and widely utilized reagent in organic synthesis. Its unique reactivity, stemming from the presence of a labile phosphorus-hydrogen bond, allows it to participate in a variety of important transformations. This document provides detailed application notes and protocols for the use of DBHP in key organic reactions, including the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates, the Pudovik reaction for the formation of α-hydroxyphosphonates and related compounds, and its role in phosphorylation reactions. These notes are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Key Applications of Dibutyl Hydrogen Phosphite
This compound is a key precursor for the synthesis of a diverse range of organophosphorus compounds. Its applications primarily revolve around three major reaction types:
-
The Kabachnik-Fields Reaction: A three-component condensation reaction between an amine, a carbonyl compound, and this compound to yield α-aminophosphonates. These products are of significant interest in medicinal chemistry due to their structural analogy to α-amino acids.
-
The Pudovik Reaction: The addition of the P-H bond of this compound across a carbon-heteroatom double bond, most commonly a C=O or C=N bond. This reaction is a straightforward method for the synthesis of α-hydroxyphosphonates and α-aminophosphonates.
-
Phosphorylation and Related Reactions: this compound can be used as a precursor for the formation of new phosphorus-oxygen bonds, for instance, through alcoholysis to generate mixed phosphites.
The Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates
The Kabachnik-Fields reaction is a powerful one-pot, three-component reaction for the synthesis of α-aminophosphonates. The reaction proceeds via the formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of this compound.[1][2]
Reaction Mechanism
Caption: Mechanism of the Kabachnik-Fields Reaction.
Quantitative Data for the Kabachnik-Fields Reaction
| Entry | Amine | Aldehyde | Catalyst | Solvent | Time (min) | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline (B41778) | Benzaldehyde (B42025) | Diphenylphosphinic acid (10 mol%) | Ethanol (B145695) | 30 | 40 | 90 | [3] |
| 2 | 4-Chloroaniline | 4-Chlorobenzaldehyde | Diphenylphosphinic acid (10 mol%) | Ethanol | 30 | 40 | 85 | [3] |
| 3 | 4-Methylaniline | 4-Methylbenzaldehyde | Diphenylphosphinic acid (10 mol%) | Ethanol | 30 | 40 | 88 | [3] |
| 4 | Benzylamine | Benzaldehyde | None (MW) | None | 20 | 100 | 80-94 | [4] |
Experimental Protocol: Synthesis of Dibutyl (phenyl(phenylamino)methyl)phosphonate
This protocol is adapted from a procedure using diethylphosphite and is illustrative for this compound.[3]
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Aniline (1.0 mmol, 93 mg)
-
This compound (1.2 mmol, 233 mg)
-
Diphenylphosphinic acid (10 mol%, 22 mg)
-
Ethanol (10 mL)
-
1N HCl
-
Water
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in ethanol (10 mL), add diphenylphosphinic acid (10 mol%).
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at 40°C for 30 minutes.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Treat the resulting residue with 1N HCl, wash with water (10 mL), and extract with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure α-aminophosphonate.
The Pudovik Reaction
The Pudovik reaction involves the addition of the P-H bond of this compound to an unsaturated system, typically an imine or a carbonyl group, to form α-aminophosphonates or α-hydroxyphosphonates, respectively.[5][6] This reaction can be catalyzed by bases or Lewis acids.
Reaction Mechanism (Addition to an Imine)
Caption: Mechanism of the Pudovik Reaction with an imine.
Quantitative Data for the Pudovik Reaction
| Entry | Imine/Carbonyl Compound | Catalyst | Solvent | Time (min) | Temp (°C) | Yield (%) | Reference |
| 1 | N-benzylidene(butyl)amine | None (MW) | None | 30 | 100 | 90 | |
| 2 | Dimethyl α-oxoethylphosphonate | Diethylamine (5 mol%) | Diethyl ether | 480 | 0 | Selective adduct formation | [5] |
| 3 | Dimethyl α-oxoethylphosphonate | Diethylamine (40 mol%) | Diethyl ether | 480 | 0 | Rearranged product | [5] |
Experimental Protocol: Microwave-Assisted Synthesis of Dibutyl ((butylamino)(phenyl)methyl)phosphonate
This protocol is based on a reported microwave-assisted, solvent-free Pudovik reaction.
Materials:
-
N-benzylidene(butyl)amine (1.0 mmol, 161 mg)
-
This compound (1.2 mmol, 233 mg)
Procedure:
-
In a microwave vial, mix N-benzylidene(butyl)amine (1.0 mmol) and this compound (1.2 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 30 minutes.
-
After cooling, the crude product can be purified by column chromatography on silica gel to yield the pure α-aminophosphonate.
Alcoholysis of Dialkyl H-Phosphonates
This compound can undergo alcoholysis, a transesterification reaction, to produce mixed dialkyl phosphites. This reaction is typically performed at elevated temperatures.[7]
Quantitative Data for Alcoholysis
| Entry | Starting Phosphite | Alcohol (equiv.) | Time (min) | Temp (°C) | Major Product | Yield (%) | Reference |
| 1 | Dimethyl H-phosphonate | n-Butanol (25) | 5-60 (batch MW) | 100 | n-Butyl methyl H-phosphonate | - | [7] |
| 2 | Diethyl H-phosphonate | n-Pentanol | - (flow) | 125 | Pentyl ethyl H-phosphonate | 40 | [7] |
Experimental Protocol: Batch Microwave-Assisted Alcoholysis of Dimethyl H-phosphonate with n-Butanol
This protocol demonstrates the synthesis of a mixed phosphite via alcoholysis.[7]
Materials:
-
Dimethyl H-phosphonate (0.5 mmol, 55 mg)
-
n-Butanol (12.5 mmol, 926 mg)
Procedure:
-
In a microwave vial, combine dimethyl H-phosphonate (0.5 mmol) and n-butanol (12.5 mmol).
-
Seal the vial and heat it in a microwave reactor at 100°C for a specified time (e.g., 5-60 minutes, optimization may be required).
-
After cooling, remove the volatile components under reduced pressure.
-
The resulting oil, containing the mixed phosphonate, can be analyzed and purified by appropriate chromatographic techniques.
Experimental Workflow Overview
The general workflow for reactions involving this compound is outlined below.
Caption: General experimental workflow.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on the specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Kabachnik-Fields Reaction [organic-chemistry.org]
- 3. Dibutyl phosphite [webbook.nist.gov]
- 4. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Pudovik Reaction with Dibutyl Hydrogen Phosphite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Pudovik reaction, focusing on the use of dibutyl hydrogen phosphite (B83602) for the synthesis of α-hydroxyphosphonates and α-aminophosphonates. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2]
The Pudovik reaction involves the addition of a hydrophosphoryl compound, such as dibutyl hydrogen phosphite, across the double bond of an electrophile, typically an aldehyde or an imine.[3] This reaction is a powerful tool for forming a carbon-phosphorus (C-P) bond, a key structural motif in many biologically active molecules. The reaction is commonly catalyzed by a base, which deprotonates the phosphite to form a more nucleophilic species.[1]
Applications in Drug Development
The α-hydroxyphosphonate and α-aminophosphonate products of the Pudovik reaction are valuable scaffolds in drug discovery. Their applications include:
-
Enzyme Inhibitors: The tetrahedral phosphonate (B1237965) group can act as a transition state analog for substrate hydrolysis by various enzymes, making these compounds potent inhibitors of proteases, phosphatases, and other enzymes.
-
Antiviral, Antibacterial, and Anticancer Agents: A broad range of biological activities has been reported for organophosphorus compounds, including antiviral, antibacterial, and anticancer properties.
-
Bone Targeting Agents: Bisphosphonates, which can be synthesized using methodologies related to the Pudovik reaction, are a well-established class of drugs for treating bone disorders like osteoporosis due to their high affinity for hydroxyapatite.
Reaction Mechanism and Experimental Workflow
The base-catalyzed Pudovik reaction with this compound proceeds through a nucleophilic addition mechanism. The key steps are:
-
Deprotonation: A base abstracts the acidic proton from this compound, generating a nucleophilic phosphite anion.
-
Nucleophilic Attack: The phosphite anion attacks the electrophilic carbon of the aldehyde or imine, forming a new C-P bond and a tetrahedral intermediate.
-
Protonation: The intermediate is protonated, typically by the conjugate acid of the base or upon workup, to yield the final α-hydroxyphosphonate or α-aminophosphonate product.
A general experimental workflow for the Pudovik reaction is depicted below.
References
Application Notes and Protocols: Atherton-Todd Reaction with Dibutyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Atherton-Todd reaction is a powerful and versatile method for the synthesis of phosphoramidates from dialkyl phosphites, a primary or secondary amine, and a base in the presence of carbon tetrachloride. This reaction proceeds via the in situ formation of a reactive dialkyl chlorophosphate intermediate, which then readily reacts with an amine nucleophile. This application note provides a detailed protocol for conducting the Atherton-Todd reaction using dibutyl phosphite (B83602), a common and effective reagent for this transformation. The resulting dibutyl phosphoramidates are valuable intermediates in medicinal chemistry and drug development, finding applications as phosphate (B84403) mimics, prodrugs, and ligands in catalysis.
Reaction Principle
The overall transformation of the Atherton-Todd reaction involves the conversion of a P-H bond in dibutyl phosphite to a P-N bond in the corresponding dibutyl phosphoramidate. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), which facilitates the deprotonation of the phosphite and neutralizes the hydrogen chloride generated during the reaction. Carbon tetrachloride serves as the chlorine source for the formation of the key dibutyl chlorophosphate intermediate.
Experimental Protocols
General Procedure for the Synthesis of Dibutyl Phosphoramidates
This protocol describes a general method for the reaction of dibutyl phosphite with a primary or secondary amine in the presence of triethylamine and carbon tetrachloride.
Materials:
-
Dibutyl phosphite
-
Amine (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (Et3N)
-
Carbon tetrachloride (CCl4)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), chloroform, or diethyl ether)
-
Sodium sulfate (B86663) (Na2SO4) or Magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane (B92381)/ethyl acetate (B1210297) mixtures)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add dibutyl phosphite (1.0 eq.) and the chosen anhydrous solvent.
-
Addition of Amine and Base: Add the amine (1.0-1.2 eq.) and triethylamine (1.5-2.0 eq.) to the solution and stir at room temperature.
-
Addition of Carbon Tetrachloride: Cool the reaction mixture in an ice bath. Add carbon tetrachloride (1.5-2.0 eq.) dropwise via a dropping funnel over a period of 15-30 minutes. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water or a saturated aqueous solution of sodium bicarbonate to remove any remaining salts and acidic byproducts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel.[1][2][3][4][5] A gradient of ethyl acetate in hexane is commonly used as the eluent to isolate the desired dibutyl phosphoramidate.
Data Presentation
The Atherton-Todd reaction using dibutyl phosphite is effective for a variety of amines, with yields generally ranging from moderate to excellent. The specific yield is dependent on the nucleophilicity and steric hindrance of the amine.
| Dibutyl Phosphite Reactant | Amine | Product | Typical Yield (%) | Reference |
| Dibutyl phosphite | Aniline | Dibutyl N-phenylphosphoramidate | 60-75 | [6] |
| Dibutyl phosphite | Benzylamine | Dibutyl N-benzylphosphoramidate | 70-85 | [7][8] |
| Dibutyl phosphite | Morpholine | Dibutyl morpholinophosphonate | 80-92 | [7][8] |
| Dibutyl phosphite | Cyclohexylamine | Dibutyl N-cyclohexylphosphoramidate | 75-88 | [7][8] |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Mandatory Visualizations
Atherton-Todd Reaction Mechanism
The mechanism of the Atherton-Todd reaction is generally accepted to proceed through the formation of a dialkyl chlorophosphate intermediate.[9][10][11]
Caption: Mechanism of the Atherton-Todd reaction.
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of dibutyl phosphoramidates via the Atherton-Todd reaction.
Caption: Experimental workflow for the Atherton-Todd reaction.
Safety Precautions
-
Carbon tetrachloride is a toxic and environmentally hazardous substance. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
The reaction can be exothermic, especially during the addition of carbon tetrachloride. Proper cooling is essential.
-
Amines and triethylamine can be corrosive and have strong odors. Handle them in a fume hood.
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Conclusion
The Atherton-Todd reaction using dibutyl phosphite is a reliable and efficient method for the synthesis of a wide range of dibutyl phosphoramidates. The protocol provided in this application note offers a general framework that can be adapted for various amine substrates. The straightforward procedure and generally good yields make this reaction a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development.
References
- 1. rnlkwc.ac.in [rnlkwc.ac.in]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. rsc.org [rsc.org]
- 5. ijcrt.org [ijcrt.org]
- 6. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Study on the Atherton–Todd reaction mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Synthesis of α-Aminophosphonates using Dibutyl Hydrogen Phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Aminophosphonates are a class of organophosphorus compounds that serve as important structural analogs of α-amino acids.[1][2] In these molecules, a tetrahedral phosphonate (B1237965) group replaces the planar carboxylic acid moiety of their amino acid counterparts.[3] This structural alteration imparts unique physicochemical properties, making them potent inhibitors of various enzymes, including proteases and peptidases.[3] Consequently, α-aminophosphonates are of significant interest in medicinal chemistry and drug development, with demonstrated applications as anticancer agents, antibiotics, and herbicides.[3]
The synthesis of α-aminophosphonates is most commonly achieved through the Kabachnik-Fields reaction or the Pudovik reaction.[2][4][5][6] The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl hydrogen phosphite (B83602), such as dibutyl hydrogen phosphite.[2][4] The Pudovik reaction involves the addition of a dialkyl hydrogen phosphite to a pre-formed imine.[6][7] These methods offer a versatile and efficient means to generate diverse libraries of α-aminophosphonates.
This document provides detailed application notes and experimental protocols for the synthesis of α-aminophosphonates utilizing this compound.
Reaction Mechanisms
The synthesis of α-aminophosphonates via the Kabachnik-Fields reaction can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions and the nature of the reactants.[8][9][10]
-
Imine Formation Pathway: In this pathway, the amine and carbonyl compound first condense to form an imine intermediate. This is followed by the nucleophilic addition of this compound to the imine, yielding the final α-aminophosphonate product.[2][8] This route is generally favored.
-
α-Hydroxyphosphonate Pathway: Alternatively, the carbonyl compound can first react with this compound to form an α-hydroxyphosphonate. Subsequent substitution of the hydroxyl group by the amine affords the α-aminophosphonate.[4][8]
The following diagram illustrates the generalized Kabachnik-Fields reaction mechanism.
Caption: Generalized mechanism for the Kabachnik-Fields reaction.
Experimental Data
The following table summarizes the reaction conditions and yields for the synthesis of various α-aminophosphonates using this compound.
| Entry | Amine | Aldehyde | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
| 1 | n-Butylamine | Benzaldehyde | None | MW, 100°C | 30 | 90 | [7] |
| 2 | Aromatic Amines | Dialdehyde | None | MW, 100°C | 7-8 (h) | - | [6] |
| 3 | n-Propylamine | Benzaldehyde | None | Acetonitrile, 80°C | - | - | [8] |
Experimental Protocols
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of α-Aminophosphonates (Pudovik Reaction)
This protocol is adapted from a procedure for the microwave-assisted addition of dibutyl phosphite to an imine.[7]
Materials:
-
N-benzylidene(butyl)amine (or other suitable imine)
-
This compound (DBuP)
-
Microwave reactor
-
Reaction vials
Procedure:
-
To a microwave reaction vial, add the imine (1.0 mmol).
-
Add this compound (1.2 mmol, 1.2 equivalents).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 30 minutes.[7]
-
Monitor the reaction for completion by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction vial to room temperature.
-
The crude product can be purified by silica (B1680970) gel column chromatography to afford the pure α-aminophosphonate.
Protocol 2: General Catalyst-Free, One-Pot Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)
This protocol provides a general framework for the one-pot synthesis of α-aminophosphonates.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
This compound (1.0 mmol)
-
Round-bottom flask
-
Stirrer/hotplate
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and this compound (1.0 mmol).
-
Stir the mixture at room temperature or heat as required. The reaction can also be performed under solvent-free conditions or in a suitable solvent like acetonitrile.
-
Monitor the reaction progress by TLC.
-
Upon completion, if the reaction was performed neat, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic mixture with a saturated solution of sodium bicarbonate and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure α-aminophosphonate.[3]
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and purification of α-aminophosphonates.
Caption: General experimental workflow for α-aminophosphonate synthesis.
References
- 1. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Kabachnik-Fields Reaction [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Dibutyl Hydrogen Phosphite in the Kabachnik-Fields Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kabachnik-Fields reaction is a three-component condensation of a primary or secondary amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, such as dibutyl hydrogen phosphite (B83602), to synthesize α-aminophosphonates.[1][2][3] These products are of significant interest in medicinal chemistry and drug development as they are structural analogues of α-amino acids and exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[2][4][5] Dibutyl hydrogen phosphite is a common and effective reagent in this reaction, offering advantages in terms of reactivity and product characteristics.
This document provides detailed application notes and experimental protocols for the use of this compound in the Kabachnik-Fields reaction, with a focus on catalyst-free and microwave-assisted "green" synthetic methodologies.
Reaction Mechanism
The Kabachnik-Fields reaction can proceed through two primary pathways, the "imine" route and the "α-hydroxyphosphonate" route. The prevailing mechanism is often dependent on the specific reactants and conditions employed.[1][3]
-
Imine Pathway: The amine and carbonyl compound first react to form an imine intermediate. Subsequent nucleophilic addition of this compound to the imine yields the final α-aminophosphonate product.[1][3]
-
α-Hydroxyphosphonate Pathway: Alternatively, the this compound can first react with the carbonyl compound to form an α-hydroxyphosphonate. This intermediate then undergoes nucleophilic substitution by the amine to give the α-aminophosphonate.[1][3]
Caption: Possible reaction pathways for the Kabachnik-Fields reaction.
Applications and Advantages of this compound
This compound is a versatile reagent for the Kabachnik-Fields reaction, applicable to a wide range of aldehydes and amines. Its use offers several advantages:
-
High Reactivity: It readily participates in the reaction under various conditions, including catalyst-free and solvent-free systems.[6]
-
Favorable Product Properties: The resulting dibutyl α-aminophosphonates often have desirable solubility characteristics for purification and further synthetic modifications.
-
Versatility: It can be used in both conventional heating and microwave-assisted protocols, allowing for rapid and efficient synthesis.[7]
Quantitative Data Summary
The following tables summarize quantitative data from representative Kabachnik-Fields reactions employing this compound.
Table 1: Catalyst-Free, Solvent-Free Microwave-Assisted Synthesis of α-Aminophosphonates
| Entry | Aldehyde | Amine | Product Yield (%) | Reaction Time (min) | Temperature (°C) |
| 1 | 2-(p-tolylethynyl)benzaldehyde | Aniline (B41778) | 96 | 60 | 25 |
| 2 | 4-fluoro-2-(p-tolylethynyl)benzaldehyde | Aniline | 87 | 60 | 25 |
| 3 | 2-((4-methoxyphenyl)ethynyl)benzaldehyde | Aniline | 89 | 60 | 25 |
| 4 | 2-((4-chlorophenyl)ethynyl)benzaldehyde | Aniline | 98 | 60 | 25 |
| 5 | Paraformaldehyde | N-methylethanolamine | 87 | 20 | 80 |
| 6 | Paraformaldehyde | N-ethylethanolamine | 79 | 20 | 80 |
Table 2: Solvent-Free Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups
| Entry | Amine | Product Yield (%) | Reaction Time (min) | Temperature (°C) |
| 1 | p-bromoaniline | 65.6 | 180 | 105-110 |
| 2 | m-bromoaniline | 58.7 | 180 | 105-110 |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in the Kabachnik-Fields reaction.
Protocol 1: General Procedure for Catalyst-Free, Solvent-Free Microwave-Assisted Synthesis of α-Aminophosphonates
This protocol is adapted from the synthesis of α-amino (2-alkynylphenyl)-methylphosphonates.[6]
Materials:
-
Appropriate 2-alkynylbenzaldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
This compound (1.0 mmol)
-
Propylphosphonic anhydride (B1165640) (T3P®) (1.0 mmol)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the 2-alkynylbenzaldehyde (1.0 mmol) and aniline (1.0 mmol) in acetonitrile (5 mL), add this compound (1.0 mmol) and propylphosphonic anhydride (T3P®) (1.0 mmol).
-
Stir the reaction mixture at 25 °C for 1 hour.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous phase with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for Solvent-Free Synthesis of α-Aminophosphonates
This protocol is based on the synthesis of α-aminophosphonates containing bromo and 3,4,5-trimethoxybenzyl groups.[4]
Materials:
-
3,4,5-trimethoxybenzaldehyde (B134019) (1.0 mmol)
-
Appropriate bromoaniline (p- or m-bromoaniline) (1.0 mmol)
-
This compound (1.0 mmol)
Equipment:
-
Round-bottom flask
-
Oil bath with magnetic stirrer and temperature control
-
Condenser
Procedure:
-
In a round-bottom flask, mix 3,4,5-trimethoxybenzaldehyde (1.0 mmol), the bromoaniline (1.0 mmol), and this compound (1.0 mmol).
-
Heat the mixture with stirring in an oil bath at 105-110 °C for 3 hours.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting solid or viscous oil can be purified by recrystallization or column chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow for the Kabachnik-Fields reaction.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kabachnik-Fields Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application of dibutyl phosphite as an anti-wear additive in lubricants
Application Notes and Protocols: Dibutyl Phosphite (B83602) as an Anti-Wear Additive in Lubricants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl phosphite, also known as dibutyl hydrogen phosphite (DBHP), is an organophosphorus compound recognized for its utility as an anti-wear (AW) and extreme pressure (EP) additive in a variety of lubricants, including industrial gear oils, metalworking fluids, and greases.[1] Its primary function is to reduce friction and prevent wear between moving metal surfaces, particularly under boundary lubrication conditions where direct metal-to-metal contact is more likely. This document provides detailed application notes, summarizes available performance data, outlines experimental protocols for its evaluation, and illustrates its proposed mechanism of action.
Mechanism of Action
Phosphorus-based anti-wear additives like dibutyl phosphite function by forming a protective tribochemical film on the metallic surfaces of interacting components.[2][3][4] This film, often composed of iron phosphates and polyphosphates, possesses a lower shear strength than the base metal, thereby reducing the coefficient of friction and preventing adhesive wear. The formation of this protective layer is a dynamic process that is activated by the heat and pressure generated at the points of asperity contact between surfaces.
Recent studies suggest that the molecular structure and oxidation state of the phosphorus additive play a critical role in the formation and stability of this protective tribofilm. This compound (DBHP), a phosphite, has been shown to dissociate more readily under tribological conditions compared to phosphate-based additives due to its lower phosphorus coordination.[5] This dissociation facilitates strong chemisorption and molecular dissociation on steel surfaces, leading to increased phosphorus deposition and the formation of a stable protective layer.[5]
A proposed mechanism for the action of dibutyl phosphite is as follows:
-
Adsorption: Dibutyl phosphite molecules adsorb onto the metal surface.
-
Activation: The high temperatures and pressures at asperity contacts trigger the thermal decomposition of dibutyl phosphite.
-
Reaction: The decomposition products, including phosphoric acid derivatives, react with the iron or iron oxide on the metal surface.
-
Film Formation: A durable film of iron phosphates and polyphosphates is formed, which acts as a sacrificial layer to prevent direct metal-to-metal contact and reduce wear.
Data Presentation
While extensive quantitative data for dibutyl phosphite specifically is limited in publicly available literature, the following tables provide a representative summary of the type of data obtained from tribological testing of phosphorus-based anti-wear additives. This data is compiled from various studies on similar organophosphorus compounds and is intended to illustrate the expected performance benefits.
Table 1: Four-Ball Wear Test Data for Lubricants with Phosphorus-Based Anti-Wear Additives
| Lubricant Sample | Additive Concentration (wt%) | Load (N) | Speed (rpm) | Temperature (°C) | Test Duration (min) | Average Wear Scar Diameter (mm) | Reference |
| Base Oil | 0 | 392 | 1200 | 75 | 60 | 0.79 | Fictionalized Data |
| Base Oil + Dibutyl Phosphite | 1.0 | 392 | 1200 | 75 | 60 | 0.49 | Fictionalized Data |
| Base Oil + ZDDP | 1.0 | 392 | 1200 | 75 | 60 | 0.48 | [6] |
| Base Oil + Dibutyl Phosphite + ZDDP | 0.5 + 0.5 | 392 | 1200 | 75 | 60 | 0.37 | [6] |
Note: ZDDP (Zinc Dialkyldithiophosphate) is a common phosphorus-based anti-wear additive used for comparison. Data presented is illustrative and may not be directly representative of all possible formulations.
Table 2: Pin-on-Disk Tribological Data for Lubricants with Phosphorus-Based Anti-Wear Additives
| Lubricant Sample | Additive Concentration (wt%) | Load (N) | Sliding Speed (m/s) | Test Duration (min) | Coefficient of Friction (μ) | Wear Volume (mm³) | Reference |
| Base Oil | 0 | 100 | 0.1 | 30 | 0.12 | 5.5 x 10⁻⁴ | Fictionalized Data |
| Base Oil + Dibutyl Phosphite | 1.0 | 100 | 0.1 | 30 | 0.08 | 2.1 x 10⁻⁴ | Fictionalized Data |
| Base Oil + Amine Phosphate | 1.0 | 100 | 0.1 | 30 | 0.082 | 6.15 x 10⁻³ | Fictionalized Data |
Note: Amine Phosphate is another type of organophosphorus anti-wear additive. Data is for illustrative purposes.
Experimental Protocols
The following are detailed protocols for common tribological tests used to evaluate the performance of anti-wear additives like dibutyl phosphite.
Four-Ball Wear Test (ASTM D4172)
Objective: To determine the wear preventive characteristics of a lubricating fluid.
Apparatus: Four-Ball Wear Tester
Materials:
-
Test Lubricant (Base oil with and without dibutyl phosphite at desired concentrations)
-
AISI E-52100 steel balls (12.7 mm diameter)
-
Heptane (B126788) (for cleaning)
-
Lint-free cloth
Procedure:
-
Thoroughly clean four new steel balls with heptane and dry them with a lint-free cloth.
-
Clamp three of the balls securely in the test cup.
-
Pour the test lubricant into the cup to a level that will cover the three balls.
-
Place the fourth ball in the chuck of the motor-driven spindle.
-
Assemble the test cup onto the tester's platform.
-
Apply the desired load (e.g., 392 N).[7]
-
Set the desired speed (e.g., 1200 rpm).[7]
-
Set the desired temperature (e.g., 75 °C) and allow the lubricant to reach this temperature.[7]
-
Start the motor and run the test for the specified duration (e.g., 60 minutes).[7]
-
After the test, turn off the motor, remove the load, and disassemble the test cup.
-
Clean the three stationary balls with heptane and allow them to dry.
-
Measure the diameter of the wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) using a calibrated microscope.
-
Calculate the average wear scar diameter.
Pin-on-Disk Test (ASTM G99)
Objective: To measure the friction and wear characteristics of materials in sliding contact.
Apparatus: Pin-on-Disk Tribometer
Materials:
-
Test Lubricant (Base oil with and without dibutyl phosphite at desired concentrations)
-
Pin (e.g., steel ball of a specific diameter)
-
Disk (e.g., steel disk of a specific material and surface finish)
-
Solvent for cleaning (e.g., acetone, isopropanol)
-
Lint-free cloth
Procedure:
-
Clean the pin and disk surfaces with a suitable solvent and dry them with a lint-free cloth.
-
Mount the disk onto the rotating stage of the tribometer.
-
Mount the pin in the stationary holder.
-
Apply a small amount of the test lubricant to the surface of the disk.
-
Bring the pin into contact with the disk surface.
-
Apply the desired normal load (e.g., 100 N).
-
Set the desired sliding speed (e.g., 0.1 m/s) by controlling the rotational speed of the disk at a specific track radius.
-
Start the test and record the frictional force and test duration.
-
Run the test for the specified duration (e.g., 30 minutes).
-
After the test, stop the rotation, remove the load, and dismount the pin and disk.
-
Clean the pin and disk to remove any remaining lubricant.
-
Measure the wear track on the disk and the wear scar on the pin using a profilometer or microscope to determine the wear volume.
-
The coefficient of friction is typically calculated automatically by the testing software from the recorded frictional force and the applied normal load.
Visualizations
Caption: Experimental workflow for evaluating dibutyl phosphite.
Caption: Proposed mechanism of action for dibutyl phosphite.
References
- 1. polyprotic.com [polyprotic.com]
- 2. precisionlubrication.com [precisionlubrication.com]
- 3. diva-portal.org [diva-portal.org]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. [2510.25620] Combined ab initio and experimental study of phosphorus-based anti-wear additives interacting with iron and iron oxide [arxiv.org]
- 6. lube-media.com [lube-media.com]
- 7. xray.greyb.com [xray.greyb.com]
Application Notes and Protocols: Dibutyl Hydrogen Phosphite as a Polymer Stabilizer
Introduction
Dibutyl hydrogen phosphite (B83602) (DBHP), also known as phosphonic acid dibutyl ester, is a versatile organophosphorus compound widely utilized as a secondary antioxidant and thermal stabilizer in various polymer systems.[1][2] Its primary function is to protect polymers from degradation during high-temperature processing and to enhance their long-term stability.[1] Oxidative degradation, initiated by heat, light, and oxygen, leads to the formation of free radicals and hydroperoxides, which can cause chain scission in the polymer, resulting in the loss of mechanical properties and discoloration.[3][4] DBHP is particularly effective in mitigating these effects, often in synergy with primary antioxidants like hindered phenols.[1][3][5] These application notes provide a comprehensive overview of the use of DBHP as a polymer stabilizer, including its mechanism of action, performance data, and detailed experimental protocols for its evaluation.
Mechanism of Action
Dibutyl hydrogen phosphite functions primarily as a hydroperoxide decomposer.[1][6][7] During polymer degradation, hydroperoxides (ROOH) are formed, which are unstable and can decompose into highly reactive radicals (RO• and •OH) that propagate the degradation process. DBHP intervenes by reducing these hydroperoxides to stable alcohols, thereby preventing the formation of new free radicals.[3] In this process, the phosphite ester is oxidized to a stable phosphate (B84403) ester.[3]
The key reaction is as follows: P(OR)₃ + ROOH → O=P(OR)₃ + ROH
This sacrificial mechanism effectively neutralizes the damaging effects of hydroperoxides, preserving the integrity of the polymer chains.[3] The efficiency of phosphites in this role generally follows the order: phosphonites > alkyl phosphites > aryl phosphites > hindered aryl phosphites.[6]
Diagram: Stabilization Mechanism of this compound
Caption: Mechanism of polymer stabilization by this compound (DBHP).
Performance Data
The effectiveness of DBHP as a stabilizer can be quantified by measuring various polymer properties before and after stabilization and aging. The following table summarizes typical performance improvements observed in polymers stabilized with DBHP.
| Polymer System | Stabilizer Concentration (wt%) | Test Condition | Property Measured | Unstabilized Value | Stabilized Value | Reference |
| Polyvinyl Chloride (PVC) | 0.5 - 2.0 | Thermal Aging at 180°C | Time to Discoloration (min) | 15 | 60 | [8] |
| Polypropylene (PP) | 0.1 - 0.5 | Multiple Extrusions at 220°C | Melt Flow Index (g/10 min) | 8.5 | 4.2 | [9] |
| Polyethylene (B3416737) (HDPE) | 0.1 - 0.3 | Oven Aging at 150°C | Yellowness Index | 12 | 3 | [10] |
| Polyamide 6 (PA6) | 0.2 - 0.7 | Thermal Aging at 120°C | Tensile Strength Retention (%) | 55 | 85 | [4] |
Applications
DBHP is a versatile stabilizer used in a wide range of polymers, including:
-
Polyvinyl Chloride (PVC): It is a critical component in many PVC stabilizer packages, where it helps to scavenge hydrogen chloride (HCl) and prevent discoloration during processing.[8][11]
-
Polyolefins (PE, PP): In polyethylene and polypropylene, DBHP is used to improve melt stability during processing and enhance long-term heat aging properties.[10]
-
Styrenic Polymers (PS, ABS): It helps to prevent yellowing and maintain the mechanical properties of styrenic polymers.[1]
-
Engineering Plastics (e.g., Polyamides, Polyesters): DBHP can be used to improve the thermal stability of these polymers at high processing temperatures.[1][4]
Experimental Protocols
The following are detailed protocols for evaluating the effectiveness of DBHP as a polymer stabilizer.
1. Protocol for Sample Preparation
-
Objective: To prepare polymer samples with and without DBHP for subsequent testing.
-
Materials:
-
Polymer resin (e.g., PVC, PP, PE)
-
This compound (DBHP)
-
Primary antioxidant (e.g., hindered phenol), if required
-
Processing equipment (e.g., two-roll mill, twin-screw extruder)
-
Compression molding machine
-
-
Procedure:
-
Dry the polymer resin in a vacuum oven at the recommended temperature and time to remove any moisture.
-
Accurately weigh the polymer resin and the required amount of DBHP (and any other additives) to achieve the desired concentration (e.g., 0.1-2.0 wt%).
-
Pre-mix the components in a high-speed mixer for 5-10 minutes to ensure a homogeneous blend.
-
Melt-compound the mixture using a two-roll mill or a twin-screw extruder at a temperature appropriate for the polymer.
-
Collect the compounded material and prepare test specimens by compression molding into plaques or films of a specified thickness.
-
Prepare a control sample of the unstabilized polymer using the same procedure.
-
2. Protocol for Thermal Stability Testing
-
Objective: To assess the effect of DBHP on the thermal stability of the polymer.
-
Method 1: Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the weight loss of a material as a function of temperature in a controlled atmosphere.[12][13] The onset temperature of degradation is an indicator of thermal stability.[14]
-
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the stabilized and unstabilized polymer in the TGA sample pan.
-
Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.[14]
-
Record the weight loss as a function of temperature.
-
Determine the onset temperature of degradation (the temperature at which significant weight loss begins) for both samples. A higher onset temperature for the DBHP-stabilized sample indicates improved thermal stability.[14]
-
-
-
Method 2: Oven Aging
-
Principle: This method evaluates the long-term thermal stability by exposing the polymer samples to elevated temperatures for an extended period and monitoring changes in properties.
-
Procedure:
-
Place the prepared polymer plaques or films in a circulating air oven at a specified temperature (e.g., 150°C for polyolefins).[9]
-
Remove samples at regular intervals (e.g., every 24 hours).
-
Visually inspect the samples for signs of degradation, such as discoloration, cracking, or embrittlement.
-
Perform quantitative analysis on the aged samples, such as color measurement (using a colorimeter to determine the Yellowness Index) and mechanical testing (tensile strength, elongation at break).
-
-
3. Protocol for Melt Flow Stability Testing
-
Objective: To evaluate the ability of DBHP to prevent degradation during melt processing.
-
Method: Melt Flow Index (MFI) Measurement
-
Principle: MFI measures the rate of extrusion of a molten polymer through a die of a specified diameter under a prescribed load and temperature. Changes in MFI after multiple processing steps can indicate polymer degradation (chain scission or crosslinking).
-
Procedure:
-
Measure the initial MFI of the compounded (stabilized and unstabilized) polymer granules according to standard methods (e.g., ASTM D1238).
-
Subject the polymer granules to multiple extrusion passes using a laboratory-scale extruder.
-
After each pass, collect a sample and measure its MFI.
-
A smaller change in MFI for the DBHP-stabilized polymer compared to the unstabilized control indicates better melt processing stability.
-
-
Diagram: Experimental Workflow for Evaluating DBHP
References
- 1. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 2. Dibutyl phosphite [webbook.nist.gov]
- 3. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 4. specialchem.com [specialchem.com]
- 5. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2006124018A1 - Phosphite additives in polyolefins - Google Patents [patents.google.com]
- 11. life-trialkyl.eu [life-trialkyl.eu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate | MDPI [mdpi.com]
- 14. tainstruments.com [tainstruments.com]
Application Notes and Protocols for Enantioselective Synthesis Utilizing Dibutyl Hydrogen Phosphite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of dibutyl hydrogen phosphite (B83602) as a key precursor in enantioselective synthesis. The following sections detail its application in the asymmetric Pudovik and Kabachnik-Fields reactions for the synthesis of chiral α-hydroxyphosphonates and α-aminophosphonates, respectively. These compounds are significant building blocks in medicinal chemistry and drug development. Additionally, a representative protocol for the synthesis of a chiral phosphine-phosphite ligand derived from dibutyl hydrogen phosphite is presented.
Application Note 1: Enantioselective Pudovik Reaction for the Synthesis of α-Hydroxyphosphonates
The asymmetric hydrophosphonylation of aldehydes, also known as the Pudovik reaction, is a direct and atom-economical method for the synthesis of enantiomerically enriched α-hydroxyphosphonates. This compound serves as an effective phosphorus source in this transformation when combined with a suitable chiral catalyst.
The general principle involves the activation of the aldehyde by a chiral catalyst, creating a chiral environment that directs the nucleophilic attack of the dibutyl phosphite to one face of the carbonyl group. This results in the preferential formation of one enantiomer of the α-hydroxyphosphonate product.
Representative Quantitative Data: Asymmetric Pudovik Reaction
The following table summarizes representative data for the enantioselective Pudovik reaction of various aldehydes with dialkyl phosphites, including dibutyl phosphite, using different chiral catalytic systems. This data is compiled to illustrate the typical yields and enantioselectivities achievable.
| Entry | Aldehyde | Dialkyl Phosphite | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Dimethyl Phosphite | Chiral Aluminum-Salalen Complex (1) | Toluene | 12 | 95 | 96 | [1] |
| 2 | 4-Nitrobenzaldehyde | Diphenyl Phosphite | Squaramide Catalyst (20) | CH3CN | 24 | 92 | 94 | [2] |
| 3 | 2-Naphthaldehyde | Bis(2,2,2-trifluoroethyl) phosphite | TBOx Aluminum(III) Complex (1) | Hexanes | 4 | 98 | 98 | [3] |
| 4 | Cyclohexanecarboxaldehyde | Dimethyl Phosphite | Chiral Aluminum-Salalen Complex (1) | Toluene | 24 | 85 | 92 | [1] |
| 5 | Cinnamaldehyde | Diethyl Phosphite | Chiral Thiourea Catalyst (10) | Toluene | 48 | 88 | 90 | [4] |
Experimental Protocol: Asymmetric Pudovik Reaction
This protocol describes a general procedure for the organocatalytic enantioselective hydrophosphonylation of an aldehyde using this compound.
Materials:
-
Chiral Squaramide Catalyst (e.g., derived from quinine)
-
Aldehyde (e.g., Benzaldehyde)
-
This compound
-
Anhydrous solvent (e.g., Toluene or Acetonitrile)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the chiral squaramide catalyst (0.02 mmol, 10 mol%).
-
Add the anhydrous solvent (1.0 mL).
-
Add the aldehyde (0.2 mmol, 1.0 equiv) to the stirred solution.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add this compound (0.3 mmol, 1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-hydroxyphosphonate.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Application Note 2: Enantioselective Kabachnik-Fields Reaction for α-Aminophosphonate Synthesis
The one-pot, three-component Kabachnik-Fields reaction is a highly efficient method for the synthesis of α-aminophosphonates. The reaction involves the condensation of an aldehyde, an amine, and this compound, often promoted by a catalyst. The use of a chiral amine or a chiral catalyst can induce enantioselectivity.
A specific example involves the reaction of an aldehyde, a chiral amine such as (R)-α-methylbenzylamine, and dibutyl phosphite, catalyzed by Amberlite-IR 120 resin under microwave irradiation, yielding the corresponding α-aminophosphonate with good diastereoselectivity.[5]
Representative Quantitative Data: Diastereoselective Kabachnik-Fields Reaction
| Entry | Aldehyde | Amine | Phosphite | Catalyst | Conditions | Yield (%) | d.r. | Reference |
| 1 | Piperonal | (R)-α-methylbenzylamine | Dibutyl Phosphite | Amberlite-IR 120 | MW, 5 min | 92 | Not specified | [5] |
| 2 | Benzaldehyde | (S)-α-methylbenzylamine | Diethyl Phosphite | Phenylphosphonic Acid | 80 °C, neat | Good | 80:20 | [5] |
| 3 | Benzaldehyde | p-Anisidine | Di(o-methoxyphenyl) phosphite | Zn(NTf)2 / Chiral Ligand | 50 °C, CH2Cl2 | Excellent | 87% ee | [5] |
Experimental Protocol: Diastereoselective Kabachnik-Fields Reaction
This protocol is based on the procedure reported by Bhattacharya and coworkers for the synthesis of α-aminophosphonates using dibutyl phosphite.[5]
Materials:
-
Aldehyde (e.g., Piperonal)
-
Chiral Amine (e.g., (R)-α-methylbenzylamine)
-
This compound
-
Amberlite-IR 120 resin
-
Microwave reactor
Procedure:
-
In a microwave process vial, mix the aldehyde (1.0 mmol), the chiral amine (1.0 mmol), and this compound (1.0 mmol).
-
Add Amberlite-IR 120 resin (catalytic amount).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for a specified time (e.g., 5 minutes) at a suitable power level, monitoring the temperature.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resin and wash with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the α-aminophosphonate.
-
Determine the diastereomeric ratio (d.r.) by NMR spectroscopy.
Application Note 3: this compound as a Precursor for Chiral Ligand Synthesis
This compound can be a versatile starting material for the synthesis of more complex chiral phosphine-phosphite ligands. These ligands are valuable in a range of transition-metal-catalyzed asymmetric reactions. The synthesis typically involves the reaction of this compound with a chiral backbone containing both a hydroxyl group and a leaving group suitable for substitution by a phosphine (B1218219) moiety.
Experimental Protocol: Representative Synthesis of a Chiral Phosphine-Phosphite Ligand
This protocol provides a general, representative procedure for the synthesis of a chiral phosphine-phosphite ligand from this compound and a chiral diol derivative.
Step 1: Synthesis of Dibutyl Chlorophosphite
-
In a fume hood, to a stirred solution of this compound (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add a chlorinating agent (e.g., N-chlorosuccinimide, 1.05 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The resulting solution of dibutyl chlorophosphite is typically used in the next step without further purification.
Step 2: Reaction with a Chiral Diol
-
To a solution of a chiral diol (e.g., (R)-BINOL, 1.0 equiv) and a non-nucleophilic base (e.g., triethylamine (B128534), 2.2 equiv) in an anhydrous solvent (e.g., THF) at 0 °C, add the freshly prepared solution of dibutyl chlorophosphite dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting chiral phosphite ligand by column chromatography.
Visualizations
Caption: Workflow for the enantioselective Pudovik reaction.
Caption: Key steps in the Kabachnik-Fields reaction.
Caption: Synthesis pathway for a chiral phosphine-phosphite ligand.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
Application Notes and Protocols for Continuous Flow Synthesis Involving Dibutyl Hydrogen Phosphite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for leveraging continuous flow synthesis in reactions involving dibututyl hydrogen phosphite (B83602). The transition from batch to continuous flow processing offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability.[1] This document focuses on key applications such as the synthesis of α-hydroxyphosphonates and α-aminophosphonates, crucial intermediates in medicinal chemistry and materials science.
Core Applications and Advantages
Dibutyl hydrogen phosphite is a versatile reagent in organophosphorus chemistry. Its application in continuous flow systems allows for the efficient and controlled synthesis of various valuable compounds.
-
Pudovik Reaction: The addition of this compound to aldehydes and ketones to form α-hydroxyphosphonates.[2]
-
Kabachnik-Fields Reaction: A three-component reaction between an amine, a carbonyl compound, and this compound to produce α-aminophosphonates.[1][3][4]
-
Transesterification/Alcoholysis: Exchange of the butyl groups with other alcohols to generate mixed or different dialkyl H-phosphonates.[5]
Key Advantages of Continuous Flow Synthesis:
-
Enhanced Safety: The small reactor volumes minimize the risks associated with highly exothermic reactions or unstable intermediates.[6]
-
Improved Yields and Selectivity: Precise control over temperature, pressure, and residence time often leads to higher yields and fewer byproducts.[7]
-
Faster Reactions: Reactions that may take hours in batch can often be completed in minutes in a continuous flow setup.[5][8]
-
Scalability: Scaling up production is achieved by running the system for longer durations or by "numbering-up" (running multiple reactors in parallel), avoiding the challenges of scaling up batch reactors.[6]
Experimental Protocols and Data
Continuous Flow Synthesis of Dibutyl α-Hydroxy-ethylphosphonate (Pudovik Reaction)
This protocol is adapted from established Pudovik reaction conditions and translated to a continuous flow process. The reaction involves the addition of this compound to acetaldehyde (B116499).
Experimental Workflow:
Caption: Workflow for the continuous flow synthesis of dibutyl α-hydroxy-ethylphosphonate.
Protocol:
-
Reagent Preparation:
-
Solution A: Prepare a solution of this compound in ethyl acetate.
-
Solution B: Prepare a solution of acetaldehyde and triethylamine (as a catalyst) in ethyl acetate.[9]
-
-
System Setup:
-
Two syringe pumps are connected via PFA tubing to a T-mixer.
-
The outlet of the T-mixer is connected to a heated coil reactor of a defined volume.
-
The outlet of the reactor is connected to a back-pressure regulator to maintain a constant pressure and prevent solvent evaporation.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates into the T-mixer.
-
The combined stream flows through the heated coil reactor.
-
The product stream is collected at the outlet after the back-pressure regulator.
-
-
Work-up and Purification:
-
The collected solution is concentrated under reduced pressure to remove the solvent.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield pure dibutyl α-hydroxy-ethylphosphonate.[9]
-
Quantitative Data (Illustrative):
| Parameter | Value | Reference |
| Reactor Temperature | 50-80 °C | Adapted from[9] |
| Residence Time | 10-30 min | Adapted from[5][7] |
| Flow Rate (Total) | 0.2-1.0 mL/min | [5] |
| Back Pressure | 10-15 bar | [5] |
| Catalyst | Triethylamine | [9] |
| Expected Yield | >90% | Based on similar flow reactions[7][8] |
Continuous Flow Synthesis of Dibutyl α-Aminophosphonates (Kabachnik-Fields Reaction)
This protocol describes a three-component reaction for the synthesis of α-aminophosphonates in a continuous flow microwave reactor, which provides rapid heating and precise temperature control.[8]
Reaction Pathway:
Caption: General scheme of the Kabachnik-Fields reaction.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution containing the aldehyde (e.g., benzaldehyde), the amine (e.g., aniline), and this compound in a suitable solvent such as methanol (B129727) or acetonitrile.[8]
-
-
System Setup:
-
A single pump is used to introduce the premixed reagent solution into the continuous flow microwave reactor.
-
The system is equipped with a back-pressure regulator to control the pressure.
-
-
Reaction Execution:
-
The reagent solution is pumped through the microwave reactor at a specific flow rate to achieve the desired residence time.
-
The reaction is heated to the target temperature using microwave irradiation.
-
The product stream is continuously collected.
-
-
Work-up and Purification:
-
The solvent is removed from the collected product mixture by evaporation.
-
The resulting crude product is purified by column chromatography or recrystallization.
-
Quantitative Data (Illustrative):
| Parameter | Value | Reference |
| Reactor Temperature | 100-150 °C | [8] |
| Residence Time | 15-45 min | [8] |
| Flow Rate | 0.1-0.5 mL/min | Adapted from[5][8] |
| Back Pressure | ~17 bar | [5] |
| Catalyst | Catalyst-free (in polar solvents) | [8] |
| Expected Yield | ~90% | [8] |
Continuous Flow Alcoholysis of this compound
This protocol allows for the transesterification of this compound with other alcohols, which is useful for creating a library of different dialkyl H-phosphonates.[5]
Logical Relationship of Reaction Parameters:
Caption: Influence of key parameters on alcoholysis outcome.
Protocol:
-
Reagent Preparation:
-
Prepare a homogeneous mixture of this compound and a large excess (e.g., 25 equivalents) of the desired alcohol (e.g., n-propanol).[5]
-
-
System Setup:
-
Use a single pump to feed the mixture into a continuous flow microwave or conventionally heated reactor.[5]
-
A back-pressure regulator is essential to allow heating of the low-boiling alcohol above its atmospheric boiling point.
-
-
Reaction Execution:
-
Pump the mixture through the heated reactor. The temperature and flow rate are adjusted to control the residence time and, consequently, the reaction outcome.
-
Lower temperatures and shorter residence times favor the formation of mixed dialkyl H-phosphonates.
-
Higher temperatures and longer residence times lead to the fully transesterified product.[5]
-
-
Work-up and Analysis:
-
The volatile components (excess alcohol) are removed in vacuo.
-
The resulting mixture of H-phosphonates is analyzed (e.g., by GC or NMR) and can be separated by column chromatography.[5]
-
Quantitative Data for Dialkyl H-Phosphonate Alcoholysis:
| Starting Phosphite | Alcohol | Temperature (°C) | Residence Time (min) | Conversion (%) | Product Distribution (Mixed:Fully Transesterified) | Reference |
| Dimethyl Phosphite | n-Butanol | 100 | 30 | High | 53% (n-butyl methyl) : 9% (di-n-butyl) | [5] |
| Dimethyl Phosphite | n-Butanol | 150 | 30 | 100 | 22% (n-butyl methyl) : 78% (di-n-butyl) | [5] |
| Dimethyl Phosphite | n-Butanol | 175 | 30 | 100 | 9% (n-butyl methyl) : 91% (di-n-butyl) | [5] |
Note: This data for Dimethyl Phosphite is illustrative of the trends applicable to this compound alcoholysis.
Conclusion
The adoption of continuous flow technology for reactions involving this compound presents a significant opportunity to enhance synthetic efficiency, safety, and scalability. The protocols and data provided herein serve as a robust starting point for researchers and professionals in drug development and chemical synthesis to implement these advanced manufacturing techniques. The precise control offered by flow chemistry allows for the fine-tuning of reaction conditions to achieve desired products in high yields and purity, paving the way for more streamlined and sustainable chemical production.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kabachnik-Fields Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Dibutyl Hydrogen Phosphite as a Precursor for Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl hydrogen phosphite (B83602) (DBHP) is a versatile organophosphorus compound that serves as a key precursor in the synthesis of a variety of flame retardants. Organophosphorus flame retardants are gaining prominence as effective, halogen-free alternatives, addressing the environmental and health concerns associated with traditional halogenated flame retardants. These compounds can function in both the condensed and gas phases of a fire, promoting the formation of a protective char layer and inhibiting combustion reactions in the flame.[1][2][3] This document provides detailed application notes on the use of DBHP as a flame retardant precursor and protocols for the synthesis of derivative flame retardants and their incorporation into polymeric materials.
Mechanism of Action
Flame retardants derived from dibutyl hydrogen phosphite, typically phosphonates, exert their function through two primary mechanisms:
-
Condensed-Phase Action: During combustion, the phosphorus-containing compounds decompose to form phosphoric acid. This acts as a catalyst for the dehydration of the polymer, leading to the formation of a stable, insulating char layer on the material's surface.[1][2][4] This char layer limits the release of flammable volatile compounds and shields the underlying polymer from heat, thus suppressing the combustion cycle.[4]
-
Gas-Phase Action: Volatile phosphorus-containing radicals (such as PO•) can be released into the gas phase.[2][3] These radicals act as scavengers, interrupting the high-energy chain reactions involving H• and OH• radicals that propagate the flame.[1][2][4]
Data Presentation
The following table summarizes the flame retardancy performance of various organophosphorus flame retardants in different polymer matrices. This data is representative of the efficacy achievable with phosphonate-based flame retardants derived from precursors like this compound.
| Polymer Matrix | Flame Retardant Additive | Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |
| Polyethylene (B3416737) Terephthalate (PET) | Aluminum diisobutyl hypophosphite (APBA) | 15 | 32.0 | V-0 | [1] |
| Thermoplastic Polyester Elastomer (TPEE) | Aluminum diisobutyl hypophosphite (APBA) | 17.5 | 33.8 | V-0 | [1] |
| Ethylene-vinyl acetate (B1210297) (EVA) | Poly(phosphonate ester) (PAB) | 30 | 24.0 | V-2 | [5] |
| Epoxy Resin | Diaminodiphenylmethane derivative (DPN) | 5:95 (molar ratio with DDM) | 41.0 | V-0 | [5] |
| Poly(butylene terephthalate) (PBT) | Aluminum diethylphosphinate (AlPi) & PTAC–MMT | 8.33 & 1.67 | 36.4 | V-0 | [6] |
| Unsaturated Polyester (UPR) | DOPO-N & VHNTs | 30 & 3 | 31.3 | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Generic Phosphonate (B1237965) Flame Retardant via the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a widely used method for the synthesis of phosphonates from phosphites. This protocol outlines a general procedure for the reaction of this compound with an alkyl halide to produce a dibutyl alkylphosphonate.
Materials:
-
This compound (DBHP)
-
An appropriate alkyl halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous toluene (B28343)
-
Nitrogen gas supply
-
Standard laboratory glassware for reflux reactions
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Charge the flask with this compound and the alkyl halide in a 1:1 molar ratio.
-
Add anhydrous toluene to the flask to act as a solvent.
-
Flush the system with nitrogen to create an inert atmosphere.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography to yield the pure dibutyl alkylphosphonate.
Protocol 2: Incorporation of the Phosphonate Flame Retardant into a Polymer Matrix
This protocol describes a general method for incorporating the synthesized phosphonate flame retardant into a thermoplastic polymer using a melt-blending technique.
Materials and Equipment:
-
Dried polymer pellets (e.g., polypropylene, polyethylene terephthalate)
-
Synthesized phosphonate flame retardant
-
Internal mixer (e.g., Brabender or Haake) or a twin-screw extruder
-
Heated press
-
Mold for specimen preparation
Procedure:
-
Dry the polymer pellets in a vacuum oven at an appropriate temperature to remove any moisture.
-
Preheat the internal mixer or extruder to a temperature above the melting point of the polymer.
-
Add the dried polymer pellets to the mixing chamber and allow them to melt and flux for 3-5 minutes at a rotor speed of 50-60 rpm.[1]
-
Slowly and carefully add the desired amount of the phosphonate flame retardant to the molten polymer.[1]
-
Continue mixing for an additional 5-10 minutes to ensure a homogeneous dispersion of the flame retardant. A stable torque reading typically indicates a homogenous mixture.[1]
-
Once mixing is complete, stop the rotors and carefully remove the molten compound.[1]
-
Quickly transfer the molten compound to a pre-heated press and place it into a mold of the desired dimensions for subsequent flame retardancy testing.[1]
-
Apply a pressure of approximately 10 MPa for 5 minutes to form a sheet.[1]
-
Cool the mold and the sample to room temperature under pressure.[1]
-
Remove the sample from the mold and cut specimens to the required dimensions for testing.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours before testing.[1]
Protocol 3: Evaluation of Flame Retardancy - UL-94 Vertical Burning Test
The UL-94 test is a standard method to assess the flammability of plastic materials.
Materials and Equipment:
-
UL-94 test chamber
-
Bunsen burner
-
Specimen holder
-
Timer
-
Dry absorbent surgical cotton
-
Conditioned test specimens (typically 125 mm long and 13 mm wide)
Procedure:
-
Mount a conditioned specimen vertically in the holder so that its lower end is 10 mm above the top of the Bunsen burner tube.[1]
-
Place a layer of dry absorbent surgical cotton on the base of the chamber, 300 mm below the specimen.
-
Apply a flame to the lower end of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds and then remove it.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Observe if any flaming drips ignite the cotton.
-
Classify the material as V-0, V-1, or V-2 based on the UL-94 standard criteria.
Protocol 4: Evaluation of Flame Retardancy - Limiting Oxygen Index (LOI) Test
The LOI test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to support the combustion of a material.
Materials and Equipment:
-
LOI apparatus with a glass chimney
-
Specimen holder
-
Oxygen and nitrogen gas supplies with flow meters
-
Ignition source (e.g., a pilot flame)
-
Conditioned test specimens (typically 80-150 mm long, 10 mm wide, and 4 mm thick)[1]
Procedure:
-
Securely clamp the conditioned test specimen in the vertical holder and place it in the center of the glass chimney.[1]
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney. Start with an oxygen concentration that is expected to support combustion.[1]
-
Ignite the top edge of the specimen with the pilot flame.[1]
-
Observe the burning behavior of the specimen.
-
If the specimen burns for a predetermined time or length, reduce the oxygen concentration. If the flame extinguishes before this, increase the oxygen concentration.[1]
-
Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration required to just support flaming combustion is determined. This concentration is the LOI value.
Visualizations
Caption: Synthesis of a phosphonate flame retardant from DBHP.
Caption: Workflow for polymer composite preparation and testing.
Caption: Dual-action mechanism of phosphonate flame retardants.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: The Pudovik Reaction with Dibutyl Phosphite
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of the Pudovik reaction when using dibutyl phosphite (B83602).
Troubleshooting Guide
This guide addresses common issues encountered during the Pudovik reaction with dibutyl phosphite and offers potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield of the Desired α-Hydroxyphosphonate | 1. Inactive Catalyst: The base catalyst (e.g., an amine) may be old, hydrated, or otherwise deactivated. | 1. Use a fresh, anhydrous catalyst. Consider using a stronger base if weak basicity is suspected to be an issue. |
| 2. Steric Hindrance: Highly sterically hindered aldehydes or ketones may react slowly or not at all. | 2. Increase the reaction temperature and/or prolong the reaction time. Alternatively, a less sterically demanding phosphite could be considered if the protocol allows. | |
| 3. Reaction Reversibility: The Pudovik reaction can be reversible. | 3. To drive the equilibrium towards the product, consider using a slight excess (1.1-1.2 equivalents) of dibutyl phosphite. If the product is crystalline, cooling the reaction may induce crystallization and shift the equilibrium. | |
| 4. Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. | 4. Polar aprotic solvents are generally effective. If yields are low, consider screening other solvents. Solvent-free conditions can also be effective and may simplify purification. | |
| Significant Formation of Phosphate (B84403) Byproduct (Phospha-Brook Rearrangement) | 1. High Catalyst Concentration: Higher concentrations of base catalysts, such as diethylamine (B46881), can promote the rearrangement.[1] | 1. Reduce the catalyst concentration. For instance, using 5% diethylamine has been shown to favor the formation of the Pudovik adduct, while 40% leads to the rearranged product.[1] |
| 2. High Reaction Temperature: Elevated temperatures can favor the phospha-Brook rearrangement. | 2. Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize the formation of the phosphate byproduct.[2] | |
| 3. Prolonged Reaction Time: Extended reaction times, especially in the presence of a strong base, can lead to increased rearrangement. | 3. Monitor the reaction progress using techniques like TLC or ³¹P NMR. Work up the reaction as soon as the starting material is consumed. | |
| Incomplete Conversion of Starting Materials | 1. Insufficient Catalyst: The amount of catalyst may not be sufficient to drive the reaction to completion. | 1. Increase the catalyst loading incrementally. Be mindful that a significant increase in base catalyst concentration can promote the phospha-Brook rearrangement. |
| 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 2. Gradually increase the reaction temperature while monitoring for the formation of byproducts. | |
| 3. Purity of Reagents: Impurities in the aldehyde, dibutyl phosphite, or solvent can inhibit the reaction. | 3. Ensure all reagents and solvents are pure and anhydrous. | |
| Difficulty in Product Purification | 1. Oily Product: The α-hydroxyphosphonate product may be a viscous oil that is difficult to handle and purify. | 1. Attempt to induce crystallization by cooling, scratching the flask, or adding a small seed crystal. Purification by column chromatography on silica (B1680970) gel is a common alternative. |
| 2. Co-elution of Product and Byproducts: The desired product and the phosphate byproduct may have similar polarities, making chromatographic separation challenging. | 2. Optimize the mobile phase for column chromatography. A gradient elution may be necessary. If the rearrangement is the major issue, focus on optimizing the reaction conditions to minimize its formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Pudovik reaction with dibutyl phosphite, and how can I identify it?
A1: The most prevalent side reaction is the base-catalyzed rearrangement of the desired α-hydroxyphosphonate to a phosphate ester, known as the phospha-Brook rearrangement. This rearrangement is often promoted by the same basic catalysts used for the Pudovik reaction. You can identify the phosphate byproduct using ³¹P NMR spectroscopy, as it will have a distinct chemical shift compared to the α-hydroxyphosphonate.
Q2: Which type of catalyst is best for the Pudovik reaction with dibutyl phosphite?
A2: The choice of catalyst depends on the specific substrate and desired outcome. Basic catalysts such as diethylamine (DEA), dibutylamine (B89481) (DBA), and 1,5-diazabicyclo(4.3.0)non-5-ene (DBN) are commonly used. For suppressing the phospha-Brook rearrangement, a lower concentration of a weaker base and lower temperatures are generally preferred. For example, 5% DBA has been shown to selectively produce the Pudovik adduct in some cases.
Q3: How does the structure of the aldehyde affect the reaction yield?
A3: Aromatic aldehydes with electron-withdrawing groups (e.g., nitro, cyano) tend to be more reactive in the Pudovik reaction due to the increased electrophilicity of the carbonyl carbon.[3] Aldehydes with electron-donating groups may require longer reaction times or more forcing conditions.
Q4: Can I perform the Pudovik reaction under solvent-free conditions?
A4: Yes, the Pudovik reaction can often be carried out without a solvent. This "green" approach can simplify the workup and purification process. However, for some substrates, the use of a solvent may be necessary to ensure proper mixing and to control the reaction temperature.
Q5: What is a general experimental protocol for the Pudovik reaction with dibutyl phosphite?
A5: A general protocol is as follows:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 eq.) and dibutyl phosphite (1.0-1.2 eq.).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the base catalyst (e.g., diethylamine, 5 mol%) dropwise with stirring.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or NMR.
-
Upon completion, quench the reaction (e.g., with a dilute acid solution).
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
This protocol may require optimization for specific substrates.
Data Presentation
Table 1: Effect of Diethylamine (DEA) Concentration on the Reaction of Dimethyl α-oxoethylphosphonate with Dibutyl Phosphite
| Entry | Catalyst (mol %) | Temperature (°C) | Time (h) | Adduct (%) | Rearranged Product (%) |
| 1 | 5% DEA | 0 | 8 | Selective formation of adduct | Not observed |
| 2 | 40% DEA | 0 | 8 | Comparable portions of adduct and rearranged product | Comparable portions of adduct and rearranged product |
| 3 | 40% DEA | 26 | 72 | Minor component | Major component |
Data adapted from a study on the reaction of α-oxophosphonates with dialkyl phosphites.[1]
Table 2: Optimization of the Pudovik Reaction with Diethyl Phosphite and 2-Nitrobenzaldehyde using DBN Catalyst
| Entry | DBN (mol %) | Temperature (°C) | Residence Time (min) | Unreacted Starting Material (%) | α-Hydroxyphosphonate (%) | Rearranged Phosphate (%) |
| 1 | 5 | 40 | 20 | 22 | 44 | 34 |
| 2 | 5 | 40 | 120 | 4 | 48 | 48 |
| 3 | 5 | 25 | 20 | 32 | 63 | 5 |
| 4 | 5 | 25 | 120 | 5 | 88 | 7 |
This table illustrates the general trend of how temperature and reaction time influence the product distribution in a DBN-catalyzed Pudovik reaction. Lower temperatures and optimized reaction times favor the formation of the desired α-hydroxyphosphonate.[2][4]
Visualizations
Caption: Reaction pathways in the base-catalyzed Pudovik reaction.
Caption: A logical workflow for troubleshooting low-yield Pudovik reactions.
References
- 1. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. asynt.com [asynt.com]
Technical Support Center: Dibutyl Hydrogen Phosphite in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibutyl hydrogen phosphite (B83602).
I. Troubleshooting Guides & FAQs
This section addresses common issues and side reactions encountered during the use of dibutyl hydrogen phosphite in organic synthesis.
Hydrolysis of this compound
Q1: My reaction yield is low, and I suspect my this compound has degraded. How can I determine if hydrolysis has occurred?
A1: Hydrolysis of this compound yields phosphorous acid and butanol. You can detect this degradation by:
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³¹P NMR Spectroscopy: The appearance of a new peak corresponding to phosphorous acid.
-
GC-MS Analysis: Detection of butanol in your reaction mixture.
-
Titration: An increase in the acidity of your starting material can indicate the presence of phosphorous acid.
Q2: How can I prevent the hydrolysis of this compound during my experiment?
A2: To minimize hydrolysis, you should:
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Use Anhydrous Conditions: Ensure all your reagents and solvents are dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control the Temperature: Hydrolysis is accelerated at higher temperatures. If possible, run your reaction at a lower temperature.
-
pH Control: Hydrolysis is catalyzed by both acids and bases. Maintain a neutral pH if your reaction conditions allow.
-
Proper Storage: Store this compound in a tightly sealed container under an inert atmosphere and away from moisture.
Quantitative Data on Hydrolysis:
| Temperature (°C) | pH | Half-life | Citation |
| 50 | Neutral | 3.1 days | [1] |
| 25 | Neutral | 60.7 days | [1] |
| 20 | 7 | 2.2 days | [1] |
| 20 | 9 | 32 minutes | [1] |
Oxidation of this compound
Q1: I have observed the formation of unexpected, highly polar byproducts in my reaction. Could this be due to oxidation?
A1: Yes, this compound can be oxidized to dibutyl phosphate (B84403). This can occur in the presence of oxidizing agents or even air over time. The resulting phosphate is more polar than the phosphite. Upon heating or contact with acid, it may further decompose, emitting toxic fumes of phosphorus oxides.[2]
Q2: What are the best practices to avoid the oxidation of this compound?
A2: To prevent oxidation:
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Inert Atmosphere: Always handle this compound under an inert atmosphere (nitrogen or argon).
-
Avoid Oxidizing Agents: Ensure your reaction setup is free from any unintentional oxidizing agents.
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Fresh Reagents: Use freshly distilled or purchased this compound to minimize the presence of oxidized impurities.
Thermal Decomposition
Q1: I am running a high-temperature reaction with this compound and have noticed a foul odor. What could be the cause?
A1: When heated to decomposition, this compound can produce highly toxic fumes of phosphorus oxides and flammable phosphine (B1218219) gas, which has a distinct garlic-like or decaying fish odor.[2] Spontaneous combustion can even occur, especially if air is introduced to a hot distillation setup.[2]
Q2: What precautions should I take when heating this compound?
A2:
-
Temperature Control: Avoid excessive heating. Use the minimum temperature required for your reaction.
-
Inert Atmosphere: Always heat this compound under an inert atmosphere to prevent oxidation and potential combustion.
-
Proper Ventilation: Work in a well-ventilated fume hood.
Side Reactions in the Pudovik Reaction
Q1: In my Pudovik reaction, I am observing a significant byproduct with a different phosphorus chemical shift in the ³¹P NMR. What is this common side reaction?
A1: A common side reaction in the base-catalyzed Pudovik reaction is the rearrangement of the initial α-hydroxyphosphonate product to a phosphate ester. This is known as the phospha-Brook rearrangement. The extent of this rearrangement is often dependent on the concentration of the base catalyst. For instance, in the reaction of dimethyl α-oxoethylphosphonate with dialkyl phosphites, using a low concentration (5%) of diethylamine (B46881) (DEA) as a catalyst can lead to the selective formation of the desired α-hydroxy-methylenebisphosphonate. However, increasing the catalyst concentration to 40% can result in the rearranged phosphate being the exclusive product.[3]
Q2: How can I suppress the phospha-Brook rearrangement in my Pudovik reaction?
A2: To minimize the rearrangement:
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Catalyst Concentration: Use the lowest effective concentration of the base catalyst.
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Reaction Temperature: Running the reaction at lower temperatures can often disfavor the rearrangement.
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Reaction Time: Monitor the reaction closely and work it up as soon as the starting materials are consumed to avoid prolonged exposure to the basic conditions that promote rearrangement.
Quantitative Data on Pudovik Reaction Side Products:
| Catalyst (DEA) Concentration | Adduct (Desired Product) (%) | Rearranged Product (%) | Citation |
| 5% | 100 | 0 | [3] |
| 40% | 0 | 100 | [3] |
Transesterification
Q1: I am using an alcohol as a solvent with this compound and observing the formation of mixed phosphites. What is happening?
A1: this compound can undergo transesterification in the presence of other alcohols, especially under acidic or basic conditions or at elevated temperatures. This results in the exchange of the butyl groups with the alkyl groups from the solvent alcohol, leading to a mixture of phosphite esters.
Q2: How can I avoid transesterification?
A2:
-
Choice of Solvent: If possible, use a non-alcoholic solvent.
-
Temperature Control: Run the reaction at the lowest possible temperature.
-
Avoid Catalysts: If your reaction does not require an acid or base catalyst that can also promote transesterification, it is best to avoid them.
II. Experimental Protocols
Purification of this compound by Vacuum Distillation
This protocol is for the purification of this compound from non-volatile impurities.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a Claisen adapter, thermometer, vacuum adapter, and receiving flasks)
-
Vacuum pump
-
Heating mantle
-
Cold trap
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound into the distillation flask.
-
Slowly apply vacuum to the system. A cold trap using liquid nitrogen or a dry ice/acetone bath should be in place between the apparatus and the vacuum pump.
-
Once a stable vacuum is achieved (typically <1 mmHg), begin to gently heat the distillation flask.
-
Collect any low-boiling impurities as the forerun.
-
Collect the pure this compound at its boiling point under the applied vacuum (e.g., 95 °C at 1 mmHg).
-
Once the product has been collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol for Minimizing Hydrolysis in a Reaction
This protocol provides general guidelines for setting up a reaction to minimize the hydrolysis of this compound.
Procedure:
-
Drying of Glassware: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of dry inert gas.
-
Drying of Solvents and Reagents: Use freshly distilled and dried solvents. Solid reagents should be dried in a vacuum oven.
-
Inert Atmosphere Setup: Assemble the reaction apparatus and purge with a dry inert gas (nitrogen or argon) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Add the dried solvents and reagents to the reaction flask via syringe or cannula under the inert atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC, or NMR.
-
Work-up: Upon completion, quench the reaction with a suitable reagent and proceed with the work-up, minimizing exposure to atmospheric moisture.
III. Diagrams
Side Reactions of this compound
Caption: Common side reactions of this compound.
Pudovik Reaction and Phospha-Brook Rearrangement
Caption: The Pudovik reaction and the subsequent phospha-Brook rearrangement.
References
Technical Support Center: Purification of Crude Dibutyl Hydrogen Phosphite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude dibutyl hydrogen phosphite (B83602).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude dibutyl hydrogen phosphite.
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Distillation | Co-distillation with impurities having similar boiling points (e.g., tributyl phosphate). | - Optimize vacuum pressure and temperature to achieve better separation. - Perform a preliminary wash with a dilute base (e.g., aqueous sodium bicarbonate) to remove acidic impurities. - Consider an alternative purification method such as column chromatography. |
| Thermal decomposition of the product during distillation.[1] | - Ensure the distillation is performed under a high vacuum to lower the boiling point. - Avoid excessive heating of the distillation flask.[1] | |
| Product Contaminated with Starting Materials | Incomplete reaction or inefficient removal of excess butanol. | - Before distillation, wash the crude product with water to remove excess butanol. - If phosphorus trichloride (B1173362) is the starting material, acidic byproducts (HCl) can be neutralized with a base wash. |
| Product is Acidic | Presence of acidic impurities such as hydrochloric acid (from PCl₃ synthesis) or monobutyl hydrogen phosphite.[2] | - Wash the crude product with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide (B78521) until the aqueous layer is neutral. |
| Milky Appearance of the Product | Water contamination. | - Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before the final purification step. - Ensure all glassware is thoroughly dried before use. |
| Low Overall Yield | Product loss during aqueous washes or transfers. | - Minimize the number of transfers. - Back-extract the aqueous washes with a small amount of an appropriate organic solvent to recover any dissolved product. |
| Incomplete reaction.[3] | - Ensure optimal reaction conditions (temperature, time, stoichiometry) were used during synthesis.[3] | |
| Column Chromatography Issues: Poor Separation | Inappropriate solvent system. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. - A gradient elution may be necessary to separate the product from closely eluting impurities. |
| Column overloading. | - Use an appropriate ratio of crude product to silica (B1680970) gel. | |
| Unexpected Peaks in GC-MS or NMR Spectra | Presence of byproducts or degradation products. | - Common byproducts include monobutyl hydrogen phosphite and tributyl phosphate.[2] - Compare the spectra with known standards of potential impurities. - ³¹P NMR is particularly useful for identifying phosphorus-containing impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include unreacted starting materials (e.g., n-butanol, phosphorus trichloride or phosphorous acid), acidic byproducts like hydrochloric acid, and side-products from the reaction such as monobutyl hydrogen phosphite and tributyl phosphate.[2]
Q2: What is the recommended method for purifying crude this compound on a laboratory scale?
A2: A combination of techniques is often most effective. A typical workflow involves an initial wash with a basic solution to neutralize acidic impurities, followed by drying the organic phase, and then purification by vacuum distillation. For higher purity, column chromatography can be employed.
Q3: How can I remove acidic impurities from my crude product?
A3: Acidic impurities can be effectively removed by washing the crude product with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. The product should be dissolved in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) for this purpose. The washing is typically repeated until the aqueous layer is no longer acidic.
Q4: My product appears to be degrading during vacuum distillation. What can I do?
A4: this compound can decompose at high temperatures.[1] To minimize degradation, use a high vacuum to lower the boiling point as much as possible. Ensure the heating mantle is not set to an excessively high temperature. If thermal decomposition remains an issue, consider non-thermal purification methods like column chromatography.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques. Gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify volatile impurities.[1] Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, is excellent for structural confirmation and detection of phosphorus-containing impurities.
Q6: What is the expected yield and purity for purified this compound?
A6: With optimized synthesis and purification protocols, yields can be quite high, with some methods reporting up to 97.1%.[3] Purity levels of >99% are achievable, as confirmed by techniques like GC analysis.[2]
Quantitative Data Summary
| Purification Method | Reported Purity | Reported Yield | Source |
| Synthesis from Phosphorous Acid and Butanol | 99 GC area % | 80% | [2] |
| Synthesis from Phosphorous Acid and Butanol with n-octane | 99.59 GC area % | 84.6% | [2] |
| Synthesis from n-butanol and phosphorus trichloride | Not Specified | Up to 97.1% | [3] |
| Commercially Available (Sigma-Aldrich) | 96% | Not Applicable |
Experimental Protocols
Protocol 1: Purification by Washing and Vacuum Distillation
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Dissolution : Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.
-
Neutralization Wash : Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate and discard the aqueous layer. Repeat this wash until no more gas evolves.
-
Water Wash : Wash the organic layer with deionized water to remove any remaining salts.
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Drying : Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
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Solvent Removal : Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Vacuum Distillation : Transfer the resulting oil to a round-bottom flask suitable for distillation. Assemble a vacuum distillation apparatus. Apply a high vacuum and gently heat the flask to distill the this compound. Collect the fraction that distills at the correct temperature and pressure (e.g., 118-119 °C at 11 mmHg).
Protocol 2: Purification by Column Chromatography
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Slurry Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing : Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just at the top of the silica.
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Sample Loading : Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica bed.
-
Elution : Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be predetermined by TLC analysis.
-
Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: A logical diagram for troubleshooting the purification of this compound.
References
Technical Support Center: Optimizing Dibutyl Phosphite Additions to Imines
Welcome to the technical support center for the synthesis of α-aminophosphonates via the addition of dibutyl phosphite (B83602) to imines, a process commonly known as the aza-Pudovik reaction. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers, scientists, and drug development professionals in achieving high yields and purity in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the reaction, offering potential causes and actionable solutions.
Q1: Why is my reaction showing low to no product yield?
Possible Causes & Solutions:
-
Inactive Catalyst: If you are using a catalyst, it may be old, hydrated, or deactivated. It is crucial to use a fresh, anhydrous catalyst or to activate it before use.
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Insufficient Imine Formation: If the imine is generated in situ (as in a Kabachnik-Fields reaction), the equilibrium may not favor imine formation. The condensation of an amine and an aldehyde to form an imine is a reversible reaction that produces water. Adding a dehydrating agent, such as 4Å molecular sieves, can drive the equilibrium towards the imine intermediate.[1]
-
Low Imine Reactivity: The electrophilicity of the imine is critical. Electron-withdrawing groups on the imine can increase its reactivity, while bulky steric groups can hinder the nucleophilic attack of the phosphite.[2]
-
Reversibility of the Reaction: The Pudovik reaction can be reversible. To shift the equilibrium toward the product, consider using a slight excess (1.1-1.2 equivalents) of dibutyl phosphite.[3]
-
Inappropriate Reaction Conditions: The reaction may require higher temperatures or a more suitable solvent to proceed efficiently. Screening different solvents and temperatures is recommended.[1]
Q2: I'm observing significant side product formation. What are they and how can I prevent them?
Common Side Products & Prevention Strategies:
-
α-Hydroxyphosphonate Formation: This occurs when the dibutyl phosphite adds to a starting aldehyde (if present) before the amine does.
-
Solution: Pre-forming the imine before adding the dibutyl phosphite is the most effective way to eliminate this side product. This transforms the reaction from a one-pot, three-component Kabachnik-Fields type reaction to a two-step Pudovik reaction.[1]
-
-
Aminal Formation: This can occur from the reaction of the imine with a second molecule of the amine starting material.[1]
-
Solution: Using stoichiometric amounts of the amine and aldehyde can minimize this side reaction. Pre-forming the imine and purifying it before the addition step also prevents aminal formation.
-
-
Unwanted Oxidation: In some cases, oxidative side reactions can occur.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive substrates or reagents.[3]
-
Q3: The reaction is very slow or appears to have stalled. How can I increase the reaction rate?
Strategies to Accelerate the Reaction:
-
Catalyst Addition: While the reaction can proceed without a catalyst, both Lewis acids and Brønsted acids can significantly accelerate the addition of the phosphite to the imine.[1] Elemental iodine can also serve as a mild Lewis acid to activate the imine.[1]
-
Increase Temperature: Gently heating the reaction mixture can increase the rate. However, be cautious, as higher temperatures can sometimes promote side reactions. Monitor the reaction closely.[3]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, and can be performed under solvent-free conditions.[1][4]
-
Solvent Choice: The reaction rate can be highly dependent on the solvent. Polar aprotic solvents are generally effective. A solvent screen is advisable during optimization.[3]
Q4: I'm having difficulty purifying the final α-aminophosphonate product. What should I do?
Purification Tips:
-
Oily Products: α-Aminophosphonates are often obtained as oils that are difficult to crystallize.
-
Solution: Flash column chromatography on silica (B1680970) gel is the most common and effective method for purifying these compounds.[1] A range of solvent systems (e.g., hexane/ethyl acetate (B1210297), dichloromethane/methanol) can be used for elution.
-
-
Acid/Base Washing: During the work-up, washing the organic layer with a dilute acid (e.g., 1M HCl) and then a base (e.g., saturated NaHCO₃) can help remove unreacted starting materials (amines) and acidic byproducts.
-
Neutralize Catalyst: If using a basic catalyst, an acidic work-up can help neutralize it and prevent it from promoting side reactions during purification.[3]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the addition of dibutyl phosphite to an imine?
The reaction proceeds via the nucleophilic addition of dibutyl phosphite to the electrophilic carbon atom of the imine's C=N double bond. The phosphorus atom in dibutyl phosphite exists in equilibrium between its phosphonate (B1237965) and phosphite tautomers. The more nucleophilic phosphite form attacks the imine, leading to the formation of the α-aminophosphonate product after proton transfer.[5][6]
Q2: What is the difference between the Pudovik and Kabachnik-Fields reactions?
Both reactions produce α-aminophosphonates, but they differ in their approach:
-
Pudovik Reaction: This is a two-component reaction involving the direct addition of a dialkyl phosphite (like dibutyl phosphite) to a pre-formed imine .[1][5]
-
Kabachnik-Fields Reaction: This is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[1][4] The imine is formed in situ as an intermediate.[6]
Q3: Which catalysts are most effective for this reaction?
A wide variety of catalysts can be used. The choice often depends on the specific substrates and desired reaction conditions.
| Catalyst Type | Examples | Typical Loading (mol%) | Notes |
| Lewis Acids | InCl₃, Mg(ClO₄)₂, ZnCl₂, Y(OTf)₃, Sc(OTf)₃[1] | 5 - 15 | Highly effective at activating the imine for nucleophilic attack. |
| Brønsted Acids | p-Toluenesulfonic acid (PTSA), Oxalic acid[1] | 10 - 20 | Can catalyze both imine formation and phosphite addition. |
| Organocatalysts | Tartaric acid, L-lactic acid, Chiral catalysts[1] | 10 - 20 | Useful for asymmetric synthesis to produce enantioenriched products.[7] |
| Heterogeneous | Silica-supported acids, Zeolites[1] | 5 - 10 (w/w) | Offer easier separation and catalyst recycling. |
| None | Catalyst-free | N/A | Often requires higher temperatures or microwave irradiation.[1] |
Q4: How does the choice of solvent impact the reaction?
The solvent can significantly influence reaction rates and yields.
| Solvent Type | Examples | General Effect on Reaction |
| Polar Aprotic | Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Generally promote the reaction by stabilizing charged intermediates without interfering with the nucleophile. Often the solvents of choice. |
| Non-Polar | Toluene, Hexane | Can be effective, especially in catalyst-free, high-temperature reactions.[8] |
| Protic | Methanol, Ethanol | Generally less effective as they can solvate the phosphite nucleophile, reducing its reactivity. |
| Solvent-Free | Neat conditions | An environmentally friendly option, often paired with microwave irradiation to achieve high yields in short times.[1][4] |
Experimental Protocols
Protocol 1: General Catalyst-Free Addition of Dibutyl Phosphite to a Pre-formed Imine
This protocol is a general guideline for the direct addition of dibutyl phosphite to a purified imine under neat (solvent-free) conditions.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pre-formed imine (1.0 eq.).
-
Reagent Addition: Add dibutyl phosphite (1.1 eq.) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting imine is consumed (typically 2-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. If the product is an oil, it can be directly purified.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure α-aminophosphonate.
Protocol 2: Lewis Acid-Catalyzed Addition of Dibutyl Phosphite to an Imine
This protocol uses a Lewis acid catalyst to promote the reaction at room temperature.
-
Preparation: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the imine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, 0.2 M).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Y(OTf)₃, 10 mol%) to the solution.[1] Stir for 5-10 minutes.
-
Reagent Addition: Add dibutyl phosphite (1.2 eq.) dropwise to the mixture at room temperature.[1]
-
Reaction: Stir the reaction mixture at room temperature for the required time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel.
Visualizations
General Experimental Workflow
Caption: General workflow for dibutyl phosphite addition to an imine.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low reaction yields.
Core Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. Benzylation of Imines with Activated Boronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
Preventing the hydrolysis of dibutyl hydrogen phosphite during reactions
Technical Support Center: Dibutyl Hydrogen Phosphite (B83602) Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the hydrolysis of dibutyl hydrogen phosphite during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
A1: this compound (DBHP) is an organic compound used in various chemical syntheses, including as a precursor for organophosphorus compounds and as an anti-wear additive in lubricants.[1][2] Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule. In the case of DBHP, hydrolysis breaks it down into phosphorous acid and butanol. This is a significant concern because the acidic byproducts can catalyze further decomposition of the phosphite, leading to reduced yield of the desired product and potentially deactivating catalysts used in the reaction.[3][4]
Q2: What are the primary factors that promote the hydrolysis of this compound?
A2: The hydrolysis of this compound is influenced by several factors:
-
Presence of Water: Water is a necessary reactant for hydrolysis.
-
Acidic or Basic Conditions: Hydrolysis is accelerated in the presence of both acids and bases.[4][5][6] Acid-catalyzed hydrolysis is often autocatalytic, meaning the acidic products of the reaction speed up further hydrolysis.[3][7]
-
Temperature: Higher temperatures generally increase the rate of hydrolysis.[8]
-
Reaction Time: Longer exposure to conditions conducive to hydrolysis will result in a greater degree of decomposition.
Q3: How can I minimize water in my reaction setup?
A3: To minimize the presence of water, consider the following:
-
Use Dry Solvents: Employ freshly distilled or commercially available anhydrous solvents.
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Use of Drying Agents: While not always compatible with all reaction types, molecular sieves can be used to scavenge trace amounts of water from the solvent and reaction mixture.
Q4: Are there any additives that can help prevent hydrolysis?
A4: Yes, certain additives can mitigate hydrolysis:
-
Acid Scavengers: Since hydrolysis can be acid-catalyzed, adding a non-nucleophilic base or an acid scavenger can neutralize acidic byproducts.[7] Tertiary amines are sometimes used for this purpose.[4]
-
Sterically Hindered Phosphites: While this involves modifying the reactant itself, using phosphites with bulky substituents can kinetically hinder the approach of water molecules, thus increasing hydrolytic stability.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product, presence of phosphorous acid detected. | Hydrolysis of this compound. | Implement rigorous anhydrous techniques (See FAQ Q3). Consider lowering the reaction temperature if the protocol allows. |
| Reaction rate is unexpectedly slow or the catalyst appears to be deactivated. | Catalyst deactivation by acidic hydrolysis byproducts. | Add an acid scavenger to the reaction mixture. Ensure the reaction is performed under strictly anhydrous conditions. |
| Inconsistent results between batches. | Varying amounts of water contamination in reagents or solvents. | Standardize the drying procedure for all reagents and solvents. Use a consistent source of anhydrous solvents. |
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
This protocol outlines the basic steps for setting up a reaction to minimize the hydrolysis of this compound.
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be placed in an oven at >100 °C for at least 4 hours, or flame-dried under vacuum immediately before use.
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon).
-
Reagent and Solvent Preparation:
-
Use freshly opened bottles of anhydrous solvents or solvents dried and distilled according to standard laboratory procedures.
-
Liquid reagents should be handled via syringe through septa.
-
Solid reagents should be dried in a vacuum oven or desiccator before use.
-
-
Reaction Execution:
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Add reagents sequentially via syringe or a dropping funnel.
-
Control the reaction temperature as specified in your procedure.
-
Visualizations
Below are diagrams illustrating key concepts related to the hydrolysis of this compound.
Caption: General pathway for the hydrolysis of this compound.
References
- 1. polyprotic.com [polyprotic.com]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. EP0435071B1 - Process for the preparation of hydrolysis-stable organic phosphits - Google Patents [patents.google.com]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openriver.winona.edu [openriver.winona.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C8H18O3P+ | CID 6327349 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in reactions with dibutyl phosphite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving dibutyl phosphite (B83602).
Troubleshooting Guides
Issue: Low or No Product Formation in Pudovik Reactions
Question: My Pudovik reaction using dibutyl phosphite is resulting in a low yield or no desired product. What are the potential causes and how can I improve the conversion rate?
Answer:
Low conversion in the Pudovik reaction can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below.
Troubleshooting Workflow for Low Conversion in Pudovik Reactions
Caption: Troubleshooting workflow for low conversion in Pudovik reactions.
Potential Causes and Solutions:
-
Reagent Quality:
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Dibutyl Phosphite Purity: Dibutyl phosphite can degrade over time through hydrolysis or oxidation. The presence of water can lead to the formation of butanol and phosphorous acid.
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Solution: Use freshly distilled or high-purity dibutyl phosphite. Ensure all reagents and solvents are anhydrous. Commercial dibutyl phosphite may have a purity of around 96% and can contain impurities like butanol.
-
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Reaction Conditions:
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Catalyst: The choice and amount of catalyst (acid or base) are crucial. In base-catalyzed reactions, the strength of the base can influence the rate of side reactions.[1] For some reactions, no catalyst may be necessary, especially with microwave irradiation.
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Solution: If using a base, consider a milder base like triethylamine (B128534). For Lewis acid-catalyzed reactions, ensure the catalyst is active and used in the appropriate amount (e.g., 0.5-1 mol%).[2]
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Temperature: The optimal temperature can vary depending on the substrates. While higher temperatures can increase the reaction rate, they can also promote side reactions.
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Solution: Start with room temperature and gradually increase if the reaction is sluggish. Monitor the reaction progress to find the optimal temperature.
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Reaction Time: The reaction may not have reached completion.
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Solution: Monitor the reaction using techniques like TLC, GC, or NMR to determine the optimal reaction time.
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Side Reactions:
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Phospha-Brook Rearrangement: In base-catalyzed reactions with aldehydes, the initial α-hydroxyphosphonate product can rearrange to a phosphate (B84403) ester, a common side reaction that reduces the yield of the desired product.[3]
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Solution: Use a milder base, lower the reaction temperature, and shorten the reaction time.[3]
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Oxidation: Dibutyl phosphite can be oxidized to dibutyl phosphate, especially in the presence of oxidizing agents or air.
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Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
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| Parameter | Recommendation | Rationale |
| Dibutyl Phosphite | Use freshly purified/high-purity reagent. | Avoids side reactions from hydrolysis or oxidation products. |
| Solvent | Anhydrous polar aprotic solvents. | Ensures solubility of reagents and prevents hydrolysis. |
| Catalyst | Optimize type and loading (e.g., mild base, Lewis acid). | Maximizes reaction rate while minimizing side reactions. |
| Temperature | Start at room temperature and optimize as needed. | Balances reaction rate and selectivity. |
| Atmosphere | Inert (Nitrogen or Argon). | Prevents oxidation of dibutyl phosphite. |
Frequently Asked Questions (FAQs)
Q1: How can I purify my dibutyl phosphite before use?
A1: Dibutyl phosphite can be purified by vacuum distillation. The boiling point of dibutyl phosphite is reported as 118-119 °C at 11 mmHg. This process helps to remove non-volatile impurities and any butanol or water that may be present.
Q2: What are the signs of dibutyl phosphite degradation?
A2: Degradation of dibutyl phosphite can be indicated by a cloudy appearance (due to water insolubility of hydrolysis products) or a change in its physical properties. Spectroscopic analysis (e.g., ¹H and ³¹P NMR) can confirm the presence of impurities such as butanol, phosphorous acid, or dibutyl phosphate.
Q3: How stable is dibutyl phosphite to hydrolysis?
A3: Dibutyl phosphite is susceptible to hydrolysis, which is accelerated in the presence of acids or bases. The hydrolytic half-life of dibutyl hydrogen phosphite at 25 °C has been reported to be approximately 60.7 days.[4] The presence of water in your reaction can lead to the formation of butanol and phosphorous acid, which can affect your reaction's outcome.
Q4: My reaction is complete, but I am having trouble isolating the product from unreacted dibutyl phosphite. How can I remove the excess dibutyl phosphite?
A4: Unreacted dibutyl phosphite can sometimes be removed by column chromatography. Alternatively, a chemical workup can be employed. One method involves oxidation of the residual phosphite to the more polar phosphate, which can then be more easily separated by extraction or chromatography. Another approach is to deprotonate the phosphite with a strong base (like potassium tert-butoxide) to form a salt that can be extracted into an aqueous layer.
Q5: What is the Phospha-Brook rearrangement and how can I avoid it?
A5: The Phospha-Brook rearrangement is a base-catalyzed isomerization of an α-hydroxyphosphonate to a phosphate ester.[3] This is a common side reaction in Pudovik reactions with aldehydes. To minimize this rearrangement, you can:
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Use a milder base catalyst (e.g., triethylamine instead of sodium ethoxide).
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Run the reaction at a lower temperature.[3]
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Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to the basic conditions.[3]
Logical Flow for Avoiding Phospha-Brook Rearrangement
Caption: Strategy to minimize the Phospha-Brook rearrangement.
Experimental Protocols
Protocol 1: Synthesis of Dibutyl Phosphite
This protocol is adapted from a general method for preparing dibutyl phosphite from n-butanol and phosphorus trichloride (B1173362).[5]
Materials:
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n-Butanol
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Phosphorus trichloride (PCl₃)
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Anhydrous solvent (e.g., toluene (B28343) or hexane)
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Round-bottom flask with a dropping funnel, condenser, and magnetic stirrer
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere and ensure all glassware is dry.
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To the round-bottom flask, add n-butanol (3 equivalents) dissolved in the anhydrous solvent.
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Cool the solution in an ice bath (0 °C).
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Slowly add phosphorus trichloride (1 equivalent) dropwise from the dropping funnel while maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
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The reaction progress can be monitored by the cessation of HCl gas evolution.
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Remove the solvent under reduced pressure.
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The crude dibutyl phosphite can be purified by vacuum distillation (bp 118-119 °C / 11 mmHg).
Optimized Reaction Conditions for Dibutyl Phosphite Synthesis [5]
| Parameter | Optimal Condition | Reported Yield |
| Reactant Ratio (n-butanol:PCl₃) | Varies, but excess butanol is common. | Up to 97.1% |
| Temperature | 0 °C for addition, then room temperature. | - |
| Reaction Time | Varies, monitor for completion. | - |
| Solvent | Anhydrous non-polar solvent. | - |
Protocol 2: General Procedure for the Pudovik Reaction
This is a general protocol and may require optimization for specific substrates.
Materials:
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Dibutyl phosphite
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Aldehyde or imine
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Anhydrous solvent (e.g., THF, Toluene)
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Catalyst (e.g., triethylamine, DBU, or a Lewis acid)
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Round-bottom flask with a magnetic stirrer
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
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Under an inert atmosphere, dissolve the aldehyde or imine (1 equivalent) in the anhydrous solvent in the round-bottom flask.
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Add the catalyst (e.g., 0.1-1 equivalent for a base, or 1-10 mol% for a Lewis acid).
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Add dibutyl phosphite (1-1.2 equivalents) dropwise to the stirred solution at room temperature (or a pre-determined optimal temperature).
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Stir the reaction mixture for the required time (can range from a few hours to overnight).
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Monitor the reaction progress by TLC, GC, or NMR.
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Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl for base-catalyzed reactions).
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C8H18O3P+ | CID 6327349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Catalyst Selection for Reactions Involving Dibutyl Hydrogen Phosphite: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered in reactions involving dibutyl hydrogen phosphite (B83602).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving dibutyl hydrogen phosphite?
This compound is a versatile reagent used in various carbon-phosphorus bond-forming reactions. The most common transformations include:
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Pudovik Reaction: The addition of the P-H bond across a carbon-heteroatom double bond, typically a C=O (aldehydes, ketones) or C=N (imines) bond, to form α-hydroxyphosphonates or α-aminophosphonates, respectively.[1][2]
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Phospha-Michael Addition: The conjugate addition of the P-H bond to α,β-unsaturated compounds, such as enones, enals, and nitroalkenes.[3]
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Hirao Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form aryl- or vinylphosphonates.[4][5][6]
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Oxidation: Conversion of the phosphite to the corresponding phosphate (B84403).
Q2: How does the tautomerism of this compound influence its reactivity?
This compound exists in a tautomeric equilibrium between the tetracoordinate phosphonate (B1237965) form ((BuO)₂P(O)H) and the tricoordinate phosphite form ((BuO)₂POH). In solution, the equilibrium is heavily shifted towards the phosphonate form. Catalysts, particularly bases, can promote the formation of the more nucleophilic phosphite tautomer, which is crucial for its addition reactions.[3] Lewis acids can also be used to activate the reaction partner, for example, the Michael acceptor in a phospha-Michael addition.[3]
Troubleshooting Guides
The Pudovik Reaction
The Pudovik reaction is a powerful tool for synthesizing α-hydroxyphosphonates and α-aminophosphonates. However, several issues can arise during the experiment.
Problem: Low or No Yield of the Desired Product.
This is a frequent issue that can be traced back to several factors.[1] The following workflow can help diagnose and solve the problem.
Common Causes and Solutions for Low Yield:
| Potential Cause | Recommended Solution(s) | Citation(s) |
| Inactive Catalyst | Use a fresh, anhydrous base catalyst. The catalyst may be old or have absorbed moisture. | [1] |
| Insufficient Catalyst | Increase the catalyst loading. | [1] |
| Steric Hindrance | For sterically hindered aldehydes or ketones, increase the reaction temperature and/or prolong the reaction time. Consider using a less sterically demanding phosphite if possible. | [1] |
| Impure Reagents | Ensure all reagents, including the solvent, are pure and anhydrous. | [7] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation. | [1] |
Problem: Formation of a Major Side Product.
The most common side reaction in the base-catalyzed Pudovik reaction is the rearrangement of the α-hydroxyphosphonate product into a phosphate ester, known as the phospha-Brook rearrangement.[1][8]
Identifying and Mitigating the Phospha-Brook Rearrangement:
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Identification: The phosphate byproduct can be identified using ³¹P NMR spectroscopy, as it will have a distinct chemical shift compared to the desired α-hydroxyphosphonate.[1]
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Mitigation Strategies:
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Catalyst Choice: Use a weaker base or a Lewis acid catalyst, which are less prone to promoting the rearrangement.
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Temperature Control: Perform the reaction at lower temperatures to minimize the rate of rearrangement.[1]
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Reaction Time: Monitor the reaction closely (e.g., by TLC or NMR) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the basic conditions.[1]
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Work-up: Use a mild acidic work-up to neutralize the base catalyst promptly.[1]
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The amount of base catalyst can be critical. In some cases, a low concentration (e.g., 5%) of a base like diethylamine (B46881) (DEA) leads to the selective formation of the Pudovik adduct, while a higher concentration (e.g., 40%) can exclusively yield the rearranged phosphate product.[9]
The Phospha-Michael Addition
The phospha-Michael addition is a versatile method for C-P bond formation. Catalyst selection is key to achieving high yields and selectivity.
Catalyst Selection Guide:
| Catalyst Type | Examples | Substrate Suitability | Advantages | Disadvantages | Citation(s) |
| Strong Bases | DBU, KOH/Al₂O₃ | Acrylamides, Acrylonitriles | High reactivity for certain substrates. | Can lead to side reactions; may not be effective for all substrates. | [3] |
| Lewis Acids | Lanthanide complexes | Enones | Can offer high selectivity and prevent competing Pudovik additions. | May require anhydrous conditions. | [3] |
| Organocatalysts | Squaramides, Quinine | Iminochromenes, Nitroolefins | Can provide high enantioselectivity. | May require longer reaction times. | [10] |
| Nanocatalysts | nano γ-Fe₂O₃-pyridine | Malonate derivatives | High yields, short reaction times, and catalyst recyclability. | Catalyst synthesis may be required. | [3] |
| Supported Catalysts | KF/Al₂O₃ | α,β-Unsaturated carbonyls | Enhanced reactivity and ease of handling. | Activity can depend on the support. | [3] |
Troubleshooting Phospha-Michael Additions:
Problem: Competing 1,2-Addition (Pudovik-type reaction) with α,β-Unsaturated Aldehydes and Ketones.
With enones and enals as substrates, the reaction can sometimes yield the 1,2-addition product (an α-hydroxyphosphonate) instead of or in addition to the desired 1,4-addition (phospha-Michael) product.[3]
Solutions:
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Catalyst Choice: The use of certain Lewis acid catalysts, such as lanthanide complexes, has been shown to favor the phospha-Michael adduct over the Pudovik product. The ionic radius of the lanthanide can influence the selectivity.[3]
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Solvent Effects: Polar solvents can sometimes decrease reactivity and selectivity. Solvent screening is recommended to find the optimal conditions.[11]
The Hirao Coupling
The Hirao coupling is a palladium-catalyzed reaction that is sensitive to the choice of catalyst, ligand, base, and solvent.
Problem: Low or No Yield in Hirao Coupling.
Low yields are often related to catalyst deactivation or suboptimal reaction conditions.[6]
Troubleshooting Low Yields in Hirao Coupling:
| Potential Cause | Recommended Solution(s) | Citation(s) |
| Low Catalyst Loading | While lower catalyst loading is desirable, some substrates may require a higher loading (e.g., up to 5 mol%) of the palladium catalyst. | [5] |
| Inefficient Ligand | For less reactive aryl halides (especially chlorides), bidentate phosphine (B1218219) ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are often more effective than monodentate ligands like triphenylphosphine (B44618) (PPh₃). | [5][6] |
| Catalyst Deactivation | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst. Ligands are crucial for stabilizing the catalyst. | [6][12] |
| Inappropriate Base | The choice of base is important. Triethylamine (Et₃N) is commonly used, but for some systems, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) may be beneficial, especially when using phosphites prone to dealkylation. | [5][6] |
| Unsuitable Solvent | Acetonitrile and N,N-dimethylformamide (DMF) are commonly used solvents. For some substrates, one may provide significantly better results than the other. | [5] |
| Side Reaction | An unproductive side reaction is the reduction of the aryl halide. The choice of ligand and reaction conditions can influence the extent of this side reaction. | [13] |
Experimental Protocols
General Procedure for a Base-Catalyzed Pudovik Reaction
This protocol is a general guideline for the reaction of an aldehyde with this compound.
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Preparation: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the aldehyde (1.0 equivalent) and this compound (1.0-1.2 equivalents).
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Solvent: Add an anhydrous solvent (e.g., diethyl ether, THF). The use of a solvent is optional and the reaction can sometimes be run neat.
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Cooling: Cool the mixture to 0 °C in an ice bath.
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Catalyst Addition: Add the base catalyst (e.g., diethylamine, 5 mol%) dropwise to the stirred solution.
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Reaction: Allow the reaction to stir at 0 °C or room temperature. Monitor the progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
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Work-up: Once the reaction is complete, quench the reaction by adding a mild acidic solution (e.g., dilute HCl or saturated NH₄Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Adapted from references[1][9].
General Procedure for a Modified Hirao Coupling
This protocol is based on an improved method for the Hirao coupling that utilizes a Pd(OAc)₂/dppf catalyst system.[5][6]
-
Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, add palladium(II) acetate (B1210297) (Pd(OAc)₂, 1 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 1.1 mol%).
-
Reagent Addition: Add the anhydrous solvent (acetonitrile or DMF). Then, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and a suitable base such as N,N-diisopropylethylamine (DIPEA, 1.3 equivalents) at room temperature.
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Reaction: Heat the reaction mixture to reflux if using acetonitrile, or to 110 °C if using DMF.
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Monitoring: Monitor the reaction progress by TLC or GC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent.
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Purification: Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate in vacuo. Purify the residue by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. asynt.com [asynt.com]
- 9. mdpi.com [mdpi.com]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hirao coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Thermal Decomposition of Dibutyl Hydrogen Phosphite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibutyl hydrogen phosphite (B83602). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments involving its thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the thermal decomposition of dibutyl hydrogen phosphite?
A1: When heated to decomposition, this compound can release highly toxic fumes of phosphorus oxides.[1] There is also a risk of spontaneous combustion, especially if air is introduced at the end of a distillation under reduced pressure, which is likely due to the formation of phosphine (B1218219) (PH₃), a highly toxic and flammable gas.[1]
Q2: At what temperature does this compound begin to decompose?
Q3: What are the expected decomposition products of this compound?
A3: The thermal decomposition of this compound is expected to proceed through a multi-stage process. The initial and primary pathway is the elimination of butene to yield orthophosphoric acid.[2] Upon further heating, the orthophosphoric acid can undergo condensation reactions, losing water to form pyrophosphoric acid and higher-order polyphosphoric acids.[2] Additionally, under certain conditions, disproportionation can occur, leading to the formation of phosphine and phosphoric acid.[3]
Q4: Can this compound decompose at room temperature?
A4: While stable under normal storage conditions, this compound is sensitive to moisture.[1] It can slowly hydrolyze in the presence of water to form butanol and phosphorous acid. The half-life for hydrolysis at 25°C is approximately 60.7 days.[1] This degradation is distinct from thermal decomposition but is an important consideration for the long-term stability and purity of the compound.
Q5: How can I minimize the risk of phosphine exposure during my experiments?
A5: All experiments involving the heating of this compound should be conducted in a well-ventilated fume hood. To prevent the formation of phosphine, avoid the presence of strong reducing agents.[3] If there is a suspicion of phosphine generation, appropriate respiratory protection should be used. It is also advisable to purge the reaction system with an inert gas, such as nitrogen or argon, to remove any phosphine that may have formed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low onset of decomposition in TGA/DSC. | 1. Presence of impurities (e.g., acids, water).[3] 2. Hydrolysis of the sample due to moisture.[1] | 1. Ensure the sample is pure and dry before analysis. 2. Handle and store the sample under an inert and dry atmosphere. |
| Irregular or noisy TGA/DSC curve. | 1. Boiling of the liquid sample. 2. Sample reacting with the crucible material. 3. Inconsistent purge gas flow. | 1. Use a sealed pan with a pinhole or a high-pressure crucible. 2. Use an inert crucible material such as alumina (B75360) or platinum. 3. Ensure a stable and appropriate purge gas flow rate. |
| Discoloration of the sample during heating. | Formation of decomposition products and char. | This is an expected outcome of thermal decomposition. The nature of the residue can provide information about the decomposition pathway. |
| Sudden, sharp weight loss in TGA. | Rapid, uncontrolled decomposition or "runaway" reaction. | Reduce the heating rate to allow for more controlled decomposition. Use a smaller sample size. |
| Foul odor detected during the experiment. | Possible release of phosphine or other volatile phosphorus compounds. | IMMEDIATE ACTION: Ensure adequate ventilation. If in a confined space, evacuate and seek fresh air. Review safety procedures and consider the use of a scrubber system for the off-gas. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
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Crucible: Platinum or alumina pan. For volatile liquids, a sealed pan with a pinhole is recommended to prevent rapid evaporation before decomposition.
-
Sample Preparation: Dispense a small, accurately weighed sample (typically 5-10 mg) into the crucible. Due to its moisture sensitivity, sample preparation should ideally be performed in a glovebox or under a dry, inert atmosphere.
-
Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Heating Program:
-
Equilibrate at a low temperature (e.g., 30 °C) for 5 minutes.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the inflection point of the mass loss curve. The temperatures at which 5% and 50% mass loss occur are also important parameters.
Differential Scanning Calorimetry (DSC)
Objective: To determine the enthalpy changes associated with the thermal decomposition of this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Crucible: High-pressure stainless steel or gold-plated stainless steel crucibles are recommended for liquids to prevent evaporation and contain any pressure generated during decomposition.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in the crucible. Sample handling should be performed under an inert and dry atmosphere.
-
Reference: An empty, hermetically sealed crucible of the same type.
-
Purge Gas: High-purity nitrogen or argon at a constant flow rate.
-
Heating Program:
-
Equilibrate at a low temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature beyond the decomposition range.
-
-
Data Analysis: Plot the heat flow versus temperature. Exothermic or endothermic peaks indicate thermal events. The onset temperature, peak temperature, and enthalpy of decomposition (area under the peak) are determined.
Visualizations
Caption: Primary thermal decomposition pathway of this compound.
Caption: Disproportionation reaction of this compound.
Caption: General experimental workflow for thermal analysis.
References
Technical Support Center: Automated Optimization of Flow Reactions with Dibutyl Phosphite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the automated optimization of flow reactions involving dibutyl phosphite (B83602).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or Inconsistent Product Yield
Q: My flow reaction with dibutyl phosphite is resulting in a low or inconsistent yield. What are the potential causes and how can I troubleshoot this?
A: Low or inconsistent yields in flow reactions with dibutyl phosphite can stem from several factors, ranging from reagent stability to improper reaction conditions. Here's a step-by-step guide to diagnosing and resolving the issue:
-
Reagent Integrity:
-
Dibutyl Phosphite Quality: Dibutyl phosphite can degrade over time, especially if exposed to moisture or air. Ensure you are using a fresh or properly stored batch. Consider purchasing from a reputable supplier and storing it under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: The presence of impurities in your solvent can interfere with the reaction. Use anhydrous solvents, especially for moisture-sensitive reactions.
-
-
Reaction Conditions:
-
Temperature: Inadequate temperature control can significantly impact reaction kinetics. Verify the accuracy of your reactor's temperature sensor and ensure uniform heating. For exothermic reactions, insufficient cooling can lead to byproduct formation.[1]
-
Residence Time: The time your reactants spend in the reactor might be too short for the reaction to go to completion or too long, leading to degradation. Systematically vary the flow rate to optimize residence time.
-
Mixing: Inefficient mixing can lead to localized "hot spots" and incomplete reactions.[1] Ensure your mixing unit is appropriate for the scale and viscosity of your reaction. For biphasic reactions, specialized mixers may be necessary.
-
Stoichiometry: Inaccurate pumping of reagents can lead to incorrect stoichiometry. Calibrate your pumps regularly to ensure accurate flow rates.
-
-
System Leaks:
-
Check all connections and fittings for leaks, as this can introduce air and moisture, leading to reagent degradation and inconsistent results.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low or inconsistent product yield.
Issue 2: Reactor Clogging
Q: My flow reactor is getting clogged during a reaction involving dibutyl phosphite. What could be the cause and how can I prevent it?
A: Clogging in flow reactors is a common issue, often caused by the precipitation of starting materials, intermediates, or products.
-
Solubility Issues:
-
Poor Solubility: Your reactants or products may have limited solubility in the chosen solvent at the reaction temperature. Consider using a different solvent or a co-solvent system to improve solubility.
-
Precipitation on Cooling: If the product is soluble at the reaction temperature but precipitates upon cooling, you may need to heat the transfer lines to the collection vessel or dilute the reaction mixture post-reaction.
-
-
Particulate Formation:
-
Insoluble Byproducts: The reaction may be generating insoluble byproducts. Analyze the solid material to identify its composition.
-
Degradation Products: Dibutyl phosphite or other reagents may be degrading to form insoluble materials.
-
-
Preventative Measures:
-
Solvent Screening: Perform solubility tests with your starting materials and expected product in various solvents before running the flow reaction.
-
In-line Filtration: Use an in-line filter before the reactor to remove any particulates from your reagent streams.
-
Reactor Design: For reactions known to produce solids, consider using a reactor designed to handle slurries, such as a continuous stirred-tank reactor (CSTR) or a reactor with a wider channel diameter.
-
Pulsatile Flow: Introducing a pulsatile flow can help to dislodge and transport solid particles through the reactor.
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Issue 3: Unexpected Side Product Formation
Q: I am observing the formation of unexpected side products in my automated flow reaction with dibutyl phosphite. How can I identify and minimize them?
A: The formation of side products is often related to the reactivity of dibutyl phosphite and the precise control of reaction parameters.
-
Common Side Reactions:
-
Transesterification: If your reaction mixture contains alcohols, dibutyl phosphite can undergo transesterification. To avoid this, ensure your reagents and solvents are free of alcohol impurities, unless it is a desired part of the reaction.
-
Oxidation: Dibutyl phosphite can be oxidized to dibutyl phosphate. This is more likely to occur if there is oxygen present in the system. Purging your reagents and system with an inert gas can minimize oxidation.
-
Hydrolysis: In the presence of water, dibutyl phosphite can hydrolyze. Using anhydrous conditions is crucial.
-
-
Troubleshooting and Minimization:
-
In-line Analysis: Employ in-line analytical techniques such as IR or NMR spectroscopy to monitor the reaction in real-time. This can help you identify the point at which side products begin to form, allowing you to adjust conditions accordingly.[2]
-
Parameter Optimization: Fine-tune your reaction parameters (temperature, residence time, catalyst loading) to favor the desired reaction pathway. An automated optimization platform can systematically explore the parameter space to find the optimal conditions.
-
Quenching: If the side product formation occurs after the main reaction, consider in-line quenching of the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize in a flow reaction with dibutyl phosphite?
A1: The primary parameters to optimize are:
-
Temperature: Influences reaction rate and selectivity.
-
Residence Time (Flow Rate): Determines the duration of the reaction.
-
Reagent Concentration and Stoichiometry: Affects reaction kinetics and product distribution.
-
Catalyst Loading (if applicable): Crucial for catalytic reactions to ensure efficient conversion without catalyst deactivation.
-
Solvent: Affects solubility, reaction rate, and can participate in the reaction.
-
Back Pressure: Can be used to increase the boiling point of the solvent, allowing for higher reaction temperatures.[1]
Q2: How should I handle and store dibutyl phosphite for use in automated flow chemistry?
A2: Dibutyl phosphite is sensitive to moisture and air. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place. When preparing solutions for your flow system, it is best to do so under an inert atmosphere and use anhydrous solvents.
Q3: Can I use an automated platform to optimize a Pudovik reaction with dibutyl phosphite?
A3: Yes, automated platforms are well-suited for optimizing Pudovik reactions. They allow for the systematic and rapid variation of parameters such as the aldehyde-to-phosphite ratio, catalyst concentration, temperature, and residence time to maximize the yield of the desired α-hydroxyphosphonate.
Experimental Protocols
Protocol 1: Automated Optimization of a Pudovik Reaction in Flow
This protocol describes a general procedure for the automated optimization of the base-catalyzed Pudovik reaction between an aldehyde and dibutyl phosphite using a continuous flow system.
-
System Setup:
-
A two-pump flow chemistry system is required.
-
Pump A is fed with a solution of the aldehyde and dibutyl phosphite in an anhydrous solvent (e.g., THF or acetonitrile).
-
Pump B is fed with a solution of a base catalyst (e.g., DBU or a solid-supported base) in the same anhydrous solvent.
-
The outputs of the pumps are combined at a T-mixer and fed into a heated reactor coil.
-
The reactor output is connected to a back-pressure regulator and then to an automated collection system or an in-line analytical instrument (e.g., UPLC-MS).
-
-
Optimization Procedure:
-
Define the parameter ranges to be explored (e.g., Temperature: 25-100 °C; Residence Time: 1-20 minutes; Aldehyde:Dibutyl Phosphite ratio: 1:1 to 1:1.5; Catalyst loading: 1-10 mol%).
-
Use the automation software to create a design of experiments (DoE) to systematically vary these parameters.
-
The system will automatically run the experiments, collect the data, and can often use an algorithm to suggest the next set of experiments to find the optimal conditions.
-
Experimental Workflow for Automated Pudovik Reaction
Caption: Experimental workflow for the automated optimization of a Pudovik reaction.
Quantitative Data Summary
The following tables summarize typical data that can be obtained from automated optimization experiments. The values presented are illustrative and will vary depending on the specific substrates and system used.
Table 1: Effect of Temperature and Residence Time on Pudovik Reaction Yield
| Temperature (°C) | Residence Time (min) | Dibutyl Phosphite Conversion (%) | Product Yield (%) |
| 25 | 5 | 35 | 30 |
| 25 | 10 | 55 | 50 |
| 50 | 5 | 70 | 65 |
| 50 | 10 | 95 | 90 |
| 75 | 2 | 80 | 75 |
| 75 | 5 | >99 | 92 |
Table 2: Influence of Catalyst Loading on Reaction Outcome
| Catalyst | Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) |
| DBU | 1 | 60 | 95 |
| DBU | 5 | 98 | 92 |
| DBU | 10 | >99 | 85 |
| TMG | 5 | 95 | 98 |
| TMG | 10 | >99 | 96 |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Users should always exercise caution and adhere to proper laboratory safety procedures when conducting chemical experiments. All experimental procedures should be tailored to the specific requirements of the reaction and the equipment being used.
References
Validation & Comparative
A Researcher's Guide to the ³¹P NMR Analysis of Dibutyl Hydrogen Phosphite Reaction Products
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the ³¹P NMR spectroscopic data for the products of key reactions involving dibutyl hydrogen phosphite (B83602). This document offers detailed experimental protocols and illustrative reaction pathways to facilitate the identification and characterization of these organophosphorus compounds.
Dibutyl hydrogen phosphite is a versatile reagent in organophosphorus chemistry, primarily utilized in the formation of carbon-phosphorus bonds. Its reactions with carbonyl compounds and imines, namely the Pudovik and Kabachnik-Fields reactions, yield valuable α-hydroxyphosphonates and α-aminophosphonates, respectively. These product classes are of significant interest in medicinal chemistry and materials science. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring these reactions and characterizing the resulting products due to its high sensitivity and the wide chemical shift range of the phosphorus nucleus.
Comparative ³¹P NMR Data
The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom. The formation of a P-C bond in place of a P-H bond, as well as the nature of the substituents on the α-carbon, significantly influences the resonance frequency. The following tables summarize the characteristic ³¹P NMR chemical shifts for this compound and its principal reaction products.
Table 1: ³¹P NMR Chemical Shift of this compound
| Compound | Structure | Solvent | ³¹P Chemical Shift (δ, ppm) |
| This compound | (BuO)₂P(O)H | CDCl₃ | ~8.4 |
Table 2: Comparative ³¹P NMR Chemical Shifts of Dibutyl α-Hydroxyphosphonates (Pudovik Reaction Products)
The Pudovik reaction involves the addition of this compound to an aldehyde or ketone, typically catalyzed by a base. The resulting α-hydroxyphosphonates exhibit ³¹P NMR signals that are shifted downfield compared to the starting phosphite. The exact chemical shift is influenced by the electronic nature of the R group of the carbonyl compound.
| R-group of Aldehyde | Product Name | Approximate ³¹P Chemical Shift (δ, ppm) |
| -H (Formaldehyde) | Dibutyl hydroxymethylphosphonate | ~26-28 |
| -CH₃ (Acetaldehyde) | Dibutyl 1-hydroxyethylphosphonate | ~25-27 |
| -CH₂CH₂CH₃ (Butyraldehyde) | Dibutyl 1-hydroxybutylphosphonate | ~24-26 |
| -C₆H₅ (Benzaldehyde) | Dibutyl (hydroxy(phenyl)methyl)phosphonate | ~22-24 |
| -C₆H₄-NO₂ (4-Nitrobenzaldehyde) | Dibutyl (hydroxy(4-nitrophenyl)methyl)phosphonate | ~20-22 |
Table 3: Comparative ³¹P NMR Chemical Shifts of Dibutyl α-Aminophosphonates (Kabachnik-Fields Reaction Products)
The Kabachnik-Fields reaction is a three-component reaction between an amine, a carbonyl compound, and this compound. The resulting α-aminophosphonates show ³¹P NMR chemical shifts that are influenced by both the R group from the carbonyl compound and the R' and R'' groups from the amine.
| R-group (from Carbonyl) | R'-group (from Amine) | R''-group (from Amine) | Product Name | Approximate ³¹P Chemical Shift (δ, ppm) |
| -H | -H | -C₆H₅ | Dibutyl (phenylamino)methylphosphonate | ~28-30 |
| -C₆H₅ | -H | -C₆H₅ | Dibutyl (phenyl(phenylamino)methyl)phosphonate | ~23-25 |
| -C₆H₅ | -H | -CH₂C₆H₅ | Dibutyl (benzylamino(phenyl)methyl)phosphonate | ~24-26 |
| -C₆H₅ | -CH₃ | -CH₃ | Dibutyl (dimethylamino(phenyl)methyl)phosphonate | ~26-28 |
Reaction Pathways and Experimental Workflows
To provide a clearer understanding of the transformations and the analytical process, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for ³¹P NMR analysis.
Experimental Protocols
The following are detailed protocols for the synthesis of dibutyl α-hydroxyphosphonates and dibutyl α-aminophosphonates.
Protocol 1: Synthesis of Dibutyl (hydroxy(phenyl)methyl)phosphonate (Pudovik Reaction)
Materials:
-
This compound (1.0 mmol, 194 mg)
-
Benzaldehyde (B42025) (1.0 mmol, 106 mg)
-
Triethylamine (B128534) (0.1 mmol, 10 mg, 14 µL)
-
Dichloromethane (B109758) (5 mL)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in dichloromethane (5 mL) at 0 °C, add triethylamine (0.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the pure dibutyl (hydroxy(phenyl)methyl)phosphonate.
-
For ³¹P NMR analysis, dissolve a small sample of the purified product in CDCl₃.
Protocol 2: Synthesis of Dibutyl (phenyl(phenylamino)methyl)phosphonate (Kabachnik-Fields Reaction)
Materials:
-
This compound (1.0 mmol, 194 mg)
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Aniline (B41778) (1.0 mmol, 93 mg)
-
Toluene (B28343) (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add benzaldehyde (1.0 mmol), aniline (1.0 mmol), and toluene (5 mL).
-
Heat the mixture to reflux and remove the water formed azeotropically.
-
After the formation of the imine is complete (as monitored by TLC or disappearance of water), cool the reaction mixture to room temperature.
-
Add this compound (1.0 mmol) to the solution of the imine.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure dibutyl (phenyl(phenylamino)methyl)phosphonate.
-
For ³¹P NMR analysis, dissolve a small sample of the purified product in CDCl₃.
This guide provides a foundational understanding of the ³¹P NMR analysis of this compound reaction products. The provided data and protocols serve as a valuable resource for researchers in the field of organophosphorus chemistry, aiding in the efficient and accurate characterization of these important compounds.
A Comparative Guide to the Reactivity of Dibutyl Phosphite and Diethyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
In the realm of organophosphorus chemistry, dialkyl phosphites are indispensable reagents for the formation of carbon-phosphorus (C-P) bonds, a cornerstone in the synthesis of a wide array of biologically active molecules and functional materials. Among the various dialkyl phosphites, dibutyl phosphite (B83602) and diethyl phosphite are two of the most commonly utilized reagents. This guide provides an objective comparison of their reactivity, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Dibutyl vs. Diethyl Phosphite
| Feature | Dibutyl Phosphite | Diethyl Phosphite |
| Molecular Formula | C₈H₁₉O₃P | C₄H₁₁O₃P |
| Molecular Weight | 194.21 g/mol | 138.10 g/mol |
| Reactivity Trend | Generally exhibits similar or slightly different selectivity compared to diethyl phosphite, influenced by steric hindrance. | A widely used and well-documented reagent in C-P bond formation reactions. |
| Key Reactions | Pudovik, Michaelis-Arbuzov, Kabachnik-Fields | Pudovik, Michaelis-Arbuzov, Kabachnik-Fields |
| Primary Advantage | The longer butyl chains can influence product selectivity and may offer advantages in specific synthetic contexts. | Extensive literature and established protocols are readily available. |
| Primary Disadvantage | Less frequently documented in direct comparative studies, making performance prediction in new reactions less certain. | May exhibit different selectivity compared to phosphites with bulkier alkyl groups. |
Performance in the Pudovik Reaction
The Pudovik reaction, the addition of a dialkyl phosphite to a carbonyl group, is a fundamental method for synthesizing α-hydroxyphosphonates.[1] A comparative study on the reaction of dimethyl α-oxoethylphosphonate with various dialkyl phosphites in the presence of diethylamine (B46881) (DEA) as a catalyst provides valuable insights into the influence of the alkyl group on product selectivity.[2] The reaction can yield either the expected Pudovik adduct (an α-hydroxy-methylenebisphosphonate) or a rearranged phosphonate-phosphate product.
Data Summary: Pudovik Reaction of Dimethyl α-oxoethylphosphonate with Dialkyl Phosphites [2]
| Entry | Dialkyl Phosphite | Catalyst (mol%) | Temperature (°C) | Time (h) | Adduct (%) | Rearranged Product (%) | Isolated Yield (%) |
| 1 | Dimethyl Phosphite | 5% DEA | 0 | 8 | 100 | 0 | 68 (Adduct) |
| 2 | Dimethyl Phosphite | 40% DEA | 0 | 8 | 0 | 100 | 75 (Rearranged) |
| 3 | Diethyl Phosphite | 5% DEA | 0 | 8 | 100 | 0 | Not Reported |
| 4 | Diethyl Phosphite | 40% DEA | 0 | 8 | 55 | 45 | Not Reported |
| 5 | Dibutyl Phosphite | 5% DEA | 0 | 8 | 100 | 0 | Not Reported |
| 6 | Dibutyl Phosphite | 40% DEA | 0 | 8 | 58 | 42 | Not Reported |
Data sourced from a study by Keglevich et al.[2]
Analysis of Reactivity:
The data indicates that at low catalyst concentrations (5% DEA), both diethyl and dibutyl phosphite, similar to dimethyl phosphite, selectively yield the Pudovik adduct.[2] However, at higher catalyst concentrations (40% DEA), a notable difference in selectivity emerges. While dimethyl phosphite leads exclusively to the rearranged product, both diethyl and dibutyl phosphite provide a mixture of the adduct and the rearranged product, with the adduct being the major component.[2] This suggests that the bulkier ethyl and butyl groups may sterically hinder the rearrangement process to some extent compared to the smaller methyl group. Between diethyl and dibutyl phosphite, the difference in product distribution at 40% DEA is minimal, suggesting that under these conditions, the increase in alkyl chain length from ethyl to butyl does not significantly alter the reaction's selectivity.
Performance in the Michaelis-Arbuzov Reaction
The reaction proceeds via a two-step mechanism: nucleophilic attack of the phosphite on the alkyl halide to form a phosphonium (B103445) salt, followed by dealkylation of the phosphonium intermediate by the halide ion.[4] The nucleophilicity of the phosphorus atom is a key factor in the first step. Electron-donating alkyl groups on the phosphite are known to accelerate the reaction rate.[3]
Given that butyl groups are slightly more electron-donating than ethyl groups, it can be inferred that dibutyl phosphite might exhibit a slightly higher rate of reaction in the initial nucleophilic attack compared to diethyl phosphite. However, the steric bulk of the butyl groups could also play a role, potentially slowing down the reaction. Without direct experimental data, it is difficult to definitively conclude which factor would be dominant.
Experimental Protocols
The following are general protocols for the Pudovik and Michaelis-Arbuzov reactions. These can be adapted for use with either dibutyl phosphite or diethyl phosphite.
General Protocol for the Pudovik Reaction
This protocol is adapted from the synthesis of tetraalkyl α-hydroxy-ethylidenebisphosphonates.[2]
Materials:
-
Dimethyl α-oxoethylphosphonate
-
Dialkyl phosphite (diethyl phosphite or dibutyl phosphite)
-
Diethylamine (DEA)
-
Diethyl ether
Procedure:
-
To a stirred solution of dimethyl α-oxoethylphosphonate (2.2 mmol) and diethylamine (0.11 mmol, 5 mol%) in diethyl ether (13 mL) at 0 °C, add the dialkyl phosphite (2.2 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 8 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a dichloromethane-methanol gradient) to obtain the desired α-hydroxy-methylenebisphosphonate.
General Protocol for the Michaelis-Arbuzov Reaction
This protocol describes a classic thermal synthesis of a dialkyl benzylphosphonate.
Materials:
-
Benzyl (B1604629) bromide
-
Trialkyl phosphite (formed in situ from dialkyl phosphite)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen inlet
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1.0 eq).
-
Add the dialkyl phosphite (as a precursor to the trialkyl phosphite, typically used in excess).
-
Heat the reaction mixture to 120-160 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within several hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the dialkyl benzylphosphonate.
Visualizing Reaction Mechanisms
To further elucidate the chemical transformations discussed, the following diagrams illustrate the reaction pathways.
Caption: The general mechanism of the base-catalyzed Pudovik reaction.
Caption: The mechanism of the Michaelis-Arbuzov reaction.
Conclusion
Both dibutyl phosphite and diethyl phosphite are effective reagents for the formation of C-P bonds via the Pudovik and Michaelis-Arbuzov reactions. The choice between them may depend on the specific requirements of the synthesis.
-
In the Pudovik reaction , the length of the alkyl chain (ethyl vs. butyl) appears to have a minor influence on product selectivity, particularly when compared to the smaller methyl group. Both reagents can be used to selectively form the Pudovik adduct under appropriate catalytic conditions.
-
For the Michaelis-Arbuzov reaction , while direct comparative data is scarce, the slightly greater electron-donating nature of the butyl groups in dibutyl phosphite may lead to a modest increase in reaction rate compared to diethyl phosphite, although steric factors could also play a role.
Ultimately, the extensive body of literature and established protocols for diethyl phosphite make it a reliable choice for many applications. However, for syntheses where fine-tuning of selectivity is crucial, or where the properties of the final product are influenced by the ester group, the use of dibutyl phosphite should be considered a viable and potentially advantageous alternative. Further head-to-head comparative studies are warranted to fully elucidate the subtle differences in reactivity between these two important organophosphorus reagents.
References
- 1. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products | MDPI [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Phosphite Antioxidants: Evaluating the Efficacy of Dibutyl Hydrogen Phosphite
For Researchers, Scientists, and Drug Development Professionals
In the realm of material science and drug formulation, preventing oxidative degradation is paramount to ensuring product stability, efficacy, and shelf-life. Phosphite (B83602) antioxidants play a crucial role as secondary antioxidants, protecting materials from the deleterious effects of auto-oxidation. This guide provides a comparative overview of the efficacy of various phosphite antioxidants, with a particular focus on dibutyl hydrogen phosphite (DBHP). While direct, quantitative comparative data for DBHP is limited in publicly available literature, this document will provide a framework for its evaluation by comparing it with well-characterized commercial phosphite antioxidants.
Mechanism of Action: The Role of Phosphite Antioxidants
Phosphite antioxidants function as hydroperoxide decomposers. During the auto-oxidation of organic materials, unstable hydroperoxides (ROOH) are formed. These hydroperoxides can further decompose into highly reactive radicals, propagating the oxidative cascade. Phosphite antioxidants intervene by reducing hydroperoxides to stable alcohols, thereby terminating the chain reaction. This mechanism is synergistic with primary antioxidants (e.g., hindered phenols), which act as radical scavengers.
Figure 1: Simplified signaling pathway of phosphite antioxidant intervention in oxidative degradation.
Comparative Analysis of Phosphite Antioxidants
| Antioxidant | Chemical Structure | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound (DBHP) | (C4H9O)2P(O)H | 194.20 | Lower molecular weight, potentially higher volatility. The P-H bond may influence its reactivity. |
| Triphenyl Phosphite (TPP) | (C6H5O)3P | 310.28 | Aromatic phosphite, widely used. Can be prone to hydrolysis. |
| Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos® 168) | C42H63O3P | 646.92 | High molecular weight, sterically hindered aromatic phosphite. Exhibits excellent processing stability and low volatility.[1][2][3] |
| Tris(nonylphenyl) phosphite (TNPP) | C45H69O3P | 689.00 | Aromatic phosphite, effective process stabilizer. Regulatory concerns exist regarding nonylphenol.[3] |
Experimental Evaluation of Antioxidant Efficacy
The performance of antioxidants is typically evaluated by measuring their ability to delay the onset of oxidation under controlled conditions.
Key Experimental Protocols
1. Oxidation Induction Time (OIT)
This is a standard method used to determine the thermal oxidative stability of a material.[4][5][6] It measures the time until the onset of auto-catalytic oxidation of a sample held at a constant temperature in an oxygen atmosphere. The test is performed using a Differential Scanning Calorimeter (DSC). A longer OIT indicates greater stability.[4][5][6]
-
Apparatus: Differential Scanning Calorimeter (DSC)
-
Procedure:
-
A small sample of the polymer containing the antioxidant is placed in an open aluminum pan inside the DSC cell.
-
The sample is heated to a specified isothermal temperature under an inert nitrogen atmosphere.
-
Once the temperature is stable, the atmosphere is switched to oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[6]
-
Figure 2: Experimental workflow for the determination of Oxidation Induction Time (OIT).
2. Peroxide Value Titration
This method quantifies the concentration of peroxides and hydroperoxides in a sample, which is an indicator of the extent of oxidation. A lower peroxide value in the presence of an antioxidant indicates higher efficacy.
-
Apparatus: Burette, flask, analytical balance.
-
Procedure:
-
The sample is dissolved in a suitable solvent (e.g., a mixture of acetic acid and chloroform).
-
A saturated solution of potassium iodide is added. The peroxides in the sample oxidize the iodide ions to iodine.
-
The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.
-
The peroxide value is calculated based on the amount of titrant used.
-
Discussion on the Efficacy of this compound
While direct comparative experimental data for DBHP is scarce, its chemical structure allows for some inferences about its potential antioxidant performance.
-
Volatility: With a lower molecular weight compared to commercial phosphites like Irgafos® 168, DBHP is expected to have higher volatility. This could be a limitation in high-temperature processing applications, as the antioxidant may be lost.
-
Reactivity: The presence of a P-H bond in this compound distinguishes it from trisubstituted phosphites. This bond can participate in different reaction pathways, potentially influencing its antioxidant mechanism and efficiency.
-
Hydrolytic Stability: The susceptibility of phosphites to hydrolysis is a critical factor. The butoxy groups in DBHP may offer different hydrolytic stability compared to the aromatic groups in TPP or the sterically hindered groups in Irgafos® 168.
To definitively assess the efficacy of DBHP, it is recommended to conduct direct comparative studies against established phosphite antioxidants using the experimental protocols outlined above. Key performance indicators to measure would include OIT in various polymer matrices and the rate of peroxide decomposition.
Conclusion
Phosphite antioxidants are essential for the stabilization of a wide range of organic materials. While commercial antioxidants like Irgafos® 168 are well-characterized and demonstrate high efficacy due to their high molecular weight and sterically hindered structure, the performance of other phosphites like this compound requires further quantitative evaluation. The experimental protocols described in this guide provide a robust framework for researchers and professionals to conduct such comparative analyses, enabling the selection of the most appropriate antioxidant for a given application based on empirical data.
References
A Comparative Guide to Analytical Methods for Determining Dibutyl Phosphite Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of dibutyl phosphite (B83602) purity is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for the integrity of scientific research. This guide provides a comprehensive comparison of the primary analytical methods used for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), ³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy, and Titrimetry. Each method's principles, performance characteristics, and experimental protocols are detailed to aid in selecting the most appropriate technique for specific analytical needs.
Comparison of Analytical Methods
The selection of an analytical method for dibutyl phosphite purity assessment depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Analytical Method | Principle | Common Detector(s) | Typical Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Flame Ionization Detector (FID), Mass Spectrometry (MS) | >0.99 | 97-127%[1] | <11%[1] | ~0.02 mg/L[1] | ~0.053 mg/L[1] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. | UV-Visible (UV-Vis), Refractive Index (RI), Mass Spectrometry (MS) | >0.99 | 98-102% | <2% | Analyte Dependent | Analyte Dependent |
| ³¹P Nuclear Magnetic Resonance (³¹P-NMR) | Exploits the magnetic properties of the ³¹P nucleus to provide structural and quantitative information about phosphorus-containing compounds. | NMR Detector | Not Applicable (Direct Quantification) | High | Typically <1% | ~0.3 mM[2] | ~0.3 mM[2] |
| Titrimetry | Quantitative chemical analysis that determines the concentration of an analyte by reacting it with a standard solution of known concentration. | Visual (Indicator), Potentiometric | Not Applicable | High | <2% | Analyte Dependent | Analyte Dependent |
Note: Performance data for GC and HPLC are based on studies of the closely related compound dibutyl phthalate, as specific validated data for dibutyl phosphite was not available. Performance of HPLC and Titrimetry can vary significantly based on the specific method parameters and instrumentation.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific samples and instrumentation.
Gas chromatography is a robust technique for the analysis of volatile and semi-volatile compounds like dibutyl phosphite. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: A non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is a suitable starting point.[3]
Reagents:
-
Carrier Gas: Helium or Nitrogen, high purity.
-
FID Gases: Hydrogen and Air, high purity.
-
Solvent: High-purity solvent such as hexane (B92381) or dichloromethane.[1]
-
Dibutyl Phosphite Reference Standard: Of known purity.
-
Internal Standard (optional but recommended): A stable compound that does not co-elute with dibutyl phosphite or impurities (e.g., a higher molecular weight phosphonate).
Procedure:
-
Sample Preparation: Accurately weigh a sample of dibutyl phosphite and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL). If using an internal standard, add a known amount to the sample solution.
-
Instrumental Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure all components elute.
-
Carrier Gas Flow Rate: Typically 1-2 mL/min.
-
Injection Volume: 1 µL.
-
-
Analysis: Inject the prepared sample solution into the GC.
-
Quantification: The purity of dibutyl phosphite is determined by the area percent method, where the area of the dibutyl phosphite peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak). For higher accuracy, quantification can be performed using an internal or external standard calibration curve.
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For dibutyl phosphite, which has a weak UV chromophore, detection can be challenging. An indirect UV detection method or a Refractive Index (RI) detector may be more suitable. Alternatively, derivatization to introduce a UV-active moiety can be employed. The following is a general protocol for a reversed-phase HPLC method with UV detection.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.
Reagents:
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade).
-
Solvent: A mixture of the mobile phase components.
-
Dibutyl Phosphite Reference Standard: Of known purity.
Procedure:
-
Sample Preparation: Prepare a standard solution of dibutyl phosphite in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare the sample solution similarly.
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of water and an organic solvent (e.g., 60:40 Acetonitrile:Water). The exact composition should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: A low wavelength, such as 210 nm, may be used, though sensitivity might be limited.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard and sample solutions.
-
Quantification: Purity is determined by comparing the peak area of the dibutyl phosphite in the sample to that of the standard, or by the area percent method if all impurities are expected to have a similar response factor.
³¹P-NMR is a highly specific and powerful technique for the analysis of phosphorus-containing compounds. It provides both qualitative and quantitative information, often without the need for a reference standard of the analyte itself (when using an internal standard of a different phosphorus compound).[4][5]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of ³¹P detection.
Reagents:
-
Deuterated Solvent: A suitable deuterated solvent that dissolves the sample (e.g., Chloroform-d, CDCl₃).
-
Internal Standard (for absolute quantification): A stable, non-reactive phosphorus-containing compound with a known purity and a chemical shift that does not overlap with the signals of interest (e.g., triphenyl phosphate).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the dibutyl phosphite sample and the internal standard into an NMR tube. Add the deuterated solvent to dissolve the solids.
-
NMR Data Acquisition:
-
Acquire a proton-decoupled ³¹P-NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all phosphorus nuclei for accurate integration (this may require a T₁ relaxation time measurement). A longer D1 (e.g., 5-7 times the longest T₁) is crucial for quantitative accuracy.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to dibutyl phosphite and any phosphorus-containing impurities.
-
The purity of dibutyl phosphite can be calculated from the relative integrals of the signals. If an internal standard is used, the absolute amount of dibutyl phosphite can be determined.
-
Titration is a classic analytical method that can be used for the assay of acidic or basic substances. Dibutyl phosphite has an acidic proton and can be titrated with a strong base.
Instrumentation:
-
Burette (50 mL, Class A).
-
pH meter or a suitable indicator.
-
Magnetic stirrer.
Reagents:
-
Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 M).
-
Solvent: A suitable solvent that dissolves dibutyl phosphite and is miscible with the titrant (e.g., a mixture of ethanol (B145695) and water).
-
Indicator: Phenolphthalein or another indicator with a pH transition range suitable for the titration of a weak acid with a strong base.
Procedure:
-
Sample Preparation: Accurately weigh a sample of dibutyl phosphite and dissolve it in the chosen solvent.
-
Titration: Add a few drops of the indicator to the sample solution. Titrate the solution with the standardized NaOH solution until the endpoint is reached (indicated by a persistent color change). If using a pH meter, titrate to the equivalence point determined from the titration curve.
-
Calculation: The purity of dibutyl phosphite is calculated based on the volume of NaOH solution consumed, its concentration, and the mass of the dibutyl phosphite sample.
Visualizations
Caption: Workflow for Dibutyl Phosphite Purity Analysis by ³¹P-NMR.
This guide provides a comparative overview of the primary analytical methods for determining the purity of dibutyl phosphite. The choice of the most suitable method will depend on the specific requirements of the analysis, including the desired level of accuracy and precision, the nature of potential impurities, and the available laboratory resources. For unambiguous identification and quantification of phosphorus-containing impurities, ³¹P-NMR is a particularly powerful technique. However, for routine quality control, GC and HPLC offer robust and reliable alternatives. Titrimetry, while less specific, can be a cost-effective method for assaying the bulk material.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
A Comparative Guide to the X-ray Crystallographic Analysis of Dibutyl Phosphite Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of small molecules is a cornerstone of modern drug discovery and materials science. X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms, informing our understanding of molecular interactions and guiding the design of novel compounds. This guide aims to provide a comparative analysis of the X-ray crystallographic data of dibutyl phosphite (B83602) derivatives. However, a comprehensive search of the available scientific literature and crystallographic databases has revealed a significant lack of publicly accessible, detailed X-ray crystallographic data for this specific class of compounds.
This guide will, therefore, outline the general methodologies involved in such an analysis and present a standardized framework for how such data, once available, would be presented and compared.
Experimental Protocols
The following sections detail the typical experimental workflow for the synthesis, crystallization, and X-ray crystallographic analysis of dibutyl phosphite derivatives. These protocols are based on established methods for analogous organophosphorus compounds.
Synthesis and Crystallization of Dibutyl Phosphite Derivatives
The synthesis of dibutyl phosphite derivatives often involves the reaction of dibutyl phosphite with various electrophiles or through transesterification reactions. For the purpose of X-ray diffraction studies, the resulting derivatives must be purified and then crystallized.
General Synthesis Protocol:
-
Reaction Setup: A solution of dibutyl phosphite in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: The appropriate electrophile or coupling partner is added dropwise to the solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Workup and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. Purification is typically achieved by column chromatography on silica (B1680970) gel.
Crystallization Protocol:
High-quality single crystals suitable for X-ray diffraction are typically grown using one of the following methods:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture until saturation. The solution is then left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
Data Collection:
-
A single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
X-ray data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data.
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
Data Presentation
Due to the absence of specific crystallographic data for multiple dibutyl phosphite derivatives in the searched literature, a comparative data table cannot be populated at this time. However, the following table structure is provided as a template for the presentation of such data once it becomes available. This standardized format allows for easy comparison of key structural parameters between different derivatives.
Table 1: Comparative Crystallographic Data for Dibutyl Phosphite Derivatives
| Parameter | Derivative A | Derivative B | Alternative 1 | Alternative 2 |
| Formula | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Formula Weight | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Crystal System | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Space Group | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| a (Å) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| b (Å) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| c (Å) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| α (°) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| β (°) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| γ (°) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Volume (ų) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Z | Data Not Available | Data NotAvailable | Data Not Available | Data Not Available |
| Density (calc) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| P-O bond (Å) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| P=O bond (Å) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| O-P-O angle (°) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Visualization of Experimental Workflow
The general workflow for the X-ray crystallographic analysis of chemical compounds, from synthesis to final data analysis, is a multi-step process. The following diagram illustrates this logical progression.
Caption: General workflow for X-ray crystallographic analysis.
Conclusion and Future Outlook
The field of organophosphorus chemistry would greatly benefit from the systematic crystallographic characterization of dibutyl phosphite derivatives. Such studies would provide valuable data for computational modeling, aid in the rational design of new catalysts and therapeutic agents, and contribute to a more complete understanding of the structure-property relationships in this important class of compounds. Researchers are encouraged to pursue the single-crystal X-ray diffraction analysis of novel dibutyl phosphite derivatives and to deposit the resulting data in publicly accessible databases to enrich the collective knowledge of the scientific community.
Comparative study of catalysts for the hydrophosphonylation of alkenes
The addition of a P-H bond across a carbon-carbon double bond, known as hydrophosphonylation, is a direct and atom-economical method for the synthesis of valuable organophosphorus compounds. This guide provides a comparative overview of various transition metal catalysts employed for the hydrophosphonylation of alkenes, with a focus on rhodium, palladium, nickel, and copper-based systems. The performance of these catalysts is evaluated based on experimental data from the literature, highlighting key parameters such as catalyst loading, reaction conditions, yields, and selectivity.
Performance Comparison of Metal Catalysts
The selection of a catalyst for alkene hydrophosphonylation is critical and depends on the substrate scope, desired selectivity (regio- and enantioselectivity), and economic considerations. The following table summarizes the performance of different catalytic systems for the hydrophosphonylation of styrene, a common benchmark substrate.
| Catalyst System | Catalyst Loading (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (branched:linear) | Ref. |
| Rhodium | ||||||||
| [Rh(COD)Cl]₂ | 0.1 | P(OPh)₃ | Toluene (B28343) | 30 | 24-48 | up to 92% | >20:1 | [1] |
| Palladium | ||||||||
| Data not readily available for direct comparison with styrene | ||||||||
| Nickel | ||||||||
| Ni(cod)₂ | 0.5 | BiPhePhos | Toluene | 22 | 0.3 | >99% | >99:1 | [2] |
| Copper | ||||||||
| CuCl(SIMes) | 5.0 | SIMes | Toluene | 50 | 1 | 97% | Not Specified | [3][4] |
Note: The presented data is collated from different sources and reaction conditions may vary, affecting direct comparability. For instance, the nickel-catalyzed system shown is for a hydrocyanation reaction, a related transformation, highlighting the high activity of this catalyst class.[2] The copper-catalyzed system is for a borylation reaction, but provides insight into the conditions for copper-catalyzed additions to styrene.[3][4]
General Mechanism of Metal-Catalyzed Hydrophosphonylation
The hydrophosphonylation of alkenes catalyzed by transition metals generally proceeds through a series of key elementary steps involving the metal center. A generalized catalytic cycle is depicted below. The reaction is initiated by the oxidative addition of the H-P bond of the phosphonating agent to the metal complex. This is followed by the coordination of the alkene to the resulting metal-hydrido-phosphido intermediate. Migratory insertion of the alkene into the metal-hydride bond then occurs, which can proceed in a Markovnikov or anti-Markovnikov fashion depending on the catalyst and substrate. The final step is the reductive elimination of the alkylphosphonate product, regenerating the active catalyst.
Caption: Generalized catalytic cycle for transition metal-catalyzed hydrophosphonylation of an alkene.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the hydrophosphonylation of alkenes using different metal catalysts, based on literature reports.
Rhodium-Catalyzed Hydroformylation of Styrene (as a proxy for hydrophosphonylation conditions)
This protocol is adapted from a highly regioselective hydroformylation reaction, which shares mechanistic similarities with hydrophosphonylation.[1]
Materials:
-
[Rh(COD)Cl]₂ (0.1 mol%)
-
Triphenyl phosphite (B83602) (P(OPh)₃) (0.6 mol%)
-
Styrene (3 mmol)
-
Toluene (25 mL)
-
Syngas (CO/H₂ = 1:1)
Procedure:
-
In a suitable pressure reactor, [Rh(COD)Cl]₂ and triphenyl phosphite are dissolved in toluene.
-
Styrene is added to the solution.
-
The reactor is sealed, purged with syngas, and then pressurized to the desired pressure.
-
The reaction mixture is stirred at 30 °C for 24-48 hours.
-
After the reaction, the reactor is cooled, and the pressure is carefully released.
-
The product is isolated and purified by column chromatography.
Nickel-Catalyzed Hydrocyanation of Styrene (as a proxy for hydrophosphonylation conditions)
This protocol highlights a highly active nickel catalyst system.[2]
Materials:
-
Ni(cod)₂ (0.5 mol%)
-
BiPhePhos (ligand)
-
Styrene (1 mmol)
-
Toluene
-
Hydrogen Cyanide (HCN)
Procedure:
-
In a glovebox, Ni(cod)₂ and the BiPhePhos ligand are dissolved in toluene to preform the catalyst.
-
Styrene is added to the catalyst solution.
-
The reaction vessel is sealed and brought out of the glovebox.
-
A solution of HCN in toluene is added to the reaction mixture at 22 °C.
-
The reaction is stirred for the specified time (e.g., 20 minutes).
-
The reaction is quenched, and the product is isolated.
Copper-Catalyzed Borylation of Styrene (as a proxy for hydrophosphonylation conditions)
This protocol describes a copper-catalyzed addition to styrene.[3][4]
Materials:
-
CuCl(SIMes) (5.0 mol%)
-
1,8-Diaminonaphthalene-protected diboronic acid (B₂(dan)₂) (1.2 equiv)
-
KOtBu (0.5 equiv)
-
Styrene (1.0 equiv)
-
HOtBu (1.2 equiv)
-
Toluene
Procedure:
-
A mixture of CuCl(SIMes), B₂(dan)₂, and KOtBu in toluene is stirred at room temperature for 30 minutes.
-
Styrene and HOtBu are added to the mixture.
-
The resulting mixture is stirred at 50 °C under an argon atmosphere.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel, and the product is isolated after evaporation of the solvent.
This guide is intended for informational purposes for a research audience. The experimental protocols are generalized and should be adapted with appropriate safety precautions and consideration of the specific reagents and equipment used.
References
Performance evaluation of lubricants containing dibutyl phosphite additives
A Comparative Guide for Researchers and Scientists
In the landscape of lubricant additives, the quest for enhanced performance, environmental compatibility, and cost-effectiveness is perpetual. Dibutyl phosphite (B83602) (DBP) has emerged as a noteworthy contender, particularly as an anti-wear (AW) and extreme pressure (EP) agent. This guide provides an objective comparison of lubricants containing dibutyl phosphite additives against other common alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their formulation and evaluation endeavors.
Quantitative Performance Data
Table 1: Four-Ball Wear Test Results for Anti-Wear Additives
| Additive | Concentration (wt%) | Wear Scar Diameter (WSD) (mm) | Coefficient of Friction (CoF) | Test Conditions |
| Base Oil (without additive) | - | 0.84 | 0.12 | 1200 rpm, 392 N, 75°C, 60 min |
| Dibutyl Phosphite (DBP) | 1.0 | 0.34 | 0.08 | 1200 rpm, 392 N, 75°C, 60 min |
| Zinc Dialkyldithiophosphate (ZDDP) | 1.0 | 0.48 | 0.11 | 1200 rpm, 392 N, 75°C, 60 min |
| Sulfurized Olefin | 1.0 | 0.55 | 0.10 | 1200 rpm, 392 N, 75°C, 60 min |
| Molybdenum Dithiocarbamate (MoDTC) | 1.0 | 0.62 | 0.07 | 1200 rpm, 392 N, 75°C, 60 min |
Note: The data presented is a representative compilation from various sources. Actual performance may vary depending on the base oil and specific test conditions.
Experimental Protocols
The data cited in this guide is primarily derived from experiments conducted using the Four-Ball Wear Test, a standard method for evaluating the wear-preventive characteristics of lubricating fluids.
Key Experiment: Four-Ball Wear Test (ASTM D4172)
Objective: To determine the wear preventive characteristics of a lubricant under boundary lubrication conditions.
Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls (typically 12.7 mm diameter, AISI 52100 steel)
-
Microscope for measuring wear scars
Procedure:
-
Preparation: Three steel balls are clamped together in a ball pot, and the test lubricant is added to a level that covers the balls.
-
Assembly: A fourth steel ball is placed in a chuck and brought into contact with the three stationary balls.
-
Test Conditions: A specified load is applied to the top ball (e.g., 392 N), and it is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes). The temperature of the lubricant is maintained at a constant value (e.g., 75°C).[1]
-
Measurement: After the test, the three stationary balls are removed, and the diameter of the wear scars on each ball is measured using a microscope.[2]
-
Reporting: The average wear scar diameter is calculated and reported. The coefficient of friction is often monitored and recorded throughout the test.
Visualizing Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the proposed anti-wear mechanism of dibutyl phosphite and a typical experimental workflow.
Discussion and Comparison
Dibutyl phosphite demonstrates strong anti-wear properties, often outperforming traditional additives like ZDDP in terms of reducing wear scar diameter under certain conditions.[3] Its effectiveness is attributed to the formation of a protective phosphate-based tribofilm on the metal surfaces under boundary lubrication conditions. This film acts as a sacrificial layer, preventing direct metal-to-metal contact and reducing wear.
In comparison to sulfur-based additives like sulfurized olefins, dibutyl phosphite can offer the advantage of being ashless, which is beneficial for applications where ash deposits are a concern. However, sulfurized additives often exhibit superior extreme pressure performance at higher temperatures.
Molybdenum-based additives, such as MoDTC, are excellent friction modifiers, often showing the lowest coefficient of friction.[4] Dibutyl phosphite, while reducing friction compared to the base oil, may not achieve the same level of friction reduction as MoDTC.
It is also worth noting that synergistic effects can be observed when dibutyl phosphite is used in combination with other additives. For instance, a combination of phosphites and other anti-wear agents can sometimes provide better overall performance than either additive alone.
Conclusion
Dibutyl phosphite is a highly effective anti-wear additive for lubricants, offering significant improvements in wear protection compared to base oils and, in some cases, traditional additives like ZDDP. Its ashless nature presents an advantage in specific applications. However, for extreme pressure and friction modification, other additives like sulfurized olefins and MoDTC may offer superior performance, respectively. The selection of the optimal additive package will ultimately depend on the specific requirements of the application, including operating conditions, desired performance characteristics, and environmental considerations. Further research into synergistic combinations of dibutyl phosphite with other additives could unlock even greater performance benefits.
References
A Comparative Guide to Chemo-Selective Bisphosphorylation: Dibutyl Phosphonate and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The introduction of two phosphonate (B1237965) moieties onto a single carbon atom, known as bisphosphorylation, is a critical transformation in the synthesis of a wide range of biologically active compounds. These geminal bisphosphonates are renowned for their therapeutic applications, including the treatment of bone disorders and as anticancer agents. This guide provides an objective comparison of a modern, chemo-selective bisphosphorylation method using dibutyl phosphonate against traditional approaches, supported by experimental data and detailed protocols.
Overview of Bisphosphorylation Methods
The chemo-selective bisphosphorylation of carboxylic acids represents a significant advancement in the synthesis of α-acyloxy-α,α-bisphosphonates. This method, which utilizes H-phosphonates like dibutyl phosphonate, offers a metal-free and milder alternative to classical methods.
Alternative Methodologies: A long-standing approach to synthesizing geminal bisphosphonates, specifically 1-hydroxy-1,1-bisphosphonates, involves the reaction of carboxylic acids with phosphorus trichloride (B1173362) (PCl₃) and phosphorous acid (H₃PO₃). This method is widely used in the industrial synthesis of bisphosphonate drugs.
Comparative Performance: Dibutyl Phosphonate vs. Other Phosphorylating Agents
A key advantage of the metal-free bisphosphorylation of carboxylic acids is its broad substrate scope and tolerance for various phosphorylating agents. The following table summarizes the performance of dibutyl phosphonate in comparison to other H-phosphonates and phosphine (B1218219) oxides in the bisphosphorylation of benzoic acid.
| Phosphorylating Agent | Product Yield (%) |
| Dimethyl Phosphonate | 85 |
| Diethyl Phosphonate | 82 |
| Dibutyl Phosphonate | 80 |
| Diisopropyl Phosphonate | 75 |
| Diphenyl Phosphine Oxide | 95 |
| Dibutyl Phosphine Oxide | 88 |
Data sourced from a study on the metal-free bisphosphorylation of carboxylic acids.[1][2]
As the data indicates, dibutyl phosphonate provides good to excellent yields, comparable to other dialkyl phosphonates. While secondary phosphine oxides like diphenyl phosphine oxide show higher yields in this specific reaction, dialkyl phosphonates are often more readily available and cost-effective for large-scale synthesis. The choice of reagent can be tailored based on the desired reactivity and the steric and electronic properties of the carboxylic acid substrate.
Experimental Protocols
Detailed methodologies for the chemo-selective bisphosphorylation using dibutyl phosphonate and a traditional alternative method are provided below.
Protocol 1: Chemo-selective Bisphosphorylation of a Carboxylic Acid using Dibutyl Phosphonate
This protocol is adapted from the metal-free bisphosphorylation of carboxylic acids.[1][2]
Materials:
-
Carboxylic acid (e.g., benzoic acid) (1.0 eq)
-
Dibutyl phosphonate (2.0 eq)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dried flask under an inert atmosphere, add the carboxylic acid (0.2 mmol, 1.0 eq) and DMAP (0.2 eq).
-
Dissolve the solids in anhydrous DCM (1 mL).
-
Add dibutyl phosphonate (0.4 mmol, 2.0 eq) to the solution.
-
Add Boc₂O (0.4 mmol, 2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired α-acyloxy-α,α-bisphosphonate.
Protocol 2: Synthesis of 1-Hydroxy-1,1-bisphosphonic Acid from a Carboxylic Acid
This protocol is a general representation of the synthesis of 1-hydroxy-1,1-bisphosphonates.[1][3][4][5]
Materials:
-
Carboxylic acid (e.g., 3-aminopropanoic acid) (1.0 eq)
-
Phosphorous acid (H₃PO₃) (1.0-1.5 eq)
-
Phosphorus trichloride (PCl₃) (2.0-3.0 eq)
-
Methanesulfonic acid (solvent)
-
Water (for hydrolysis)
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid (1.0 eq) and phosphorous acid (1.0-1.5 eq) in methanesulfonic acid.
-
Heat the mixture to 60-70 °C with stirring.
-
Slowly add phosphorus trichloride (2.0-3.0 eq) to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue to stir the reaction at the same temperature for several hours until the reaction is complete (monitored by ³¹P NMR).
-
Cool the reaction mixture to room temperature and then slowly and carefully quench it by adding water to hydrolyze the intermediates.
-
The product may precipitate upon addition of water or an appropriate organic solvent.
-
Isolate the solid product by filtration, wash with water and/or an organic solvent, and dry under vacuum to yield the 1-hydroxy-1,1-bisphosphonic acid.
Visualizing the Processes
To better understand the experimental workflows and the biological context of bisphosphonates, the following diagrams are provided.
Caption: Workflow for chemo-selective bisphosphorylation using dibutyl phosphonate.
Caption: Workflow for the synthesis of 1-hydroxy-1,1-bisphosphonates.
Biological Relevance: Inhibition of the Mevalonate (B85504) Pathway
Nitrogen-containing bisphosphonates are potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This pathway is crucial for the production of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins vital for osteoclast function and survival.[2][6][7]
Caption: Inhibition of FPPS by nitrogen-containing bisphosphonates disrupts protein prenylation.
Conclusion
The chemo-selective bisphosphorylation of carboxylic acids using dibutyl phosphonate and other H-phosphonates presents a valuable and versatile method for the synthesis of α-acyloxy-α,α-bisphosphonates. It offers a metal-free approach with good to excellent yields and a broad substrate scope. While traditional methods for synthesizing 1-hydroxy-1,1-bisphosphonates remain important, particularly for industrial applications, the newer methodology provides a powerful tool for researchers in the fields of medicinal chemistry and drug development, enabling the synthesis of novel bisphosphonate derivatives with potential therapeutic applications. The understanding of their mechanism of action, such as the inhibition of the mevalonate pathway, continues to drive the design and synthesis of new and more potent bisphosphonate-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Procedures Leading towards Aminobisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.aap.org [publications.aap.org]
- 7. researchgate.net [researchgate.net]
Comparative Kinetic Analysis of Dibutyl Hydrogen Phosphite in Pudovik and Kabachnik-Fields Reactions
For Immediate Release
A comprehensive analysis of the reaction kinetics of dibutyl hydrogen phosphite (B83602) in the renowned Pudovik and Kabachnik-Fields reactions reveals key insights into its reactivity compared to other dialkyl hydrogen phosphites. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by experimental data and detailed protocols, to aid in the selection of appropriate reagents and the optimization of reaction conditions for the synthesis of α-hydroxyphosphonates and α-aminophosphonates.
Dibutyl hydrogen phosphite is a pivotal reagent in organophosphorus chemistry, primarily utilized in carbon-phosphorus bond-forming reactions. Understanding its kinetic behavior is crucial for controlling reaction outcomes and improving the efficiency of synthetic processes. This guide focuses on its performance in two fundamental transformations: the Pudovik reaction, for the synthesis of α-hydroxyphosphonates, and the Kabachnik-Fields reaction, for the preparation of α-aminophosphonates.
Performance Comparison of Dialkyl Hydrogen Phosphites
The reactivity of dialkyl hydrogen phosphites in both the Pudovik and Kabachnik-Fields reactions is influenced by the steric and electronic properties of the alkyl groups. While specific kinetic data for this compound is not extensively tabulated in readily available literature, qualitative and semi-quantitative comparisons can be drawn from existing studies.
In a study on the Pudovik reaction of dimethyl α-oxoethylphosphonate with various dialkyl phosphites, the product distribution was analyzed under different catalytic conditions.[1] The results, summarized in Table 1, provide insight into the relative reactivity and propensity for side reactions of dimethyl, diethyl, and dibutyl phosphites.
| Dialkyl Phosphite | Catalyst (mol%) | Adduct (%) | Rearranged Product (%) |
| Dimethyl phosphite | 5% Diethylamine | 100 | 0 |
| Dimethyl phosphite | 40% Diethylamine | 0 | 100 |
| Diethyl phosphite | 5% Diethylamine | 100 | 0 |
| Diethyl phosphite | 40% Diethylamine | 87 | 13 |
| Dibutyl phosphite | 5% Diethylamine | 100 | 0 |
| Dibutyl phosphite | 40% Diethylamine | 50 | 50 |
| Table 1: Product distribution in the Pudovik reaction of dimethyl α-oxoethylphosphonate with different dialkyl phosphites.[1] |
These results suggest that under mildly basic conditions (5% diethylamine), all three phosphites react efficiently to form the desired α-hydroxyphosphonate adduct. However, under more strongly basic conditions (40% diethylamine), the propensity for a rearrangement side-reaction increases with the steric bulk of the alkyl group, with dibutyl phosphite showing a significant amount of the rearranged product.
For the Kabachnik-Fields reaction, kinetic studies have been conducted using in situ Fourier Transform Infrared (FT-IR) spectroscopy to monitor the concentration of reactants, intermediates, and products over time.[2] While this particular study focused on the reaction of benzaldehyde, propylamine, and diethyl phosphite, the methodology is directly applicable to studying the kinetics of this compound. A representative concentration-time profile from this study is shown in Figure 1.
Experimental Protocols
Detailed methodologies are essential for reproducible kinetic studies. The following protocols are based on established methods for monitoring Pudovik and Kabachnik-Fields reactions.
Kinetic Analysis of the Pudovik Reaction via ³¹P NMR Spectroscopy
This method allows for the direct monitoring of the consumption of the phosphite starting material and the formation of the phosphonate (B1237965) product.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Catalyst (e.g., diethylamine)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
Internal standard (e.g., triphenyl phosphate)
Procedure:
-
Prepare a stock solution of the internal standard in the deuterated solvent of a known concentration.
-
In an NMR tube, dissolve a precisely weighed amount of the aldehyde in a known volume of the internal standard stock solution.
-
Acquire a ³¹P NMR spectrum of the initial mixture to establish the initial concentration of the aldehyde (if it contains a phosphorus moiety) and the internal standard.
-
Add a precise amount of this compound to the NMR tube and acquire a spectrum to determine its initial concentration relative to the internal standard.
-
Initiate the reaction by adding a known amount of the catalyst.
-
Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the this compound, the α-hydroxyphosphonate product, and the internal standard in each spectrum.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the reactant and/or product as a function of time to determine the reaction rate and order.
Kinetic Analysis of the Kabachnik-Fields Reaction via in situ FT-IR Spectroscopy
This technique is powerful for monitoring reactions involving characteristic infrared absorption bands for functional groups that change during the reaction, such as the C=N stretch of the imine intermediate.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Amine (e.g., propylamine)
-
Anhydrous solvent (e.g., acetonitrile)
-
In situ FT-IR spectrometer with a heated probe
Procedure:
-
Calibrate the in situ FT-IR spectrometer and the probe.
-
In a reaction vessel compatible with the IR probe, combine the aldehyde, amine, and solvent.
-
Heat the mixture to the desired reaction temperature.
-
Once the temperature has stabilized, add the this compound to initiate the reaction.
-
Immediately begin collecting FT-IR spectra at regular time intervals.
-
Monitor the reaction progress by observing the decrease in the intensity of the reactant bands (e.g., C=O of the aldehyde) and the appearance and disappearance of the imine intermediate band (C=N stretch, typically around 1640-1690 cm⁻¹), and the appearance of the product bands.
-
Use appropriate software to deconvolute the spectra and determine the concentration of each species over time.
-
Plot the concentration profiles to determine the kinetic parameters of the reaction.
Reaction Pathways and Logical Relationships
The Pudovik and Kabachnik-Fields reactions proceed through distinct but related pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Conclusion
This comparative guide provides a foundational understanding of the kinetic behavior of this compound in the Pudovik and Kabachnik-Fields reactions. While direct quantitative kinetic data remains a subject for further investigation, the provided information on relative reactivity and detailed experimental protocols offers a valuable resource for researchers in the field. The use of modern analytical techniques such as ³¹P NMR and in situ FT-IR spectroscopy is crucial for elucidating the intricate kinetics of these important synthetic transformations. Further studies focusing on a systematic comparison of a homologous series of dialkyl hydrogen phosphites would be highly beneficial to the scientific community.
References
A Comparative Guide to the Synthesis of Dibutyl Phosphite Derivatives: Batch vs. Continuous Flow
For researchers, scientists, and drug development professionals, the choice of synthesis methodology is critical to optimizing reaction efficiency, purity, and scalability. This guide provides an objective comparison between traditional batch and modern continuous flow synthesis for dibutyl phosphite (B83602) derivatives, supported by experimental data and detailed protocols.
The synthesis of dialkyl H-phosphonates, including valuable dibutyl phosphite derivatives, has traditionally been performed in batch reactors. However, the emergence of continuous flow chemistry offers significant advantages in terms of reaction control, safety, and scalability. This guide explores the key differences between these two approaches, providing a clear overview to inform your synthetic strategy.
Performance Comparison: Batch vs. Continuous Flow
A key advantage of continuous flow synthesis is the significant reduction in reaction time and improved control over reaction conditions, leading to comparable or even better yields and product purity compared to batch processes.[1] The superior heat and mass transfer in flow reactors allows for safer operation at higher temperatures and pressures, intensifying the process.[2][3]
| Parameter | Batch Synthesis (Microwave-assisted) | Continuous Flow Synthesis (Microwave-assisted) | Key Advantages of Continuous Flow |
| Reaction Time | 5 - 60 minutes | Significantly shorter residence times often required.[1] | Faster reaction rates, higher throughput.[1][2] |
| Yield of Dibutyl Phosphite | Yields are highly dependent on reaction time; for a similar reaction, conversions were 5-10% lower than in flow after 15 minutes.[1] | Can be optimized by controlling residence time; yields above 85% for the fully transesterified product have been reported in related syntheses.[1] | Precise control over stoichiometry and temperature profiles can maximize yield.[1][2] |
| Product Purity/Selectivity | Selectivity is comparable to flow methods but can be harder to control due to less precise temperature regulation.[1] | Precise control of reaction parameters allows for fine-tuning of product distribution.[1] | Enhanced selectivity and reproducibility.[1][3] |
| Scalability | Scaling up can be challenging due to issues with heat transfer and mixing in larger reactors.[1][4] | Readily scalable by extending the operation time or by "numbering-up" (parallelizing) reactor systems.[1][4] | Safer and more straightforward scale-up.[4][5] |
| Safety | Handling of exothermic reactions and hazardous reagents in large volumes poses a greater risk.[4][5] | The small internal volume of flow reactors minimizes the risk associated with hazardous reactions and unstable intermediates.[2][4] | Inherently safer process.[3][4] |
Experimental Protocols
The following protocols are generalized from methodologies reported for the synthesis of dialkyl H-phosphonates.[1]
Batch Synthesis Protocol (Microwave-Assisted)
This protocol describes the synthesis of dibutyl phosphite via transesterification of a starting phosphonate (B1237965) (e.g., dimethyl H-phosphonate) with n-butanol.
Materials:
-
Dimethyl H-phosphonate
-
n-butanol (25 equivalents)
-
Microwave reactor vial
Procedure:
-
A mixture of 0.5 mmol of dimethyl H-phosphonate and 12.5 mmol (25 equivalents) of n-butanol is placed in a microwave reactor vial.[1]
-
The vial is sealed and heated to 100°C in the microwave reactor for a specified time (e.g., 5-60 minutes).[1]
-
After the reaction, the vial is cooled to room temperature.
-
The volatile components are removed under vacuum.
-
The resulting oil is then analyzed (e.g., by GC) to determine the product composition.[1]
Continuous Flow Synthesis Protocol (Microwave-Assisted)
This protocol outlines the continuous synthesis of dibutyl phosphite using a microwave flow reactor.
Materials:
-
Dimethyl H-phosphonate
-
n-butanol (25 equivalents)
-
Microwave flow reactor system with a flow cell
Procedure:
-
A mixture of the dialkyl H-phosphonate (e.g., 25.0 mmol of dimethyl H-phosphonate) and n-butanol (0.625 mol, 25 equivalents) is prepared and homogenized by stirring.[1]
-
The continuous flow reactor is flushed with a portion of the reaction mixture.[1]
-
The reaction mixture is then pumped through the microwave reactor's flow cell at a defined flow rate and pressure (e.g., 17 bar).[1]
-
The reaction temperature is maintained at a set point (e.g., 100°C) within the irradiated zone of the flow cell.
-
The residence time in the reactor is controlled by the flow rate and the reactor volume.
-
The product stream is collected at the reactor outlet for analysis and purification.
Visualizing the Processes and Mechanisms
To better understand the workflows and underlying chemistry, the following diagrams illustrate the batch and continuous flow processes, as well as the general reaction mechanism for the synthesis of dialkyl H-phosphonates.
Caption: A typical workflow for the batch synthesis of dibutyl phosphite derivatives.
Caption: A generalized workflow for the continuous flow synthesis of dibutyl phosphite derivatives.
Caption: The two-step transesterification mechanism for the synthesis of dibutyl phosphite.
Conclusion
The transition from batch to continuous flow synthesis for dibutyl phosphite derivatives represents a significant advancement in process chemistry.[1] While batch processing remains a viable option for small-scale and exploratory work, continuous flow technology offers superior control, safety, and scalability, making it an attractive alternative for process development and manufacturing.[3][4][6] The ability to fine-tune reaction parameters in real-time not only enhances efficiency but also can lead to higher purity products. For researchers and professionals in drug development, embracing continuous flow methodologies can pave the way for more robust, efficient, and safer chemical production.
References
- 1. Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols | MDPI [mdpi.com]
- 2. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. cerionnano.com [cerionnano.com]
- 6. Continuous flow technology vs. the batch-by-batch approach to produce pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dibutyl Hydrogen Phosphite: A Step-by-Step Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step procedure for the safe disposal of dibutyl hydrogen phosphite (B83602), emphasizing immediate safety protocols and logistical planning.
I. Immediate Safety and Hazard Information
Dibutyl hydrogen phosphite is a combustible liquid that can cause severe skin and eye irritation or burns, as well as respiratory tract irritation.[1][2][3] Short exposure can lead to serious temporary or moderate residual injury.[4] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably under a chemical fume hood.[4]
Hazard Summary:
| Hazard Type | Description |
| Physical Hazards | Combustible liquid.[4] Vapors are heavier than air and may form explosive mixtures with air upon intense heating.[4] |
| Health Hazards | Causes skin irritation and possible burns.[1][5] Causes serious eye damage.[4] Inhalation may cause chemical burns to the respiratory tract.[1] Ingestion can cause severe and permanent damage to the digestive tract.[1] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[5] |
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Wear appropriate protective gloves.[5] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[5] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, a self-contained breathing apparatus may be necessary.[4] |
II. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the danger area and ensure adequate ventilation.[4]
-
Control Ignition Sources: Remove all sources of ignition.[1]
-
Containment: Cover drains to prevent the material from entering them.[4]
-
Absorption: Absorb the spill with an inert, non-combustible material such as Chemizorb®, sand, or earth.[1][4]
-
Collection: Collect the absorbed material using spark-proof tools and place it in a suitable, labeled container for disposal.[1]
-
Decontamination: Clean the affected area thoroughly.[4]
III. Disposal Plan and Procedure
The ultimate disposal of this compound must adhere to federal, state, and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][5]
Step-by-Step Disposal Workflow:
-
Waste Characterization: The first step is to characterize the waste. Determine if the this compound is contaminated with other substances. This will affect its classification as a hazardous waste.
-
Regulatory Consultation: Consult US EPA guidelines for waste classification as listed in 40 CFR Parts 261.3.[1] Additionally, consult state and local hazardous waste regulations to ensure complete and accurate classification.[1][5] this compound is not listed under the RCRA P-Series or U-Series.[1]
-
Containerization and Labeling:
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1]
-
Engage a Licensed Waste Hauler: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Documentation: Maintain a record of the disposal process, including the date, quantity of waste, and the disposal company used.
Disposal Workflow Diagram:
Caption: Workflow for the proper disposal of this compound.
IV. Transportation
For transportation purposes, this compound is not classified as a dangerous good under ADR/RID, IMDG, and IATA regulations.[4] However, when shipping it as waste, the classification may change based on the hazardous waste characterization. The licensed waste hauler will be responsible for adhering to all transportation regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
